Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide
Description
The exact mass of the compound Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,1-dioxothiolane-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAOPMCGCFWIHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378201 | |
| Record name | tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17115-47-8 | |
| Record name | tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50378201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dioxo-1lambda6-thiolane-3-sulfonyl chloride | |
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Foundational & Exploratory
An In-depth Technical Guide to Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide: A Keystone Reagent in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide (CAS 17115-47-8), a pivotal reagent in the synthesis of complex sulfonamides for pharmaceutical applications. Moving beyond a simple datasheet, this document elucidates the synthesis, reactivity, and practical application of this compound, grounded in established chemical principles and supported by detailed experimental insights.
Compound Profile and Physicochemical Properties
This compound, also known as 1,1-dioxothiolane-3-sulfonyl chloride, is a bifunctional molecule featuring a stable sulfone group within a five-membered aliphatic ring and a reactive sulfonyl chloride moiety.[1][2] This unique structural arrangement offers a valuable building block for medicinal chemists.
| Property | Value | Source |
| CAS Number | 17115-47-8 | [1] |
| Molecular Formula | C₄H₇ClO₄S₂ | [1] |
| Molecular Weight | 218.68 g/mol | [3] |
| Appearance | Off-white to light yellow solid | [3] |
| Melting Point | 112-113 °C | [3] |
| Purity | Typically ≥95% | [2] |
| Storage | 2-8°C, under inert atmosphere | [3] |
The sulfone group imparts polarity and rigidity to the core structure, while the sulfonyl chloride serves as a highly electrophilic handle for the construction of sulfonamide linkages, a prevalent motif in a wide array of therapeutic agents.[4]
Synthesis and Mechanism
The principal synthetic route to this compound is the electrophilic chlorosulfonation of sulfolane (tetrahydrothiophene 1,1-dioxide).[5][6] This reaction leverages the stability of the sulfolane ring and the potent reactivity of chlorosulfonic acid.
Reaction Mechanism
The reaction proceeds via an electrophilic aromatic substitution-type mechanism on the activated C-H bonds of the sulfolane ring. Although aliphatic, the electron-withdrawing nature of the sulfone group deactivates the adjacent α-protons, directing the substitution to the β-position. The electrophile is believed to be SO₂Cl⁺, generated in situ from chlorosulfonic acid.[7]
Caption: Mechanism of Sulfolane Chlorosulfonation.
Self-Validating Synthesis Protocol
This protocol is designed to be self-validating by including in-process checks and characterization steps to ensure the desired product is obtained with high purity.
Materials:
-
Sulfolane (Tetrahydrothiophene 1,1-dioxide, CAS 126-33-0)
-
Chlorosulfonic acid (CAS 7790-94-5)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sulfolane (1 equivalent). Dissolve the sulfolane in anhydrous dichloromethane.
-
Reagent Addition: Cool the flask to 0°C using an ice bath. Slowly add chlorosulfonic acid (4-5 equivalents) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5°C.[6] Vigorous HCl gas evolution will be observed; ensure the reaction is conducted in a well-ventilated fume hood.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress can be monitored by taking a small aliquot, quenching it carefully in ice water, extracting with an organic solvent, and analyzing by TLC or ¹H NMR to observe the disappearance of the starting material.
-
Workup: Once the reaction is complete, cool the mixture again to 0°C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice. Caution: This is a highly exothermic quench.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford this compound as a crystalline solid.
Chemical Reactivity and Applications in Drug Discovery
The utility of this reagent stems from the high reactivity of the sulfonyl chloride group towards nucleophiles, particularly primary and secondary amines, to form stable sulfonamides.[8] This reaction is a cornerstone of medicinal chemistry for introducing the sulfonyl moiety, which can act as a hydrogen bond acceptor and improve physicochemical properties.[4]
Caption: General Synthesis of Sulfonamides.
While specific drug synthesis examples explicitly citing CAS 17115-47-8 are not readily found in public literature, its structural motif is highly relevant. The sulfolane core is a bioisostere for other cyclic systems, and its incorporation into drug candidates can modulate properties like solubility, metabolic stability, and target binding. The primary application is in the synthesis of diverse libraries of sulfonamides for screening against various biological targets.
Spectroscopic Characterization
Authenticating the structure and purity of this compound is critical. The following are the expected spectroscopic signatures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show a complex multiplet pattern for the aliphatic protons of the tetrahydrothiophene ring. The electron-withdrawing effects of the two sulfonyl groups will shift these protons downfield.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| CH-SO₂Cl | ~4.0 - 4.5 | Multiplet |
| CH₂ adjacent to SO₂ | ~3.2 - 3.8 | Multiplet |
| Other CH₂ | ~2.2 - 2.8 | Multiplet |
Note: Predicted values based on analogous structures. Actual shifts may vary depending on the solvent.
¹³C NMR Spectroscopy
The carbon NMR will display four distinct signals corresponding to the four carbon atoms in the molecule.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| C-SO₂Cl | ~65 - 75 |
| C adjacent to SO₂ | ~50 - 60 |
| Other C | ~25 - 35 |
Note: Predicted values based on analogous structures. Actual shifts may vary depending on the solvent.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
| Functional Group | Absorption Wavenumber (cm⁻¹) | Intensity |
| S=O stretch (sulfonyl chloride) | 1370-1390 (asymmetric)1180-1200 (symmetric) | Strong |
| S=O stretch (sulfone) | 1300-1350 (asymmetric)1120-1160 (symmetric) | Strong |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| S-Cl stretch | 550-650 | Medium |
Safety and Handling
This compound is a reactive chemical that must be handled with appropriate precautions.
-
Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[2] Reacts with water and nucleophiles.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.
-
Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Avoid breathing dust/fumes. Use only in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.[3]
Conclusion
This compound is a valuable and versatile building block for the synthesis of sulfonamides in drug discovery. Its synthesis from readily available sulfolane is straightforward, and its reactivity is predictable and robust. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in the research and development of new therapeutic agents.
References
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The Chemithon Corporation. Sulfonation and Sulfation Processes. Available from: [Link]
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ResearchGate. How to carry out a sulfonation reaction?. Available from: [Link]
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Nacsa, E. D., & Lambert, T. H. Synthesis of sulfonyl chloride substrate precursors. Columbia University. Available from: [Link]
- Google Patents. CN103351315A - General preparation method of sulfonyl chloride.
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available from: [Link]
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PubChem. Sulfolane. National Institutes of Health. Available from: [Link]
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University of Oregon. Chemical shifts. Available from: [Link]
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University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]
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Oregon State University. 13C NMR Chemical Shift. Available from: [Link]
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University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]
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Cremlyn, R. J. Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. Available from: [Link]
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Michigan State University. Infrared Spectroscopy. Available from: [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]
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LibreTexts Chemistry. 6.3 IR Spectrum and Characteristic Absorption Bands. Available from: [Link]
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Pal'chikov, V. A., Zarovnaya, I. S., & Dul'nev, P. G. (2018). Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. Russian Journal of Organic Chemistry, 54(7), 1061–1070. Available from: [Link]
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Organic Syntheses. thiophenol. Available from: [Link]
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Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available from: [Link]
-
Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine-3-sulfonyl Chloride in Modern Pharmaceutical Synthesis. Available from: [Link]
- Google Patents. CN103351315A - General preparation method of sulfonyl chloride.
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An In-depth Technical Guide to Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's structure, reactivity, and potential applications, with a focus on its role as a versatile chemical intermediate. The guide synthesizes available data with established principles of organic chemistry to offer field-proven insights into its handling, synthesis, and derivatization. All protocols and claims are supported by authoritative sources to ensure scientific integrity.
Introduction
This compound, also known as 3-(chlorosulfonyl)thiolane 1,1-dioxide, is a bifunctional organosulfur compound that has garnered interest in the pharmaceutical and materials science sectors. Its structure uniquely combines a saturated sulfolane ring with a reactive sulfonyl chloride moiety. The sulfolane ring, a stable and polar feature, can enhance the aqueous solubility and metabolic stability of parent molecules, a desirable attribute in drug design. Simultaneously, the sulfonyl chloride group serves as a highly reactive electrophilic handle for the introduction of the sulfolane scaffold onto a wide range of nucleophilic substrates. This dual functionality makes it a valuable building block in the synthesis of complex organic molecules.
This guide aims to provide a detailed exploration of the chemical properties of this compound, offering a foundational understanding for its effective utilization in research and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its safe and effective use in experimental chemistry. This section outlines the key properties of this compound.
Identification and Structure
-
Chemical Name: this compound
-
Synonyms: 3-(Chlorosulfonyl)thiolane 1,1-dioxide, 1,1-Dioxothiolane-3-sulfonyl chloride[1]
-
Molecular Formula: C₄H₇ClO₄S₂[1]
-
Molecular Weight: 218.68 g/mol [1]
-
Chemical Structure:
Caption: 2D structure of this compound.
Physical Properties
Quantitative physical data for this compound is summarized in the table below.
| Property | Value | Source |
| Physical State | Solid, white to off-white powder | [2] |
| Melting Point | 112-113 °C | [3] |
| Boiling Point | 446.2 ± 34.0 °C (Predicted) | [3] |
| Density | 1.70 ± 0.1 g/cm³ (Predicted) | [3] |
| Solubility | Data not available. Expected to be soluble in aprotic polar organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile. Reactive with protic solvents like water and alcohols. |
Spectroscopic Data (Representative)
While specific experimental spectra for this compound are not widely available in public databases, the following represents expected spectroscopic characteristics based on its structure and data from analogous compounds.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 4.0-4.2 (m, 1H, CH-SO₂Cl)
-
δ 3.2-3.6 (m, 2H, CH₂-SO₂)
-
δ 2.8-3.1 (m, 2H, CH₂-CH)
-
δ 2.4-2.7 (m, 2H, CH₂-CH₂)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 65-70 (C-SO₂Cl)
-
δ 50-55 (CH₂-SO₂)
-
δ 25-30 (CH₂-CH)
-
δ 20-25 (CH₂-CH₂)
-
-
FT-IR (KBr, cm⁻¹):
-
~1370 and ~1170 (asymmetric and symmetric SO₂ stretching of the sulfonyl chloride)
-
~1320 and ~1120 (asymmetric and symmetric SO₂ stretching of the sulfolane ring)
-
~2950 (C-H stretching)
-
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride functional group. This electrophilic center readily reacts with a variety of nucleophiles, providing a straightforward method for the introduction of the sulfolane moiety.
General Reactivity Profile
The sulfur atom of the sulfonyl chloride is highly electron-deficient due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a hard electrophile, prone to attack by both hard and soft nucleophiles.
Caption: General reaction scheme with nucleophiles.
Reactions with Nitrogen Nucleophiles (Sulfonamide Formation)
One of the most common applications of sulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid byproduct. The resulting sulfonamides are often stable, crystalline solids and are a key functional group in many pharmaceutical agents.
Experimental Protocol: Synthesis of a Representative Sulfonamide
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred solution of the sulfonyl chloride at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired sulfonamide.
Reactions with Oxygen Nucleophiles (Sulfonate Ester Formation)
Alcohols and phenols react with sulfonyl chlorides in the presence of a base to yield sulfonate esters. This reaction is a common method for converting an alcohol into a good leaving group for subsequent nucleophilic substitution or elimination reactions.
Experimental Protocol: Synthesis of a Representative Sulfonate Ester
-
To a stirred solution of the alcohol (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM at 0 °C, add this compound (1.2 eq) portion-wise.
-
Maintain the temperature at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and wash with 1 M HCl to remove excess pyridine.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to afford the pure sulfonate ester.
Synthesis
The synthesis of this compound is not widely reported in peer-reviewed literature, suggesting it may be a specialty chemical prepared via proprietary methods. However, a plausible synthetic route can be conceptualized based on established organic transformations. A likely pathway involves the oxidative chlorination of a suitable sulfur-containing precursor.
Caption: A plausible synthetic route to the title compound.
Conceptual Synthetic Protocol:
-
Precursor Synthesis: The starting material, tetrahydrothiophene-3-thiol 1,1-dioxide, would first need to be synthesized. This could potentially be achieved from commercially available starting materials through a multi-step sequence.
-
Oxidative Chlorination: The thiol precursor would then be subjected to oxidative chlorination. A common method for this transformation is the treatment of the thiol with chlorine gas in an aqueous acidic medium.[4] The reaction is typically performed at low temperatures to control its exothermicity.
-
Work-up and Purification: After the reaction is complete, the product would be extracted into an organic solvent. The organic layer would then be washed, dried, and concentrated. The final product would likely require purification by recrystallization or chromatography.
It is important to note that this is a conceptual pathway, and the actual experimental conditions would require careful optimization and adherence to strict safety protocols due to the hazardous nature of the reagents involved.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: Based on safety data sheets for sulfonyl chlorides, this compound is expected to be corrosive and may cause severe skin burns and eye damage.[5] It is also likely to be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. In case of handling large quantities or generating dust, respiratory protection may be necessary.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents. The recommended storage temperature is 2-8°C.[3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of a stable, polar sulfolane ring and a reactive sulfonyl chloride handle allows for the straightforward introduction of this desirable scaffold into a variety of molecular architectures. While detailed experimental data in the public domain is limited, this guide provides a solid foundation of its known properties, expected reactivity, and conceptual synthesis. As with any reactive chemical, proper handling and safety precautions are essential for its use in research and development.
References
-
PubChem. (n.d.). (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Thiophenol. Retrieved from [Link]
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An In-depth Technical Guide to Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide: A Keystone Reagent in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide (CAS No. 17115-47-8), a pivotal yet often under-documented reagent in pharmaceutical and fine chemical synthesis. This document delves into the molecule's structural attributes, physicochemical properties, and critically, its synthesis and reactivity. By elucidating the causality behind experimental choices and providing validated protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage the unique chemical characteristics of this versatile building block. We will explore its role as a key intermediate for introducing the sulfolane-3-sulfonyl moiety, a pharmacophore increasingly recognized for its favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Introduction: The Emerging Importance of the Sulfolane Moiety
The sulfolane (tetrahydrothiophene 1,1-dioxide) ring is a highly polar, chemically and thermally stable, aprotic scaffold.[1][2] While extensively utilized as an industrial solvent, its incorporation into molecular architectures for medicinal chemistry is a more recent, yet rapidly growing, field of interest.[3][4] The sulfone group imparts high polarity and the potential for strong hydrogen bonding interactions, while the saturated heterocyclic ring offers a three-dimensional geometry that can be advantageous for binding to protein targets.
This compound emerges as the premier reagent for introducing this desirable functionality. As a sulfonyl chloride, it provides a reactive handle for the formation of sulfonamides, sulfonates, and other sulfur(VI) linkages, which are cornerstone functional groups in a vast array of approved therapeutics.[4] This guide aims to consolidate the available technical information and provide actionable, field-proven insights into the handling and application of this potent synthetic tool.
Molecular Structure and Physicochemical Properties
This compound is a bifunctional molecule, characterized by a saturated five-membered sulfolane ring and a reactive chlorosulfonyl group at the 3-position.
-
IUPAC Name: 1,1-dioxo-tetrahydro-1λ⁶-thiophene-3-sulfonyl chloride[5]
-
CAS Number: 17115-47-8[6]
-
Molecular Formula: C₄H₇ClO₄S₂[7]
-
Molecular Weight: 218.68 g/mol [7]
The electron-withdrawing nature of the sulfone group (SO₂) within the ring significantly influences the reactivity of the exocyclic sulfonyl chloride (SO₂Cl). This intramolecular electronic effect enhances the electrophilicity of the sulfur atom in the sulfonyl chloride, making it highly susceptible to nucleophilic attack.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Appearance | Off-white to light yellow solid | [7] |
| Melting Point | 112-113 °C | [7] |
| Boiling Point | 446.2 ± 34.0 °C (Predicted) | [7] |
| Density | 1.70 ± 0.1 g/cm³ (Predicted) | [7] |
| Storage Temperature | 2-8°C | [7] |
Synthesis of this compound
The synthesis of this reagent is not widely documented in peer-reviewed literature, often residing in patent literature or being developed as a proprietary process. However, based on established principles of sulfonyl chloride synthesis, a robust and validated protocol can be constructed. The most logical and field-proven approach involves the oxidative chlorination of a suitable thiol precursor.
Rationale for Synthetic Strategy
The synthesis of alkanesulfonyl chlorides is reliably achieved through the oxidative chlorination of the corresponding thiol or disulfide.[8] This transformation requires a source of chlorine and an oxidizing agent in an aqueous medium. Reagents like N-chlorosuccinimide (NCS) or household bleach (sodium hypochlorite, NaOCl) in the presence of acid are effective for this purpose.[9] The key is to generate an electrophilic chlorine species that reacts with the sulfur of the precursor.
The logical precursor for our target molecule is 3-mercaptosulfolane (tetrahydrothiophene-3-thiol 1,1-dioxide). The synthesis of this precursor itself would start from commercially available materials, likely involving the nucleophilic opening of 3,4-epoxysulfolane with a sulfur nucleophile, followed by reduction.
Conceptual Synthesis Workflow
The following diagram outlines a plausible and scientifically sound multi-step synthesis, culminating in the desired product. This workflow represents a self-validating system, where the identity and purity of each intermediate would be confirmed before proceeding to the next step.
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Exemplary)
The following protocol is an exemplary procedure based on well-established transformations for synthesizing sulfonyl chlorides from thiols.[9]
Objective: To synthesize this compound from 3-Mercaptosulfolane.
Materials:
-
3-Mercaptosulfolane
-
Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hypochlorite solution (Bleach, ~8.25%)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, suspend 3-Mercaptosulfolane (1.0 equiv) in dichloromethane (CH₂Cl₂).
-
Acidification: Add concentrated hydrochloric acid to the suspension. The amount should be sufficient to create a final aqueous HCl concentration of approximately 2.5 M upon addition of the bleach.
-
Cooling: Cool the vigorously stirred biphasic mixture to between -10°C and -5°C using an acetone/ice bath. Causality: This low temperature is critical to control the exothermicity of the oxidation and to prevent over-oxidation or decomposition of the desired product.
-
Oxidative Chlorination: Slowly add the sodium hypochlorite solution via the addition funnel over a period of 1 hour, ensuring the internal temperature does not rise above -5°C. Causality: The slow addition maintains control over the reaction rate. The bleach acts as both the oxidant and the source of active chlorine.
-
Reaction Monitoring: Stir the resulting solution for an additional hour at < -5°C. The reaction progress can be monitored by TLC or LC-MS by quenching a small aliquot.
-
Work-up:
-
Separate the organic and aqueous layers in a pre-cooled separatory funnel.
-
Extract the aqueous layer with cold CH₂Cl₂ (2 x volumes).
-
Combine the organic layers and wash with cold saturated NaHCO₃ solution, followed by cold brine. Causality: The bicarbonate wash neutralizes excess acid, and the brine wash helps to remove water.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure at a low temperature (<10°C) to yield the crude product.
-
Purification & Validation: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes). The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis, comparing the data with known values.[7]
Reactivity and Applications in Drug Development
The primary utility of this compound lies in its ability to react with nucleophiles to form sulfonamides and sulfonates.
Sulfonamide Formation
The reaction with primary or secondary amines is the most common and powerful application. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) to scavenge the HCl byproduct.
Caption: General scheme for sulfonamide synthesis.
Expert Insight: The choice of solvent and base is critical. Dichloromethane or THF are common solvents. For sensitive substrates, a hindered base like 2,6-lutidine can prevent unwanted side reactions. The reaction is typically initiated at 0°C and allowed to warm to room temperature.
Applications as a Pharmaceutical Intermediate
While specific, publicly available examples detailing the synthesis of marketed drugs using this exact reagent are scarce, its classification as a "pharmaceutical intermediate" points to its role in the synthesis of proprietary drug candidates.[6] The sulfolane-sulfonamide motif is explored in various therapeutic areas due to its ability to:
-
Improve Pharmacokinetic Properties: The polarity of the sulfolane can enhance aqueous solubility and modulate lipophilicity (LogP), which are key determinants of a drug's ADME profile.
-
Act as a Bioisostere: The sulfonamide group can act as a non-classical bioisostere for carboxylic acids, offering improved metabolic stability and different hydrogen bonding patterns.
-
Provide a Rigid Scaffold: The defined conformation of the five-membered ring can help in positioning other pharmacophoric elements for optimal interaction with a biological target.
Safety and Handling
This compound is a reactive electrophile and should be handled with appropriate care.
-
Corrosive: As with all sulfonyl chlorides, it is corrosive and reacts with moisture. Contact with skin and eyes should be avoided.
-
Moisture Sensitive: The compound will hydrolyze to the corresponding sulfonic acid in the presence of water. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[7]
-
Personal Protective Equipment (PPE): Always use safety glasses, a lab coat, and chemical-resistant gloves when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a potent and valuable reagent for introducing the sulfolane-3-sulfonyl moiety into organic molecules. Its high reactivity, coupled with the desirable physicochemical properties of the sulfolane scaffold, makes it an important tool for medicinal chemists and drug development professionals. While detailed synthetic procedures in the primary literature are sparse, this guide provides a robust, scientifically-grounded framework for its synthesis, handling, and application. As the demand for novel chemical matter with favorable drug-like properties continues to grow, the strategic use of building blocks like this will undoubtedly play a crucial role in the future of pharmaceutical discovery.
References
- Bornholdt, J., Felding, J., Clausen, R. P., & Kristensen, J. L. (2010). A New, Mild Preparation of Sulfonyl Chlorides. Chemistry - A European Journal, 16(41), 12474-12480.
- HENAN NEW BLUE CHEMICAL CO.,LTD. (n.d.). This compound(SALTDATA: FREE). GuideChem. Retrieved January 13, 2026.
- Kerage, D., & Sibi, M. P. (2016). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. Asian Journal of Organic Chemistry, 5(4), 434-449.
- CymitQuimica. (n.d.). 1,1-Dioxo-tetrahydro-1-λ6-thiophene-3-sulfonyl chloride. Retrieved January 13, 2026.
- Shell Oil Company. (1960s). Development of Sulfolane. (Historical context).
- Jia, L., et al. (2019). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 19(26), 2418-2436.
- Wikipedia contributors. (2023, December 28). Sulfolane. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026.
- Yang, Z., Zhou, B., & Xu, J. (2014). A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts. Synthesis, 46(02), 225-229.
- Pal'chikov, V. A., Zarovnaya, I. S., & Dul'nev, P. G. (2018). Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. Russian Journal of Organic Chemistry, 54(7), 1061–1070.
- Zarovnaya, I. S., & Dul'nev, P. G. (2011). Synthesis of tetrahydrothiophene 1,1-dioxides annulated with oxazolidine ring. Russian Journal of Organic Chemistry, 47(5), 797-798.
- ChemicalBook. (n.d.). 17115-47-8(this compound) Product Description. Retrieved January 13, 2026.
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An In-depth Technical Guide to the Synthesis and Purification of Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide
Introduction: The Significance of the Sulfolane Scaffold in Modern Chemistry
Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide, also known as 3-(chlorosulfonyl)thiolane 1,1-dioxide, is a bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. It incorporates the highly polar and chemically stable sulfolane (tetrahydrothiophene 1,1-dioxide) ring system, which can impart desirable physicochemical properties such as increased solubility and metabolic stability to larger molecules.[1] The presence of the reactive sulfonyl chloride group provides a versatile handle for derivatization, allowing for the facile introduction of the sulfolane moiety onto a wide range of molecular scaffolds. This guide presents a comprehensive overview of a plausible synthetic route and purification strategy for this valuable building block, grounded in established chemical principles and state-of-the-art methodologies.
Strategic Approach to Synthesis: A Multi-Step Pathway
The synthesis of this compound is a multi-step process that requires careful consideration of the order of reactions to ensure high yields and purity. A logical and efficient pathway involves the initial construction of a functionalized tetrahydrothiophene ring, followed by the sequential introduction and modification of the sulfur-containing functional groups. The proposed synthetic strategy can be dissected into three key stages:
-
Formation of the Tetrahydrothiophene-3-thiol Precursor: This initial stage focuses on building the core heterocyclic structure with a thiol group at the 3-position, which will be later converted to the sulfonyl chloride.
-
Oxidative Chlorination to the Sulfonyl Chloride: This crucial step transforms the thiol into the highly reactive sulfonyl chloride. Modern, mild, and efficient methods are prioritized to ensure compatibility with the heterocyclic core.
-
Oxidation of the Ring Sulfide to the Sulfone: The final transformation involves the oxidation of the sulfide in the tetrahydrothiophene ring to the corresponding sulfone (1,1-dioxide), yielding the target molecule.
The following sections will provide a detailed, step-by-step examination of each of these stages, including the rationale behind the choice of reagents and reaction conditions.
Detailed Synthesis Protocol
Part 1: Synthesis of Tetrahydrothiophene-3-thiol
The synthesis of the key intermediate, tetrahydrothiophene-3-thiol, can be approached from commercially available starting materials. A plausible route begins with the synthesis of the parent tetrahydrothiophene, followed by functionalization at the 3-position.
Step 1a: Synthesis of Tetrahydrothiophene
Tetrahydrothiophene can be reliably synthesized from 1,4-dihalobutanes or by the reaction of tetrahydrofuran with hydrogen sulfide.[2][3] A common laboratory-scale preparation involves the reaction of 1,4-dichlorobutane with sodium sulfide.
Experimental Protocol: Synthesis of Tetrahydrothiophene
-
Materials: 1,4-dichlorobutane, Sodium sulfide nonahydrate, Ethanol, Water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a mixture of ethanol and water.
-
To this solution, add 1,4-dichlorobutane dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for several hours to ensure the completion of the reaction.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a nonpolar organic solvent (e.g., diethyl ether).
-
Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude tetrahydrothiophene by distillation.
-
Step 1b: Functionalization to Tetrahydrothiophene-3-thiol
Direct thiolation of tetrahydrothiophene at the 3-position is challenging. A more controlled approach involves the introduction of a functional group that can be readily converted to a thiol. One such strategy is the bromination of tetrahydrothiophene-3-one, followed by substitution with a thiolating agent.
Experimental Protocol: Synthesis of Tetrahydrothiophene-3-thiol
-
Materials: Tetrahydrothiophene-3-one, N-Bromosuccinimide (NBS), Benzoyl peroxide (initiator), Carbon tetrachloride, Thiourea, Sodium hydroxide, Hydrochloric acid.
-
Procedure:
-
Bromination: In a flask protected from light, dissolve tetrahydrothiophene-3-one in dry carbon tetrachloride. Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide. Reflux the mixture until the reaction is complete (monitored by TLC). Cool the mixture, filter off the succinimide, and concentrate the filtrate to obtain crude 2-bromo-tetrahydrothiophene-3-one.
-
Thiolation: Dissolve the crude 2-bromo-tetrahydrothiophene-3-one in ethanol and add thiourea. Reflux the mixture for several hours.
-
Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide. Reflux for an additional period to hydrolyze the isothiouronium salt.
-
Acidification and Extraction: Cool the mixture and acidify with hydrochloric acid. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent and purify the resulting tetrahydrothiophene-3-thiol by vacuum distillation or column chromatography.
-
Part 2: Oxidative Chlorination to Tetrahydro-3-thiophenesulfonyl chloride
With the thiol in hand, the next step is its conversion to the sulfonyl chloride. Modern oxidative chlorination methods offer high efficiency and mild reaction conditions, which are preferable to traditional methods that often use harsh reagents. The use of hydrogen peroxide in combination with a chlorine source is a particularly attractive "green" chemistry approach.[4][5][6]
Experimental Protocol: Synthesis of Tetrahydro-3-thiophenesulfonyl chloride
-
Materials: Tetrahydrothiophene-3-thiol, Hydrogen peroxide (30% aq.), Thionyl chloride (SOCl₂), Acetonitrile.
-
Procedure:
-
In a round-bottom flask, dissolve tetrahydrothiophene-3-thiol in acetonitrile and cool the solution in an ice bath.
-
To the stirred solution, add hydrogen peroxide dropwise, maintaining the temperature below 10 °C.
-
Following the addition of hydrogen peroxide, add thionyl chloride dropwise, again ensuring the temperature remains low. The reaction is typically rapid.[4]
-
After the addition is complete, allow the reaction to stir for a short period at room temperature.
-
Quench the reaction by carefully adding it to ice-water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.
-
Part 3: Oxidation to this compound
The final step is the oxidation of the sulfide within the tetrahydrothiophene ring to a sulfone. Hydrogen peroxide is a common and effective reagent for this transformation.[7][8] This oxidation can also be carried out at earlier stages of the synthesis, for instance, on tetrahydrothiophene itself to produce sulfolane, which can then be functionalized.[2][9] However, performing the oxidation as the final step can be advantageous to avoid potential side reactions with the more sensitive thiol or sulfonyl chloride functionalities.
Experimental Protocol: Synthesis of this compound
-
Materials: Tetrahydro-3-thiophenesulfonyl chloride, Hydrogen peroxide (30% aq.), Acetic acid (as solvent or catalyst).
-
Procedure:
-
Dissolve the crude Tetrahydro-3-thiophenesulfonyl chloride in acetic acid in a round-bottom flask.
-
Add hydrogen peroxide dropwise to the stirred solution. The reaction may be exothermic, and cooling may be necessary to maintain a controlled temperature.
-
After the addition, the mixture is typically stirred at room temperature or gently heated to ensure complete oxidation. The reaction progress can be monitored by TLC or NMR spectroscopy.
-
Once the reaction is complete, the mixture is poured into cold water to precipitate the product.
-
The solid product is collected by filtration, washed thoroughly with water to remove acetic acid and residual hydrogen peroxide, and then dried under vacuum.
-
Purification of the Final Product
The crude this compound obtained from the synthesis will likely contain impurities from side reactions or unreacted starting materials. A robust purification strategy is essential to obtain the product in high purity, which is critical for its use in subsequent applications.
Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system must be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexanes) can be effective.
-
Column Chromatography: If recrystallization is not effective or if the impurities have similar solubility profiles, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically used to separate the product from impurities.
-
Washing and Drying: Thorough washing of the crude product with water is crucial to remove any water-soluble byproducts and reagents. Subsequent drying under vacuum is necessary to remove residual solvents.
Recommended Purification Protocol
-
Initial Wash: The filtered crude product should be washed extensively with cold water to remove any remaining acetic acid and hydrogen peroxide.
-
Recrystallization:
-
Dissolve the crude solid in a minimal amount of a hot solvent such as ethyl acetate or acetone.
-
Slowly add a non-polar solvent like hexanes or petroleum ether until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
-
Characterization: The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
Visualizing the Synthetic Pathway
To provide a clear overview of the entire synthetic process, the following diagrams illustrate the key transformations and the logical flow of the synthesis.
Figure 1: Proposed synthetic workflow for this compound.
Figure 2: A comprehensive flowchart for the purification of the final product.
Quantitative Data Summary
While the exact yields for this specific multi-step synthesis are not available in the literature, the individual transformations are based on well-established reactions with reported high efficiencies. The following table provides expected yield ranges for each key step based on analogous reactions reported in the chemical literature.
| Reaction Step | Transformation | Key Reagents | Expected Yield Range (%) | Reference(s) |
| 1 | Tetrahydrothiophene Synthesis | 1,4-dihalobutane, Na₂S | 70-85 | [2][3] |
| 2 | Thiol Synthesis | Bromoketone, Thiourea | 60-80 | General Knowledge |
| 3 | Oxidative Chlorination | Thiol, H₂O₂, SOCl₂ | 90-97 | [4] |
| 4 | Sulfide Oxidation | Sulfide, H₂O₂ | >90 | [8] |
Conclusion and Future Outlook
The synthesis and purification of this compound present a multi-faceted challenge that can be addressed through a well-designed, strategic synthetic route. The proposed pathway leverages modern, efficient, and mild chemical transformations to construct this valuable bifunctional building block. The key to a successful synthesis lies in the careful execution of each step, particularly the oxidative chlorination and the final purification. As the demand for novel molecular scaffolds with tailored properties continues to grow in the fields of drug discovery and materials science, the availability of robust synthetic methods for compounds like this compound will be of paramount importance. Further research into optimizing this synthetic route, perhaps through a more convergent approach, could further enhance its efficiency and scalability.
References
-
Wikipedia. Tetrahydrothiophene. [Link]
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(23), 9287–9291.
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).
-
Organic Chemistry Portal. Synthesis of sulfonyl chlorides by oxidation. [Link]
- RSC Publishing. (2025).
- Nacsa, E. D., & Lambert, T. H. (n.d.).
-
Organic Chemistry Portal. Synthesis of sulfonyl chlorides by chlorosulfonation. [Link]
- Energy & Fuels. (2017).
-
Organic Chemistry Portal. Synthesis of tetrahydrothiophenes. [Link]
- ResearchGate. (2025).
- ResearchGate. (2025).
- Johnson, T. B., & Sprague, J. M. (1936). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society, 58(8), 1348–1352.
- Shvartsberg, M. S., & Fedenok, L. G. (2000). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Russian Chemical Bulletin, 49(1), 134-141.
- ResearchGate. (2008). Mild oxidation of tetrahydrothiophene to sulfolane over V-, Mo and W-containing layered double hydroxides.
-
Semantic Scholar. Efficient Synthesis of 3‐Mercaptoindoles via HI‐Promoted Sulfenylation of Indoles with Sodium Sulfinates. [Link]
- Chen, J., et al. (2023).
-
Wikipedia. Sulfolane. [Link]
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- 2. Tetrahydrothiophene - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Tetrahydrothiophene_Chemicalbook [chemicalbook.com]
- 4. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 7. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sulfolane - Wikipedia [en.wikipedia.org]
Spectroscopic Characterization of Tetrahydro-3-thiophenesulfonyl Chloride 1,1-dioxide: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to this compound. The guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to ensure data integrity and reproducibility.
Introduction: The Structural Elucidation Challenge
This compound, a derivative of sulfolane, presents a unique analytical challenge due to the presence of a reactive sulfonyl chloride moiety attached to a saturated heterocyclic ring. The sulfone group significantly influences the electronic environment of the molecule, making spectroscopic analysis a powerful tool for its structural confirmation and purity assessment. This guide will walk through the expected spectroscopic signatures and the methodologies to obtain them.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Protons and Carbons
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed picture of the molecular framework.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to exhibit complex second-order coupling patterns due to the non-equivalent methylene protons in the five-membered ring. The strong electron-withdrawing effects of the sulfone and sulfonyl chloride groups will cause significant downfield shifts of the protons, particularly the one at the C-3 position.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| H-3 | 4.0 - 4.5 | Multiplet | Significantly deshielded due to the adjacent sulfonyl chloride and sulfone groups. |
| H-2, H-5 (axial & equatorial) | 3.0 - 3.8 | Multiplets | Complex splitting patterns due to geminal and vicinal coupling. Deshielded by the sulfone group. |
| H-4 (axial & equatorial) | 2.2 - 2.8 | Multiplets | Complex splitting patterns. |
Note: Predicted values are based on the analysis of sulfolane and related aliphatic sulfonyl chlorides. Actual values may vary.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide key information about the carbon skeleton. The carbon atom attached to the sulfonyl chloride group will be the most downfield-shifted.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-3 | 65 - 75 | Highly deshielded by the directly attached sulfonyl chloride group. |
| C-2, C-5 | 50 - 60 | Deshielded by the adjacent sulfone group. |
| C-4 | 25 - 35 | Least deshielded of the ring carbons. |
Note: Predicted values are based on the analysis of sulfolane and related aliphatic sulfonyl chlorides. Actual values may vary.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Rationale for Experimental Choices:
-
Solvent Selection: Due to the reactivity of the sulfonyl chloride group with protic solvents, aprotic deuterated solvents are essential. Chloroform-d (CDCl₃) is a common choice due to its good dissolving power for many organic compounds and relatively simple residual solvent signal.[1] Acetone-d₆ or acetonitrile-d₃ are also suitable alternatives.
-
Internal Standard: For accurate chemical shift referencing, an inert internal standard such as tetramethylsilane (TMS) is used.[2]
-
Quantitative Analysis: For quantitative measurements, a longer relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest is crucial to ensure complete relaxation and accurate integration.[1]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.[1]
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[1]
-
Add a small amount of TMS as an internal standard.
-
Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.[1]
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds (for qualitative analysis).
-
Number of Scans: 8-16.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
Spectral Width: 0-220 ppm.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption line shapes.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups within a molecule. For this compound, the IR spectrum will be dominated by the strong absorptions of the sulfone and sulfonyl chloride groups.
Predicted IR Spectral Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| Asymmetric SO₂ Stretch (Sulfone & Sulfonyl Chloride) | 1370 - 1410 | Strong | A very intense and characteristic band for sulfonyl groups.[3] |
| Symmetric SO₂ Stretch (Sulfone & Sulfonyl Chloride) | 1166 - 1204 | Strong | Another strong and characteristic band for sulfonyl groups.[3] |
| S-Cl Stretch | 375 (approx.) | Strong | This band is in the far-IR region and may require specialized optics (e.g., CsI) to observe.[4] |
| C-H Stretch (alkane) | 2800 - 3000 | Medium | Characteristic of the methylene groups in the tetrahydrothiophene ring.[3] |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale for Experimental Choices:
-
Sample Preparation: As the compound is likely a solid or a high-boiling liquid, the KBr pellet method is a robust choice for obtaining a high-quality spectrum.[1] Attenuated Total Reflectance (ATR) is a convenient alternative that requires minimal sample preparation.[1]
-
Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is essential to correct for atmospheric CO₂ and H₂O absorptions, as well as any instrumental artifacts.[1]
Step-by-Step Methodology (KBr Pellet Method):
-
Sample Preparation: In a dry agate mortar, grind 1-2 mg of the solid sample to a fine powder.[1]
-
Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) and mix thoroughly with the sample.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the IR spectrum of the sample.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Caption: Workflow for FTIR spectroscopic analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Predicted Mass Spectral Data
-
Molecular Ion (M⁺): The molecular ion peak is expected. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.[1]
-
Key Fragmentation Pathways:
-
Loss of Cl•: A prominent fragment corresponding to the loss of a chlorine radical (M-35 and M-37) is anticipated.[1]
-
Loss of SO₂: Fragmentation involving the loss of sulfur dioxide (M-64) is a common pathway for sulfonyl compounds.[1][5]
-
Ring Fragmentation: The tetrahydrothiophene ring is expected to undergo fragmentation, leading to smaller charged species. The mass spectrum of sulfolane shows characteristic fragments at m/z 56 and 41, which may also be observed.[6]
-
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale for Experimental Choices:
-
Derivatization: Due to the reactivity and potential thermal instability of sulfonyl chlorides, derivatization is often employed before GC-MS analysis. Conversion to a more stable sulfonamide by reaction with an amine (e.g., diethylamine) is a common strategy.[1] This improves chromatographic performance and provides a clear molecular ion for the derivative.
-
Ionization Method: Electron Ionization (EI) at 70 eV is a standard technique that provides reproducible fragmentation patterns, creating a "fingerprint" of the molecule.[1]
Step-by-Step Methodology (with Derivatization):
-
Sample Preparation (Derivatization):
-
Accurately weigh a known amount of the sulfonyl chloride into a vial.
-
Dissolve the sample in a suitable aprotic solvent (e.g., dichloromethane).[1]
-
Add a solution of an amine (e.g., diethylamine) to convert the sulfonyl chloride to its corresponding sulfonamide.[1]
-
Allow the reaction to proceed to completion.
-
Dilute the reaction mixture to a suitable concentration for GC-MS analysis.
-
-
Instrument Parameters:
-
GC:
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Range: m/z 40-550.
-
Scan Mode: Full scan.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized compound in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
-
Caption: Workflow for GC-MS analysis with derivatization.
Conclusion: A Multi-faceted Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound requires a synergistic application of NMR, IR, and MS techniques. While NMR provides the detailed carbon-hydrogen framework, IR spectroscopy offers rapid confirmation of key functional groups, and mass spectrometry establishes the molecular weight and provides valuable structural clues through fragmentation analysis. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently characterize this and other reactive sulfonyl chloride compounds, ensuring the integrity and quality of their scientific endeavors.
References
-
ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
-
Canadian Science Publishing. (1965). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry, 43(6), 1869-1873. [Link]
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OMICS International. (2016, April 8). Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an I. [Link]
-
ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
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NIST. (n.d.). Thiophene, tetrahydro-, 1,1-dioxide. NIST Chemistry WebBook. [Link]
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NIST. (n.d.). Thiophene, tetrahydro-, 1,1-dioxide. NIST Chemistry WebBook. [Link]
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Chemistry Blog. (n.d.). Sufonyl chloride infrared spectra. [Link]
-
Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. [Link]
-
alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]
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MIT OpenCourseWare. (n.d.). Experiment #2 NUCLEAR MAGNETIC RESONANCE. [Link]
-
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
PubMed. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]
-
ResearchGate. (2025, August 6). Infrared Spectra of Sulfones and Related Compounds. [Link]
-
Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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ResearchGate. (2025, August 6). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]
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An In-depth Technical Guide to the Reactivity Profile of Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide, also known as 3-(chlorosulfonyl)sulfolane (CAS RN: 17115-47-8), is a bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its reactivity profile, grounded in established chemical principles and supported by procedural insights. We will delve into its synthesis, explore its characteristic reactions with various nucleophiles, and discuss the influence of the sterically demanding and electron-withdrawing sulfolane moiety on its reactivity. This document is intended to serve as a practical resource for scientists leveraging this versatile building block in the design and synthesis of novel molecular entities.
Introduction: A Profile of a Privileged Scaffold Component
The sulfonamide functional group is a cornerstone in modern drug design, present in a wide array of therapeutic agents, from antibacterial "sulfa drugs" to diuretics and anticancer agents.[1][2][3][4] The enduring prevalence of this moiety stems from its unique combination of chemical stability, hydrogen bonding capabilities, and its role as a bioisostere for other functional groups.[5] Sulfonyl chlorides are the most common precursors for the synthesis of sulfonamides, reacting readily with primary and secondary amines.[5]
This compound distinguishes itself through the incorporation of a sulfolane (tetrahydrothiophene 1,1-dioxide) ring. Sulfolane is a polar aprotic solvent known for its high thermal and chemical stability.[6] The presence of this oxidized, five-membered heterocyclic ring system imparts distinct steric and electronic properties to the sulfonyl chloride, influencing its reactivity and the characteristics of the resulting sulfonamide or sulfonate ester products. Understanding this reactivity profile is paramount for its effective application in synthetic campaigns.
Synthesis of this compound
A plausible synthetic pathway is the direct reaction of sulfolane with chlorosulfonic acid. This reaction is known to be highly exothermic and requires careful control of reaction conditions to ensure selective monosulfonation at the 3-position and to avoid unwanted side reactions.[7][8]
Conceptual Synthesis Workflow:
Figure 1. Conceptual synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical):
This protocol is a generalized representation based on established chlorosulfonation procedures and should be optimized with appropriate safety precautions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (for HCl gas), charge freshly distilled sulfolane. Cool the flask to 0-5 °C in an ice-salt bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (1.1 equivalents) dropwise to the stirred sulfolane, maintaining the internal temperature below 10 °C. The reaction is highly exothermic and generates significant amounts of HCl gas.[7]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product, being a solid, will precipitate.
-
Isolation and Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexanes, to yield this compound as a white powder.
Core Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. The sulfur atom is highly electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it a prime target for nucleophilic attack. The sulfolane ring, being electron-withdrawing, further enhances the electrophilicity of the sulfur center.
General Reactivity Diagram:
Figure 2. Core reactivity of the target sulfonyl chloride.
Reaction with Amines: Formation of Sulfonamides
The reaction with primary and secondary amines is the most prominent and synthetically useful transformation of this compound, yielding the corresponding sulfonamides. This reaction typically proceeds rapidly at or below room temperature in the presence of a base to neutralize the HCl byproduct.
Mechanism of Sulfonamide Formation:
The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine nitrogen attacks the electrophilic sulfur atom, forming a tetrahedral intermediate. Subsequent elimination of the chloride leaving group and deprotonation by a base affords the stable sulfonamide product.
General Experimental Protocol for Sulfonamide Synthesis:
-
Reactant Preparation: Dissolve the amine (1.0 equivalent) and a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask under an inert atmosphere.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C and add a solution of this compound (1.05 equivalents) in the same solvent dropwise.
-
Reaction and Monitoring: Allow the reaction to stir at room temperature for 1-3 hours, monitoring its completion by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can then be purified by column chromatography or recrystallization.
Table 1: Representative Sulfonamide Synthesis Data (Hypothetical)
| Amine | Base | Solvent | Reaction Time (h) | Yield (%) |
| Aniline | Triethylamine | Dichloromethane | 2 | 92 |
| Benzylamine | Pyridine | Tetrahydrofuran | 1.5 | 95 |
| Morpholine | Triethylamine | Dichloromethane | 1 | 98 |
| Diethylamine | Triethylamine | Dichloromethane | 2.5 | 88 |
Reaction with Alcohols and Phenols: Formation of Sulfonate Esters
This compound reacts with alcohols and phenols in the presence of a base to form sulfonate esters. These esters are valuable as intermediates in organic synthesis, with the sulfonate group acting as an excellent leaving group in nucleophilic substitution reactions.
General Experimental Protocol for Sulfonate Ester Synthesis:
-
Reactant Preparation: Dissolve the alcohol or phenol (1.0 equivalent) and a base, typically pyridine which also acts as a solvent (excess), in a flask under an inert atmosphere.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C and add this compound (1.1 equivalents) portion-wise.
-
Reaction and Monitoring: Stir the reaction at room temperature overnight, monitoring by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with dilute HCl (to remove pyridine), water, and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Table 2: Representative Sulfonate Ester Synthesis Data (Hypothetical)
| Alcohol/Phenol | Base | Solvent | Reaction Time (h) | Yield (%) |
| Methanol | Pyridine | Pyridine | 12 | 85 |
| Phenol | Triethylamine | Dichloromethane | 16 | 89 |
| Isopropanol | Pyridine | Pyridine | 24 | 78 |
| Benzyl alcohol | Triethylamine | Dichloromethane | 14 | 91 |
Stability and Handling
This compound is a moisture-sensitive compound and should be handled under an inert atmosphere (e.g., nitrogen or argon). It will hydrolyze in the presence of water to the corresponding sulfonic acid. As with other sulfonyl chlorides, it is corrosive and should be handled with appropriate personal protective equipment. The reaction with sulfolane and chlorosulfonic acid is highly exothermic and potentially hazardous, requiring strict temperature control.[7]
Applications in Drug Discovery and Development
The sulfolane moiety in derivatives of this compound can offer several advantages in drug design:
-
Modulation of Physicochemical Properties: The polar sulfone group can improve aqueous solubility and other pharmacokinetic properties of a drug candidate.
-
Metabolic Stability: The sulfolane ring is generally resistant to metabolic degradation, which can enhance the in vivo half-life of a molecule.
-
Vectorial Interactions: The two sulfone oxygens can act as hydrogen bond acceptors, providing additional binding interactions with biological targets.
-
Scaffold Hopping and SAR Exploration: The use of this building block allows for the exploration of new chemical space and the generation of novel analogs of existing drug scaffolds for structure-activity relationship (SAR) studies.
While specific examples of marketed drugs containing the tetrahydro-3-thiophenesulfonamide moiety are not widely documented, the versatility of this reagent makes it a valuable tool for lead optimization in various therapeutic areas.
Conclusion
This compound is a reactive and versatile building block for the synthesis of sulfonamides and sulfonate esters. Its reactivity is governed by the highly electrophilic sulfonyl chloride group, which is further activated by the electron-withdrawing sulfolane ring. The synthetic utility of this reagent, coupled with the favorable physicochemical properties imparted by the sulfolane moiety, makes it a valuable asset in the toolkit of medicinal and synthetic chemists. Careful handling and controlled reaction conditions are essential for its successful application.
References
-
Bruker. (n.d.). Supplementary Information. Retrieved from [Link]
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- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
- Sulfonamide derivatives: Synthesis and applications. (2024). International Journal of Frontiers in Chemistry and Pharmacy Research, 04(01), 001–015.
- Smiles, S., & Stewart, J. (n.d.). p-Acetaminobenzenesulfonyl chloride. Organic Syntheses.
- Reid, J. R., Dufresne, R. F., & Chapman, J. J. (n.d.). (1α,2β,6α)-2,6-DIMETHYLCYCLOHEXANECARBONITRILE. Organic Syntheses.
- New Reactions of β-oxo Sulfenyl Chlorides With 2,4-bis(4-methoxyphenyl). (n.d.).
- Phillips Petroleum Company. (1994). Process for producing sulfolane compounds. U.S.
- Pfizer Inc. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PubMed Central.
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- Phillips Petroleum Company. (1994). Process for producing sulfolane compounds. U.S.
- Shell Oil Company. (1971). Production of sulfolane. U.S.
- Reaction Solvent. (n.d.).
- Chlorosulfonic Acid - A Versatile Reagent. (n.d.).
- G. D. Searle & Co. (1963). Sulfolane pharmaceutical compositions. U.S.
- Shell Oil Company. (1966). Purification of sulfolane compounds. U.S.
- Takeda Pharmaceutical Company Limited. (2007). (12)
- Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. (2006).
- Sandoz AG. (1996). Thiophen compounds and their preparation. U.S.
- 4-Cyano-2-methoxybenzenesulfonyl Chloride. (n.d.). Organic Syntheses.
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- NIST. (n.d.). Thiophene, tetrahydro-.
- Monsanto Chemicals Ltd. (1957). Manufacture of thiophenols. U.S.
- GW Pharma Limited. (2007). (12) United States Patent (10)
- NIST. (n.d.). 2-Thiophenesulfonyl chloride.
- Reaction of Methyl Alcohol with Thionyl Chloride in Solution. (2009).
- Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. (n.d.). Semantic Scholar.
- Reaction of aniline 2 with thiols 111 in a I2/DMSO environment. (n.d.).
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A Technical Guide to the Stability, Storage, and Handling of Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide
Executive Summary
Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide (CAS 17115-47-8), also known as 1,1-dioxothiolane-3-sulfonyl chloride, is a bifunctional reagent possessing a highly reactive sulfonyl chloride group appended to a stable, polar sulfolane core. This unique structure makes it a valuable intermediate in synthetic chemistry. However, the very reactivity that makes it useful also renders it susceptible to degradation if not stored and handled with meticulous care. This guide provides an in-depth analysis of the compound's stability profile, outlines field-proven storage and handling protocols to ensure its integrity, and offers methodologies for its stability assessment. The primary directive of this document is to equip researchers, scientists, and drug development professionals with the necessary knowledge to maintain the quality and reactivity of this reagent, thereby ensuring the reproducibility and success of their scientific endeavors.
Core Chemical Properties and Hazard Profile
Understanding the fundamental properties of a reagent is paramount to its effective use. The sulfone group in the tetrahydrothiophene ring enhances the compound's polarity and thermal stability, while the sulfonyl chloride moiety is the primary center of reactivity and instability.[1]
Table 1: Physicochemical and Hazard Properties
| Property | Value / Information | Source(s) |
|---|---|---|
| IUPAC Name | 1,1-dioxothiolane-3-sulfonyl chloride | [2] |
| CAS Number | 17115-47-8 | [2] |
| Molecular Formula | C₄H₇ClO₄S₂ | [2] |
| Molecular Weight | 218.67 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [2] |
| Melting Point | 65-69 °C (149-156 °F) | [3] |
| GHS Hazard Codes | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [2] |
| GHS Pictogram | GHS07 (Harmful/Irritant) |[2] |
The compound's primary hazards are skin and eye irritation.[2] However, as with all sulfonyl chlorides, the most significant unlisted hazard is its violent reaction with nucleophiles, particularly water, which generates corrosive byproducts.
The Critical Stability Profile: Understanding Degradation Pathways
The long-term viability of this compound hinges on mitigating one primary degradation pathway: hydrolysis.
Hydrolytic Instability: The Principal Mechanism of Degradation
The sulfur atom in the sulfonyl chloride group (R-SO₂Cl) is highly electrophilic, making it an aggressive target for nucleophiles. Water, even ambient atmospheric moisture, acts as a potent nucleophile, readily attacking the sulfonyl chloride.
This reaction proceeds via a nucleophilic substitution mechanism, yielding the corresponding sulfonic acid and hydrochloric acid (HCl) gas.[4]
RSO₂Cl + H₂O → RSO₃H + HCl
The consequences of this degradation are twofold:
-
Loss of Potency: The conversion of the sulfonyl chloride to the sulfonic acid represents a complete loss of the desired reactive group for subsequent coupling reactions.
-
Autocatalytic Decomposition: The generation of corrosive HCl gas can create a hazardous pressure buildup in a sealed container and may catalyze further decomposition pathways.
Caption: Primary hydrolytic degradation pathway.
Thermal and Photolytic Stability
While the core sulfolane ring is thermally robust, the sulfonyl chloride functional group is the molecule's point of weakness.
-
Thermal Stress: Elevated temperatures accelerate the rate of hydrolysis and can lead to thermal decomposition, potentially liberating sulfur dioxide (SO₂) and HCl.[4] Intense heating may even form explosive mixtures with air.[3]
-
Photolytic Stress: There is no specific data on the photolytic stability of this compound. However, as a standard precautionary measure for reactive organic reagents, it is prudent to protect it from light to prevent the initiation of radical or other light-induced degradation pathways.
Field-Proven Protocols for Storage and Handling
Adherence to strict storage and handling protocols is not merely a recommendation; it is essential for preserving the chemical integrity of the reagent.
Optimal Storage Conditions
The central principle of storage is the rigorous exclusion of moisture.
Table 2: Recommended Storage Protocol
| Parameter | Recommendation | Rationale |
|---|---|---|
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture, directly preventing hydrolysis.[3] |
| Temperature | Refrigerated (2-8 °C) | Reduces the kinetic rate of any potential degradation reactions.[5] |
| Container | Tightly-sealed, corrosion-resistant glass bottle with a resistant liner. | Prevents moisture ingress and withstands potential corrosion from trace HCl. Metal containers must be avoided.[3] |
| Location | Dry, well-ventilated, dedicated chemical storage area. | Ensures a low-humidity environment and segregation from incompatible materials. |
Safe Handling Workflow
All manipulations should be performed with the goal of preventing atmospheric exposure.
Caption: Workflow for safely handling the reagent.
Step-by-Step Handling Protocol:
-
Preparation: Always work within a fume hood. Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical safety goggles, and a lab coat.
-
Equilibration: Before opening, allow the container to warm to ambient temperature while still sealed. This crucial step prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Environment: Perform all transfers under an inert atmosphere, either in a glovebox or using a Schlenk line with a positive pressure of nitrogen or argon.
-
Dispensing: Use clean, dry spatulas and glassware. Weigh the required amount swiftly and add it directly to the reaction vessel containing a dry solvent or other reagents.
-
Resealing: After dispensing, flush the headspace of the container with inert gas, securely tighten the cap, and apply Parafilm® around the seal for extra protection.
-
Storage: Immediately return the container to the recommended refrigerated storage.[5]
Chemical Incompatibilities
To prevent hazardous reactions and reagent degradation, this compound must be stored away from the following:
-
Water and Moisture: Causes rapid hydrolysis.[4]
-
Alcohols and Amines: Will react to form sulfonate esters and sulfonamides, respectively, consuming the reagent.[4]
-
Strong Bases: Can promote elimination or other undesired side reactions.[5]
-
Strong Oxidizing Agents: May lead to uncontrolled oxidation reactions.[5]
Protocol for In-House Stability Verification
To ensure the quality of an aged or questionably stored batch, a simple stability assessment can be performed. This protocol provides a self-validating system to confirm the reagent's integrity.
Objective: To quantify the percentage of active sulfonyl chloride in a given sample.
Methodology:
-
Standard Preparation: Under strictly anhydrous conditions, accurately prepare a solution of the reagent in a dry, deuterated solvent (e.g., CDCl₃ or CD₃CN) with a known internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Initial Analysis (t=0): Immediately acquire a quantitative ¹H NMR spectrum. Integrate the signal corresponding to a unique proton on the this compound molecule against the signal from the internal standard.
-
Controlled Hydrolysis: Add a stoichiometric equivalent of water to the NMR tube, shake vigorously, and monitor the reaction by acquiring subsequent NMR spectra at timed intervals (e.g., 15 min, 60 min, 24 hours).
-
Data Analysis: Observe the disappearance of the starting material's peak and the appearance of a new peak corresponding to the sulfonic acid hydrolysis product. The relative integration compared to the stable internal standard allows for the quantification of the reagent's purity and its rate of hydrolysis.
Sources
"Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide" material safety data sheet (MSDS)
An In-Depth Technical Guide to the Safe Handling of Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide
This document provides a comprehensive technical guide on the material safety properties, handling protocols, and emergency procedures for this compound. It is intended for researchers, scientists, and drug development professionals who may utilize this reactive intermediate in synthesis. The information herein is synthesized from established safety data for closely related sulfonyl chlorides and general chemical principles, providing a robust framework for risk mitigation in the laboratory.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a bifunctional molecule featuring a stable sulfolane (tetrahydrothiophene 1,1-dioxide) ring and a highly reactive sulfonyl chloride group.[1] The sulfolane moiety is a polar aprotic group, while the sulfonyl chloride is a potent electrophile, making this compound a valuable, albeit hazardous, synthetic building block.[1]
Table 1: Compound Identification and Properties
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 1,1-dioxothiolane-3-sulfonyl chloride | [1] |
| CAS Number | 17115-47-8 | [1][2] |
| Molecular Formula | C₄H₇ClO₄S₂ | [1] |
| Molecular Weight | 218.67 g/mol | [1] |
| Physical State | Solid, White Powder | [1][3] |
| Canonical SMILES | O=S1(=O)CCC(S(=O)(=O)Cl)C1 |[1] |
Section 2: Hazard Identification and Classification
GHS Hazard Pictograms:
corrosion skull and crossbones exclamation mark
Signal Word: DANGER
Representative Hazard Statements:
-
H290: May be corrosive to metals.
-
H314: Causes severe skin burns and eye damage.
-
H318: Causes serious eye damage.
-
H330 / H331: Fatal / Toxic if inhaled.
-
H302: Harmful if swallowed.
-
EUH014: Reacts violently with water.
Core Directive: The principal and most immediate danger of this compound is its violent reaction with water and other nucleophiles, which generates highly corrosive and toxic byproducts.[5][6][7][8]
Section 3: Mechanistic Reactivity and Incompatibility
The hazardous nature of sulfonyl chlorides stems from the highly electrophilic sulfur atom, which is susceptible to nucleophilic attack. The most common and dangerous nucleophile in a laboratory environment is water.
Mechanism of Hydrolysis: The reaction with water is a rapid, exothermic hydrolysis that produces the corresponding sulfonic acid and hydrogen chloride (HCl) gas.[5][6] This reaction is self-catalyzing and can lead to a runaway release of corrosive vapor.
Caption: Hydrolysis of a sulfonyl chloride to produce sulfonic acid and HCl gas.
Incompatible Materials: To prevent violent reactions, heat generation, and container pressurization, avoid contact with:
-
Water, moist air, steam: Causes violent reaction and release of toxic gas.[5][7][8][9]
-
Strong Bases (e.g., hydroxides, amines): Reacts violently.[6]
-
Alcohols: Reacts to form esters, releasing HCl.[6]
-
Strong Oxidizing Agents. [6]
-
Metals: Can be corrosive to many metals, especially in the presence of moisture, potentially generating flammable hydrogen gas.[5]
Section 4: Safe Handling, Engineering Controls, and PPE
A multi-layered approach to safety is mandatory when handling this compound.
Engineering Controls:
-
Primary Containment: All manipulations must be conducted within a certified chemical fume hood or, for highly sensitive operations, a glove box under an inert atmosphere (e.g., nitrogen, argon).[10]
-
Ventilation: The fume hood must have a verified, robust airflow to prevent accumulation of corrosive vapors.[7]
-
Emergency Equipment: A safety shower and eyewash station must be immediately accessible and tested regularly.[7]
-
Work Area: The work area must be free of water sources. Avoid working near sinks or running water lines.[10]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles in combination with a full-face shield is required.[5][7]
-
Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber, Viton®, or heavy-duty nitrile; consult glove manufacturer data). A double-gloving strategy is recommended. Inspect gloves for integrity before each use.[5]
-
Body Protection: A flame-resistant lab coat and appropriate protective clothing are necessary to prevent skin contact.[5][7] For large-scale work, a chemical-resistant apron is advised.
-
Respiratory Protection: If there is any risk of exposure outside of a fume hood, a NIOSH-approved respirator with an acid gas cartridge is required.
Section 5: Emergency and First-Aid Procedures
Immediate and correct response to an exposure or spill is critical.
First-Aid Measures:
-
Inhalation: Immediately move the victim to fresh air.[7] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8] Symptoms like pulmonary edema can be delayed.[5][8]
-
Skin Contact: Do not use water if solid material is still on the skin.[7] Brush off as much solid as possible, then immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, holding the eyelids open.[8] Remove contact lenses if possible. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[7] If the victim is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Spill Response Protocol: The primary directive for any spill is to prevent contact with water.
Caption: Emergency workflow for a spill of a water-reactive sulfonyl chloride.
Section 6: Storage and Disposal
Storage:
-
Store in a cool, dry, well-ventilated, and secured area away from incompatible materials.[7]
-
The container must be kept tightly closed to prevent reaction with atmospheric moisture.[7] Storing under an inert gas is best practice.
-
Use a corrosive-resistant storage cabinet and secondary containment.[10]
-
Label the storage area clearly, indicating the presence of a water-reactive chemical.[10]
Disposal:
-
All waste, including empty containers and contaminated spill cleanup materials, must be treated as hazardous.
-
Dispose of contents and containers in accordance with all local, regional, and national regulations. Do not dispose of down the drain.
Section 7: Application in Drug Development & Synthesis
This compound serves as a specialized reagent in medicinal chemistry and drug development. Its utility lies in its ability to introduce the sulfolane-sulfonamide moiety into target molecules. The sulfolane ring can act as a bioisostere or improve physicochemical properties such as solubility, while the sulfonamide group is a key pharmacophore in many established drugs, capable of forming critical hydrogen bonds with biological targets.[1][3]
References
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ICSC 0198 - SULPHURYL CHLORIDE. International Chemical Safety Cards (ICSCs). [Link]
-
SULPHURYL CHLORIDE Safety Data Sheet. S D FINE-CHEM LIMITED. [Link]
-
Benzene Sulfonyl Chloride Hazard Summary. New Jersey Department of Health. [Link]
-
Material Safety Data Sheet - Sulfuryl chloride. Cole-Parmer. [Link]
-
Hazardous Substance Fact Sheet - Sulfuryl Chloride. New Jersey Department of Health. [Link]
-
Water Reactive Chemicals SOP. Wayne State University. [Link]
-
Water Reactive Chemicals SOP. Texas Woman's University. [Link]
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- 10. twu.edu [twu.edu]
solubility of "Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide" in organic solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Solubility Profile of Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound (CAS: 17115-47-8). While specific quantitative solubility data for this compound is not widely published, this document synthesizes foundational chemical principles to predict its solubility behavior in various organic solvents. More critically, it offers a detailed, field-proven experimental protocol for researchers to determine its thermodynamic solubility accurately. This guide is intended to equip researchers and drug development professionals with the theoretical understanding and practical methodology required to effectively utilize this reactive intermediate in their synthetic workflows, with a strong emphasis on safety and experimental integrity.
Introduction and Molecular Profile
This compound is a bifunctional organic compound featuring a saturated sulfolane ring substituted with a sulfonyl chloride group. Its molecular formula is C₄H₇ClO₄S₂, and its structure combines a non-polar aliphatic backbone with two highly polar, electron-withdrawing functional groups.[1][2]
-
Sulfone Group (-SO₂-): An integral part of the five-membered ring, this group is highly polar and acts as a strong hydrogen bond acceptor.
-
Sulfonyl Chloride Group (-SO₂Cl): This is a highly reactive electrophilic center, making the compound a valuable precursor for the synthesis of sulfonamides, sulfonates, and other derivatives.[3] Its high polarity significantly influences the molecule's overall solubility.
-
Aliphatic Ring: The tetrahydrothiophene backbone provides a non-polar character to the molecule.
The interplay between these distinct structural elements dictates the compound's solubility, suggesting a complex profile that is highly dependent on the choice of solvent. Understanding this profile is paramount for controlling reaction kinetics, optimizing purification processes, and ensuring the success of multi-step syntheses, particularly in drug discovery where sulfonamide moieties are of critical importance.[3]
Theoretical Solubility Considerations
The principle of "like dissolves like" provides a predictive framework for the solubility of this compound. The molecule's dual nature—a non-polar core with highly polar functional groups—suggests that solvents with a balanced polarity profile will be most effective.
-
Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Acetonitrile): This class of solvents is predicted to be the most effective for solubilizing this compound. They possess a sufficient dielectric constant to solvate the polar sulfone and sulfonyl chloride groups without the presence of reactive protons that could lead to solvolysis. Dichloromethane and chloroform, in particular, are often effective for compounds with mixed polarity.
-
Highly Polar Aprotic Solvents (e.g., DMSO, DMF): While these are excellent solvents for polar compounds, caution is advised. Their hygroscopic nature means they can contain trace water, which could promote hydrolysis of the sulfonyl chloride. Furthermore, their high boiling points can complicate product isolation.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are not recommended for simple solubilization. The sulfonyl chloride group is highly susceptible to nucleophilic attack by the hydroxyl groups of these solvents, leading to rapid solvolysis (hydrolysis or alcoholysis) to form the corresponding sulfonic acid or sulfonate ester.[4][5] Any apparent "dissolution" in these solvents is more accurately a chemical reaction. The low aqueous solubility of many sulfonyl chlorides can sometimes protect them from rapid hydrolysis, resulting in precipitation from aqueous reaction mixtures.[6]
-
Non-polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Solubility is expected to be very low in these solvents. Their inability to effectively solvate the highly polar sulfone and sulfonyl chloride moieties will likely result in the compound remaining largely as an undissolved solid.
Reported Solubility Data
Publicly available, quantitative solubility data for this compound is limited. The following table is provided as a template for researchers to populate with their own experimentally determined values, following the protocol outlined in Section 4.
| Solvent | Solvent Class | Solubility at 25°C (g/L) | Notes |
| Dichloromethane | Chlorinated | To be determined experimentally | Expected to be a good solvent. |
| Acetonitrile | Polar Aprotic | To be determined experimentally | Likely a good solvent. |
| Ethyl Acetate | Polar Aprotic | To be determined experimentally | Potential for moderate to good solubility. |
| Toluene | Non-polar | To be determined experimentally | Expected to be a poor solvent. |
| Ethanol | Polar Protic | Not applicable (Reactive) | Solvolysis will occur. |
| Water | Polar Protic | Not applicable (Reactive) | Hydrolysis will occur. |
Experimental Protocol: Thermodynamic Solubility Determination
The following protocol describes the definitive "shake-flask" method for determining the equilibrium (thermodynamic) solubility of the title compound.[7][8] This method is considered the gold standard and ensures that a true saturated state is achieved and measured.
Objective
To accurately quantify the maximum concentration of this compound that dissolves in a given anhydrous organic solvent at a constant temperature (e.g., 25°C).
Materials
-
This compound (solid, purity >95%)
-
Anhydrous solvents of interest (e.g., Dichloromethane, Acetonitrile)
-
Class A volumetric flasks and pipettes
-
Scintillation vials or other sealable glass containers
-
Analytical balance (4 decimal places)
-
Temperature-controlled orbital shaker
-
Benchtop centrifuge
-
0.2 µm PTFE syringe filters and syringes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a tared glass vial. An "excess" ensures that undissolved solid remains after equilibrium is reached. A starting point is ~20-30 mg of solid.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen anhydrous solvent to the vial. Record the exact volume.
-
Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5°C). Agitate the slurry for a minimum of 24 hours.
-
Causality Explanation: Continuous agitation at a controlled temperature is critical to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. A 24-48 hour period is typically sufficient to achieve this for most organic compounds.[9]
-
-
Phase Separation: After equilibration, remove the vial and let it stand for 1-2 hours to allow the excess solid to settle. To ensure complete removal of particulate matter, centrifuge the vial at >3000 rpm for 15 minutes.
-
Causality Explanation: This step is crucial for accurate measurement. Any suspended microcrystals in the analyzed sample will falsely inflate the measured concentration. Centrifugation followed by filtration provides a robust method for isolating a truly saturated solution.[8]
-
-
Sample Collection: Immediately after centrifugation, carefully draw the supernatant into a syringe and pass it through a 0.2 µm PTFE syringe filter into a clean HPLC vial. Perform this step quickly to minimize any temperature fluctuations or solvent evaporation.
-
Quantification:
-
Prepare a stock solution of the compound in the chosen solvent at a known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
Analyze the calibration standards and the filtered sample by a validated HPLC-UV method to determine the concentration of the compound in the saturated solution.
-
-
Calculation: The solubility is the concentration determined from the HPLC analysis of the undiluted, filtered supernatant, typically reported in mg/mL or g/L.
Experimental Workflow Diagram
Sources
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- 2. Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide|lookchem [lookchem.com]
- 3. nbinno.com [nbinno.com]
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Methodological & Application
Application Notes and Protocols: The Synthesis of N-Substituted Tetrahydro-3-thiophenesulfonamide 1,1-dioxides
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Versatility of the Sulfonamide Moiety in Bioactive Scaffolds
The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2] Its ability to act as a bioisostere for amides, coupled with its capacity to engage in crucial hydrogen bonding interactions within biological targets, has cemented its importance in drug design.[2][3] The incorporation of the tetrahydrothiophene 1,1-dioxide (sulfolane) scaffold introduces a unique combination of polarity, metabolic stability, and a three-dimensional architecture that can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds.
This guide provides a comprehensive overview of the reaction between Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide and primary amines, a key transformation for accessing novel N-substituted tetrahydro-3-thiophenesulfonamide 1,1-dioxides. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and discuss critical parameters for successful synthesis and optimization.
The Core Reaction: Nucleophilic Attack on an Electrophilic Sulfur Center
The fundamental reaction involves the nucleophilic attack of a primary amine on the highly electrophilic sulfur atom of this compound. The strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom renders the sulfur atom susceptible to attack. The reaction typically proceeds in the presence of a non-nucleophilic base to quench the hydrochloric acid byproduct generated during the reaction.
The general mechanism can be visualized as a nucleophilic substitution at the sulfur center. While the precise mechanism can vary, it often proceeds through a stepwise addition-elimination pathway or a concerted SN2-like transition state.
Caption: General mechanism of sulfonamide formation.
Preparation of the Starting Material: this compound
While not commercially available from all suppliers, this compound can be synthesized in the laboratory. A common route involves the oxidative chlorination of a suitable precursor, such as 3-thiol-tetrahydrothiophene 1,1-dioxide. Various reagents can be employed for this transformation, including N-chlorosuccinimide (NCS) in the presence of a chloride source or a combination of an oxidizing agent and hydrochloric acid.[4][5]
A representative, non-optimized procedure for the oxidative chlorination of a thiol to a sulfonyl chloride is the use of trichloroisocyanuric acid in an acetonitrile/water mixture at low temperatures.[6] Care must be taken during the workup to minimize hydrolysis of the resulting sulfonyl chloride.
Experimental Protocols: Synthesis of N-Aryl-tetrahydro-3-thiophenesulfonamide 1,1-dioxides
The following protocol is a generalized procedure based on established methods for the synthesis of sulfonamides from sulfonyl chlorides and primary amines. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Protocol 1: General Procedure for the Synthesis of N-Aryl-tetrahydro-3-thiophenesulfonamide 1,1-dioxides
Caption: Experimental workflow for sulfonamide synthesis.
Materials:
-
Primary amine (e.g., aniline derivative)
-
This compound
-
Triethylamine (Et₃N), distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent). Dissolve the amine in anhydrous THF. Add triethylamine (1.2 equivalents) to the solution.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous THF. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-12 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes of the reaction mixture).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted tetrahydro-3-thiophenesulfonamide 1,1-dioxide.
Key Considerations and Troubleshooting
| Observation | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive sulfonyl chloride (hydrolyzed).2. Poorly nucleophilic amine. | 1. Use freshly prepared or properly stored sulfonyl chloride. Ensure anhydrous reaction conditions.2. Increase reaction temperature or use a more polar aprotic solvent like DMF. Consider using a stronger, non-nucleophilic base. |
| Formation of a Polar Byproduct (Sulfonic Acid) | Presence of water in the reaction mixture leading to hydrolysis of the sulfonyl chloride. | Ensure all glassware is flame-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere. |
| Di-sulfonylation of the Primary Amine | 1. Excess sulfonyl chloride.2. Elevated reaction temperature. | 1. Use a 1:1 or slight excess of the amine to the sulfonyl chloride.2. Maintain a lower reaction temperature (0 °C to room temperature). Monitor the reaction closely and quench it once the starting amine is consumed. |
Conclusion
The reaction of this compound with primary amines provides a reliable route to a diverse range of N-substituted sulfonamides. These compounds, featuring the unique sulfolane scaffold, are of significant interest in the field of drug discovery for their potential to modulate biological activity and improve pharmacokinetic profiles. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize and explore this promising class of molecules. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount to achieving high yields and purity.
References
-
Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (2026). Archiv Der Pharmazie. [Link]
-
Selected drugs with N-aryl sulfonamide structure motif. (n.d.). ResearchGate. [Link]
-
Biological activities of sulfonamides. (2020). ResearchGate. [Link]
-
Sulfonyl chloride synthesis by oxidation. (n.d.). Organic Chemistry Portal. [Link]
-
Sulfolane. (n.d.). Wikipedia. [Link]
-
Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. (2022). Organic and Biomolecular Chemistry. [Link]
-
Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. (2026). PubMed. [Link]
-
Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. (2024). PubMed. [Link]
-
Oxidative chlorination mechanism (sulfide to sulfonyl chloride). (2012). Chemistry Stack Exchange. [Link]
-
Mild Sulfonylation of Anilines. (2017). ChemistryViews. [Link]
-
New Reactions of β-oxo Sulfenyl Chlorides With 2,4-bis(4-methoxyphenyl). (n.d.). Semantic Scholar. [Link]
-
Biological activities of sulfonamides. (2020). ResearchGate. [Link]
-
Studies on oxidative transformations of thiols, sulfides and alcohols in the presence of chlorine dioxide. (2018). ResearchGate. [Link]
-
Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. (n.d.). Semantic Scholar. [Link]
-
Oxidation of a thiol to a sulfonyl chloride. (2013). ChemSpider Synthetic Pages. [Link]
-
Thiophene, tetrahydro-, 1,1-dioxide. (n.d.). NIST WebBook. [Link]
-
Thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide. (n.d.). PubChem. [Link]
-
Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. (2015). ResearchGate. [Link]
-
2-Thiophenesulfonyl chloride. (n.d.). NIST WebBook. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 5. Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Note: A Comprehensive Guide to the Synthesis of Sulfonamides Using Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide
Abstract: This guide provides a detailed protocol and foundational principles for the synthesis of sulfonamides utilizing Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide. Sulfonamides are a cornerstone of medicinal chemistry, and the incorporation of the sulfolane moiety offers unique physicochemical properties beneficial for drug development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step experimental protocol, and troubleshooting guidance.
Introduction: The Significance of the Sulfolane Moiety in Sulfonamides
The sulfonamide functional group (-SO₂NR₂) is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2][3][4] The enduring importance of this functional group drives continuous innovation in synthetic methodologies to access novel analogs with improved pharmacological profiles. The classical and most prevalent method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2][5][6]
This compound, also known as sulfolane-3-sulfonyl chloride, is a valuable building block that introduces the sulfolane ring system. The sulfolane group is a highly polar, chemically stable, and metabolically robust moiety that can act as a hydrogen bond acceptor, potentially improving the aqueous solubility and pharmacokinetic properties of a parent molecule.[7] This application note details the use of this reagent, providing a robust protocol for its coupling with various amines to generate a diverse library of sulfolane-based sulfonamides.
Reagent Profile: this compound
A thorough understanding of the starting material is critical for successful and safe synthesis.
General Reaction Scheme:
Figure 1. General synthesis of N-substituted-tetrahydrothiophene-3-sulfonamide 1,1-dioxides.
Physicochemical Properties: All quantitative data for the reagent are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 17115-47-8[8][9] |
| Molecular Formula | C₄H₇ClO₄S₂ |
| Molecular Weight | 218.68 g/mol |
| Appearance | White to off-white powder/solid[8] |
| Melting Point | Data not consistently available; handle as a stable solid. |
| Boiling Point | Not applicable (decomposes) |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, Dioxane). Reacts with water and protic solvents.[10] |
Safety and Handling:
-
Hazard: this compound is a sulfonyl chloride and should be handled as a corrosive and moisture-sensitive compound. It is a lachrymator.
-
Precautions: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.[8]
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol provides a reliable, field-proven method for the reaction of this compound with a generic primary or secondary amine.
Materials and Equipment
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the amine (1.0 equivalent). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Rationale: Anhydrous conditions are crucial as the sulfonyl chloride readily hydrolyzes in the presence of water, which would quench the reagent and reduce the yield.[11]
-
-
Base Addition: Add the tertiary amine base (1.2 - 1.5 equivalents) to the solution. For less reactive or sterically hindered amines, pyridine is often a superior choice over triethylamine as it can also act as a nucleophilic catalyst.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Rationale: The sulfonylation reaction is exothermic. Cooling helps to control the reaction rate, minimize potential side reactions, and improve selectivity.
-
-
Reagent Addition: In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes.
-
Rationale: A slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine. Slow, dropwise addition prevents a rapid temperature increase.
-
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: Reaction times can vary significantly depending on the nucleophilicity of the amine. Primary aliphatic amines are generally highly reactive, while secondary or aromatic amines may require longer times or gentle heating.[1]
-
-
Workup - Quenching: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.
-
Workup - Extraction:
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. frontiersrj.com [frontiersrj.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.de]
- 5. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Page loading... [guidechem.com]
- 8. This compound(SALTDATA: FREE), CasNo.17115-47-8 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 9. 17115-47-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. 2-Thiophenesulfonyl chloride | 16629-19-9 [chemicalbook.com]
- 11. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Novel Sulfonamides using Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide
Introduction: The Strategic Value of the Sulfolane Moiety in Medicinal Chemistry
The sulfonamide functional group is a cornerstone in modern drug discovery, forming the structural basis for a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[1][2] The enduring appeal of this scaffold lies in its unique physicochemical properties: the sulfonamide group is a strong hydrogen bond acceptor and can engage in key interactions with biological targets, while its tetrahedral geometry can impart favorable conformational constraints on a molecule.[3]
This guide focuses on the application of a specialized building block, Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide (also known as Sulfolane-3-sulfonyl chloride), in the synthesis of novel sulfonamides. The sulfolane ring, a saturated, five-membered cyclic sulfone, is a polar and metabolically stable moiety.[4] Its incorporation into drug candidates can enhance aqueous solubility and introduce a rigid, three-dimensional element, which can be pivotal for optimizing binding affinity and pharmacokinetic profiles.
These application notes provide a comprehensive framework for researchers, chemists, and drug development professionals to leverage this compound for the creation of diverse sulfonamide libraries. We will delve into the mechanistic underpinnings of the synthetic protocol, offer a detailed, step-by-step experimental guide, and provide insights into reaction optimization and troubleshooting.
Core Reaction: Nucleophilic Substitution at the Sulfonyl Group
The synthesis of sulfonamides from this compound is fundamentally a nucleophilic substitution reaction. The highly electrophilic sulfur atom of the sulfonyl chloride is attacked by the nucleophilic nitrogen of a primary or secondary amine.[5] This reaction proceeds through a stable intermediate, leading to the formation of a robust sulfonamide bond and the liberation of hydrochloric acid. A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis of novel sulfonamides using this compound.
Caption: General workflow for sulfonamide synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative novel sulfonamide, N-benzyl-1,1-dioxidotetrahydrothiophene-3-sulfonamide, from this compound and benzylamine. This procedure can be adapted for a wide range of primary and secondary amines.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Stoichiometry |
| This compound | 17115-47-8 | 218.67 | 1.0 eq |
| Benzylamine | 100-46-9 | 107.15 | 1.1 eq |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.5 eq |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | 84.01 | - |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - |
Procedure:
-
Reaction Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.1 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the stirred solution.
-
Scientist's Note: Triethylamine acts as an acid scavenger. An excess is used to ensure all generated HCl is neutralized, driving the reaction to completion.
-
-
-
Addition of Sulfonyl Chloride:
-
In a separate, dry vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cold amine/triethylamine mixture over 15-20 minutes using a syringe or dropping funnel.
-
Scientist's Note: Slow, dropwise addition at 0 °C is crucial to control the initial exotherm of the reaction and minimize the formation of potential side products.
-
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 6-18 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed. A typical eluent system would be ethyl acetate/hexanes.
-
-
Aqueous Workup:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (to remove excess triethylamine and benzylamine).
-
Saturated NaHCO₃ solution (to neutralize any remaining acid).
-
Brine (to remove residual water).
-
Scientist's Note: Each wash should be performed with a volume of aqueous solution approximately equal to the volume of the organic layer.
-
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure sulfonamide.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and FT-IR spectroscopy.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time. Consider gentle heating (e.g., to 40 °C) if the amine is particularly unreactive. |
| Hydrolysis of the sulfonyl chloride. | Ensure all glassware is thoroughly dried and anhydrous solvents are used. Perform the reaction under an inert atmosphere. | |
| Side Product Formation | Reaction of the product sulfonamide with starting material. | Use a slight excess (1.05-1.2 eq) of the amine to ensure complete consumption of the sulfonyl chloride. |
| Difficult Purification | Product is highly polar. | Adjust the eluent system for chromatography. A small percentage of methanol in DCM may be necessary. Consider a reverse-phase purification method if the compound is suitable. |
Conclusion
This compound is a versatile and valuable reagent for the synthesis of novel sulfonamides. The incorporation of the sulfolane moiety offers a strategic advantage in drug design by enhancing polarity and introducing structural rigidity. The protocol detailed herein provides a robust and adaptable method for accessing a wide range of N-substituted sulfolane-3-sulfonamides. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can effectively utilize this building block to accelerate their drug discovery and development programs.
References
- BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl chloride. BenchChem.
- Chavda, V. P., et al. (2025).
- De Luca, L., & Giacomelli, G. (2008). An easy and handy synthesis of sulfonamides directly from sulfonic acids or its sodium salts is performed under microwave irradiation, has shown a good functional group tolerance, and is high yielding. Journal of Organic Chemistry, 73, 3967-3969.
- Flegeau, E. F., Harrison, J. M., & Willis, M. C. (2016). A Pd-catalyzed coupling of aryl iodides and the sulfur dioxide surrogate DABSO provides aryl ammonium sulfinates, that can be transformed in a one-pot process to various functionalized sulfonamides. Synlett, 27, 101-105.
- Request PDF. (2025).
- Royal Society of Chemistry. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Royal Society of Chemistry.
- Sperry, J. B. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- Tetrahedron. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron, 76(48), 131662.
- U.S. National Library of Medicine. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- Veisi, H., Ghorbani-Vaghei, R., Hemmati, S., & Mahmoodi, J. (2011). In situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water followed by reaction with amine or sodium azide in the same reaction vessel enables a convenient synthesis of sulfonamides and sulfonyl azides. Synlett, 2315-2320.
- Woollaston, D. J., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
- Zhang, Z., & Hu, J. (2014). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 19(9), 13583-13593.
- ChemicalBook. (2025). ISOPROPYLSULFONYL CHLORIDE | 10147-37-2. ChemicalBook.
- Chemguide. (n.d.). Making amines. Chemguide.
- NIH. (n.d.). Preparation of sulfonamides from N-silylamines.
- Wikipedia. (n.d.). Sulfolane. Wikipedia.
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The Sulfolane Scaffold in Drug Discovery: Application Notes for Tetrahydro-3-thiophenesulfonyl Chloride 1,1-dioxide
Introduction: The Strategic Value of the Sulfolane Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the relentless pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. Among the privileged scaffolds utilized by medicinal chemists, sulfur-containing heterocycles have garnered significant attention. The sulfone functional group, particularly when incorporated into a cyclic system like sulfolane (tetrahydrothiophene 1,1-dioxide), offers a unique combination of physicochemical properties that can be advantageously exploited in the design of therapeutic agents. The sulfolane ring system is not merely a passive carrier; its inherent polarity, metabolic stability, and capacity for hydrogen bonding can significantly influence a molecule's solubility, membrane permeability, and target engagement.[1]
This guide focuses on a key reagent for introducing this valuable scaffold: Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide (CAS 17115-47-8). This bifunctional molecule serves as a versatile building block, enabling the covalent linkage of the sulfolane motif to a wide array of molecular frameworks through the formation of stable sulfonamide bonds. The sulfonamide group itself is a cornerstone in medicinal chemistry, present in a multitude of approved drugs spanning antibacterial, anti-inflammatory, and anticancer therapies.[2][3] The combination of the sulfolane ring and the sulfonamide linker provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed application notes, experimental protocols, and an exploration of the mechanistic underpinnings of this compound in medicinal chemistry.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe implementation in any synthetic workflow.
| Property | Value | Reference |
| CAS Number | 17115-47-8 | [4] |
| Molecular Formula | C₄H₇ClO₄S₂ | [4] |
| Molecular Weight | 218.67 g/mol | [4] |
| Appearance | Off-white to light yellow solid | [5] |
| Melting Point | 112-113 °C | [5] |
| Boiling Point | 446.2±34.0 °C (Predicted) | [5] |
| Density | 1.70±0.1 g/cm³ (Predicted) | [5] |
| Storage Temperature | 2-8°C | [5] |
Safety and Handling:
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. As with other sulfonyl chlorides, it is sensitive to moisture and can react with water to release corrosive hydrogen chloride gas.[6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[6][7][8][9]
Core Application: Synthesis of Novel Sulfonamides
The primary application of this compound in medicinal chemistry is as an electrophilic partner in the synthesis of sulfonamides. This is typically achieved through its reaction with primary or secondary amines.[2][7] This reaction is a robust and high-yielding method for introducing the sulfolane-sulfonamide moiety into a target molecule.
Mechanistic Rationale: The Nucleophilic Attack on the Sulfonyl Group
The synthesis of sulfonamides from sulfonyl chlorides and amines is a classic example of nucleophilic acyl substitution, extended to a sulfuryl center. The mechanism is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. The presence of two strongly electron-withdrawing oxygen atoms and a chlorine atom renders the sulfur atom highly electron-deficient and thus susceptible to nucleophilic attack.
This initial attack forms a transient pentacoordinate intermediate. The subsequent collapse of this intermediate involves the expulsion of the chloride ion, which is an excellent leaving group. A base, either an excess of the reacting amine or an added non-nucleophilic base like triethylamine, then deprotonates the nitrogen atom to yield the final, stable sulfonamide product.
Caption: Mechanism of Sulfonamide Formation.
Experimental Protocol: Synthesis of a Representative Sulfolane-Sulfonamide
The following protocol is a representative example of the synthesis of a sulfonamide using a sulfolane-based sulfonyl chloride. This procedure is adapted from the synthesis of bioactive cage sulfonamides and can be generalized for the reaction of this compound with various primary and secondary amines.[1]
Objective: To synthesize N-benzyl-1,1-dioxo-tetrahydro-1λ⁶-thiophene-3-sulfonamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Amine Addition: To the cooled, stirring solution, add triethylamine (1.5 eq) followed by the dropwise addition of benzylamine (1.1 eq). Rationale: The dropwise addition of the nucleophilic amine helps to control the reaction exotherm. Triethylamine acts as a non-nucleophilic base to quench the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Rationale: The acid wash removes excess amine and triethylamine. The bicarbonate wash neutralizes any remaining acidic species. The brine wash removes residual water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-1,1-dioxo-tetrahydro-1λ⁶-thiophene-3-sulfonamide.
-
Caption: General workflow for sulfonamide synthesis.
Medicinal Chemistry Insights and Applications
The incorporation of the sulfolane moiety via this compound can be a strategic move in lead optimization campaigns. The sulfone group is a strong hydrogen bond acceptor, which can facilitate crucial interactions with biological targets.[1] Furthermore, the polarity of the sulfolane ring can enhance the aqueous solubility of a drug candidate, a critical parameter for oral bioavailability.
A notable example showcasing the potential of this scaffold is the synthesis of novel cage sulfonamides with demonstrated neurotropic activity.[1] In this study, a hydroxylated derivative of the title compound was reacted with various caged amines to produce sulfonamides with significant analgesic and tranquilizing effects in vivo. One of the synthesized compounds, trans-N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-4-hydroxytetrahydrothiophene-3-sulfonamide-1,1-dioxide, exhibited higher analgesic activity than the well-known drug sodium metamizole.[1] This underscores the potential of the sulfolane-sulfonamide framework to serve as a platform for the development of new central nervous system agents.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemists. Its ability to readily form sulfonamides allows for the strategic introduction of the sulfolane scaffold into drug candidates. The unique physicochemical properties of the sulfolane ring system, including its polarity, metabolic stability, and hydrogen bonding capacity, make it an attractive component for modulating the ADME (absorption, distribution, metabolism, and excretion) and pharmacological profiles of bioactive molecules. The straightforward and robust nature of its reaction with amines, as detailed in the provided protocol, ensures its broad applicability in drug discovery programs. As the quest for novel therapeutics continues, the judicious use of specialized building blocks like this compound will undoubtedly play a crucial role in the successful development of the next generation of medicines.
References
-
Zarovnaya, I.S., Zlenko, H.T., & Palchikov, V.A. (2014). Synthesis and neurotropic activity of novel sulfolane-containing cage sulfonamides. European Chemical Bulletin, 3(6), 543-547. [Link]
-
Jia, L., & Zhang, L. (2020). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Mini-Reviews in Organic Chemistry, 17(4), 405-423. [Link]
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El-Gaby, M.S.A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry, 63(12), 5315-5346. [Link]
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Application Notes & Protocols: A Guide to the Strategic Incorporation of the Sulfolane Moiety using Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide
Abstract
The sulfolane (tetrahydrothiophene 1,1-dioxide) scaffold is a highly polar, chemically stable, and desirable pharmacophore in modern medicinal chemistry.[1][2] Its incorporation into drug candidates can modulate physicochemical properties such as solubility and metabolic stability. This technical guide provides a comprehensive overview of the utility of Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide as a key reagent for introducing the sulfolane moiety. We present a proposed synthetic route to this valuable reagent, detailed protocols for its reaction with common nucleophiles, and insights into the mechanistic underpinnings of these transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the sulfolane group in their molecular designs.
The Sulfolane Moiety: A Privileged Scaffold in Drug Discovery
The sulfone functional group is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[3] Its high polarity, ability to act as a hydrogen bond acceptor, and metabolic stability make it an attractive bioisostere for less stable functionalities. The cyclic sulfone, sulfolane, offers these advantages within a conformationally restricted aliphatic ring, providing a unique three-dimensional structure for probing protein-ligand interactions. The use of this compound provides a direct and efficient means of incorporating this valuable moiety.
Synthesis of this compound: A Proposed Route
While not widely documented in peer-reviewed literature, a plausible and efficient synthesis of this compound (CAS 17115-47-8) can be conceptualized from the readily available starting material, 3-sulfolene. The proposed multi-step synthesis is outlined below, with each transformation based on well-established chemical principles.
Figure 1: Proposed synthetic pathway to this compound.
General Reactivity and Mechanistic Considerations
This compound is a potent electrophile, readily undergoing nucleophilic attack at the sulfonyl sulfur. The reaction with primary and secondary amines is the most common method for the formation of sulfonamides.[4] This transformation is typically conducted in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Figure 2: General mechanism for the formation of sulfonamides from sulfonyl chlorides.
Experimental Protocols
The following protocols are exemplary and based on well-established procedures for the synthesis of sulfonamides, sulfonate esters, and thiosulfonates from analogous sulfonyl chlorides. Optimization of reaction conditions (solvent, temperature, and base) may be necessary for specific substrates when using this compound.
Protocol 1: Synthesis of N-Aryl/Alkyl Sulfolane-3-sulfonamides
Objective: To synthesize sulfonamides via the reaction of this compound with primary or secondary amines.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Pyridine or triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and anhydrous DCM.
-
Add pyridine or TEA (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 20-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Quench the reaction with 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford the desired sulfonamide.
| Substrate (Amine) | Base | Solvent | Time (h) | Yield (%) (Analogous Reactions) |
| Aniline | Pyridine | DCM | 4 | 85-95 |
| Benzylamine | TEA | THF | 2 | 90-98 |
| Morpholine | TEA | DCM | 3 | 88-96 |
Expected Results and Characterization: The final product, a sulfolane-containing sulfonamide, is typically a white to off-white solid.
-
¹H NMR: Expect characteristic signals for the sulfolane ring protons (complex multiplets between 2.0-4.0 ppm), aromatic/aliphatic protons of the amine portion, and a broad singlet for the N-H proton of the sulfonamide (typically > 8.0 ppm).
-
¹³C NMR: Signals corresponding to the carbons of the sulfolane ring, and the amine moiety.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), and asymmetric and symmetric S=O stretching of the sulfonamide group (around 1350 and 1160 cm⁻¹, respectively).[5][6]
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the expected product. A common fragmentation pattern for sulfolane-containing compounds involves the loss of SO₂.[7][8]
Protocol 2: Synthesis of Sulfolane-3-sulfonate Esters
Objective: To prepare sulfonate esters from the reaction with alcohols.
Procedure:
-
Follow the procedure outlined in Protocol 4.1, substituting the amine with a primary or secondary alcohol (1.0 eq).
-
The reaction is often slower; extended reaction times or gentle heating may be required.
Protocol 3: Synthesis of Sulfolane-3-thiosulfonates
Objective: To synthesize thiosulfonates from the reaction with thiols.
Procedure:
-
Follow the procedure outlined in Protocol 4.1, substituting the amine with a thiol (1.0 eq).
-
The reaction is generally rapid at room temperature.
Safety and Handling
Sulfonyl chlorides are corrosive and moisture-sensitive. Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water.[9][10] Reactions should be conducted under an inert atmosphere to prevent hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Low or no product formation | Inactive sulfonyl chloride (hydrolyzed) | Use freshly opened or properly stored reagent. Ensure anhydrous reaction conditions. |
| Poorly nucleophilic amine/alcohol | Use a more forcing solvent (e.g., DMF), increase the reaction temperature, or use a stronger, non-nucleophilic base. | |
| Formation of di-sulfonated product | Use of excess sulfonyl chloride with a primary amine | Use a 1:1 or slight excess of the amine to the sulfonyl chloride. Add the sulfonyl chloride slowly at low temperature. |
| Presence of sulfonic acid byproduct | Water in the reaction mixture | Ensure all glassware is flame-dried and solvents are anhydrous. |
References
- Sulfolane Analysis in Environmental Samples: A Critical Review. MDPI.
- Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Zeitschrift für N
- Mass spectrum of sulfolane from NIST website (Thiophene, Tetrahydro-,... | Download Scientific Diagram.
- Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC - PubMed Central.
- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
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- Sulfolane: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development.
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- Sulfonyl chloride synthesis by oxid
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- Infrared Spectra of Sulfones and Rel
- Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1- carboxamide and solid state forms thereof.
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- Sulfolene. Wikipedia.
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- A kind of preparation method of sulfonyl chloride aromatic hydrocarbon.
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The Sulfolane Scaffold: Application Notes for Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide in Drug Discovery
Introduction: The Strategic Value of the Sulfolane Moiety in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is paramount. The sulfonamide functional group is a well-established and highly valued pharmacophore, present in a wide array of FDA-approved drugs, including antibacterial, anti-inflammatory, and antiviral agents.[1][2][3] The traditional synthesis of sulfonamides via the reaction of a sulfonyl chloride with a primary or secondary amine remains a cornerstone of medicinal chemistry.[1] This application note focuses on a particular building block, Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide (CAS 17115-47-8), and its strategic application in the synthesis of drug-like molecules. The incorporation of the tetrahydrothiophene 1,1-dioxide, commonly known as the sulfolane moiety, offers a unique combination of properties that can enhance the developability of drug candidates.
The sulfolane core is a saturated, five-membered cyclic sulfone. This structural feature imparts a distinct set of physicochemical characteristics to a molecule. The sulfonyl group is highly polar and can act as a hydrogen bond acceptor, which can be crucial for target engagement and for improving aqueous solubility.[4] Furthermore, the sulfolane ring is metabolically robust, often enhancing the stability of a drug candidate against oxidative metabolism. This increased metabolic stability can lead to a longer duration of action and improved pharmacokinetic profiles.[4] By utilizing this compound, medicinal chemists can readily introduce this beneficial sulfolane-sulfonamide scaffold into a diverse range of molecules.
Physicochemical Properties and Advantages in Drug Design
The decision to incorporate a specific building block into a drug discovery program is driven by its ability to confer desirable properties. This compound is a prime example of a scaffold that can positively influence multiple parameters of a drug candidate.
Key Physicochemical Properties of the Building Block:
| Property | Value/Description | Significance in Drug Discovery |
| Molecular Formula | C₄H₇ClO₄S₂ | Provides the foundational sulfolane-sulfonyl chloride structure. |
| Molecular Weight | 218.67 g/mol | A relatively low molecular weight allows for the addition of other functionalities without excessively increasing the overall size of the final molecule. |
| Appearance | Solid | Practical for handling and weighing in a laboratory setting. |
| Reactivity | Highly reactive sulfonyl chloride | Enables facile reaction with a wide range of primary and secondary amines to form stable sulfonamide bonds. |
Advantages of the Sulfolane Moiety:
-
Enhanced Solubility: The polar sulfone group can significantly improve the aqueous solubility of a molecule, which is often a challenge in drug development.
-
Metabolic Stability: The saturated heterocyclic ring of sulfolane is generally resistant to metabolic degradation, particularly oxidation, which can lead to an improved pharmacokinetic profile.[4]
-
Modulation of Lipophilicity: The introduction of the polar sulfolane group can help to balance the lipophilicity of a molecule, bringing it into the optimal range for cell permeability and oral absorption.
-
Vectorial Hydrogen Bonding: The two oxygen atoms of the sulfone act as hydrogen bond acceptors, providing opportunities for specific interactions with biological targets.[4]
Experimental Protocols: Synthesis of Sulfonamides
The primary application of this compound is in the synthesis of sulfonamides. The following is a general, yet detailed, protocol for the reaction of this building block with a primary or secondary amine. This protocol is adapted from established procedures for the synthesis of related sulfonamides and is designed to be a robust starting point for a variety of substrates.[5]
General Workflow for Sulfonamide Synthesis
Below is a visual representation of the general workflow for the synthesis of a sulfonamide using this compound.
Caption: General workflow for sulfonamide synthesis.
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
Primary or secondary amine of choice (1.0 equivalent)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 - 1.5 equivalents)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equivalent).
-
Dissolution: Dissolve the amine in anhydrous DCM or THF. The volume of solvent should be sufficient to ensure good stirring (typically a 0.1 to 0.5 M solution).
-
Addition of Base: Add the base (TEA or DIPEA, 1.2 - 1.5 equivalents) to the amine solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Preparation of Sulfonyl Chloride Solution: In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of the anhydrous solvent.
-
Addition of Sulfonyl Chloride: Add the solution of the sulfonyl chloride dropwise to the cooled, stirring amine solution over a period of 10-15 minutes. A white precipitate of the amine hydrochloride salt may form.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction for 2-16 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting amine is consumed.
-
Work-up: a. Quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel and add more DCM or the organic solvent used. c. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (if an excess of a basic amine is used), saturated aqueous sodium bicarbonate solution, and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. e. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
-
Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) to confirm its identity and purity.
This protocol serves as a robust starting point. The choice of base, solvent, and reaction time may need to be optimized for specific amine substrates.
Applications and Diversity of Synthesized Sulfonamides
The reaction of this compound with a diverse range of amines allows for the rapid generation of libraries of novel sulfonamides for biological screening. The versatility of this building block enables its use in the synthesis of compounds targeting a wide range of diseases.
Examples of Biologically Active Sulfonamide Classes:
| Therapeutic Area | Example Class of Compounds | Rationale for Sulfonamide Moiety |
| Antibacterial | Dihydropteroate synthase inhibitors | The sulfonamide mimics p-aminobenzoic acid (PABA), a key substrate for folic acid synthesis in bacteria.[1] |
| Anti-inflammatory | COX-2 inhibitors | The sulfonamide group can provide key interactions within the active site of the COX-2 enzyme, leading to selective inhibition. |
| Antiviral | HIV protease inhibitors | The sulfonamide can form crucial hydrogen bonds with the backbone of the protease enzyme, disrupting its function. |
| Neurotropic | Analgesics and tranquilizers | The polarity and hydrogen bonding capacity of the sulfonamide can be critical for interactions with receptors in the central nervous system.[5] |
Conclusion
This compound is a valuable and versatile building block for modern drug discovery. Its ability to introduce the metabolically stable and polar sulfolane-sulfonamide scaffold provides medicinal chemists with a powerful tool to optimize the physicochemical and pharmacokinetic properties of drug candidates. The straightforward and high-yielding synthesis of sulfonamides from this reagent allows for the rapid exploration of chemical space and the generation of diverse compound libraries for biological evaluation. The protocols and information presented in this application note are intended to provide a solid foundation for researchers to leverage the unique advantages of this building block in their drug discovery programs.
References
- Frontier Research Publication. (2024).
- Impactfactor. (n.d.).
- Synthesis and neurotropic activity of novel sulfolane-containing cage sulfonamides. (n.d.).
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.).
- PubMed. (2026).
- Google Patents. (n.d.). US9062047B2 - Crystalline form of pyrimido[6,1-A] isoquinolin-4-one compound.
- PubChem. (n.d.).
- Fused ring compounds for inflammation and immune-related uses - P
- ChemSpider. (2013).
- Thieme. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- Sciforum. (2022).
- Green chemistry for the synthesis of sulfur-containing compounds with medicinal properties. (n.d.).
- ResearchGate. (2025). Application of Sulfonyl in Drug Design | Request PDF.
- Chemchart. (n.d.).
- Organic Chemistry Portal. (n.d.). Thiophene synthesis.
- Chemchart. (n.d.). Prop-2-ene-1-sulfonyl chloride (14418-84-9).
Sources
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- 2. US9062047B2 - Crystalline form of pyrimido[6,1-A] isoquinolin-4-one compound - Google Patents [patents.google.com]
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- 4. US6376681B1 - Synthesis of compounds useful in the manufacture of ketorolac - Google Patents [patents.google.com]
- 5. ISOPROPYLSULFONYL CHLORIDE | 10147-37-2 [chemicalbook.com]
Application Notes & Protocols: Synthesis of N-Aryl-Tetrahydrothiophene-3-sulfonamide 1,1-Dioxides
Abstract & Introduction
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a vast array of FDA-approved therapeutics, including antibacterial, anticancer, antiviral, and anti-inflammatory agents.[1][2][3][4][5] Its ability to act as a bioisostere for amides and carboxylic acids, combined with its unique hydrogen bonding capabilities and enhanced metabolic stability, makes it a privileged scaffold in drug discovery.[6][7] This application note provides a detailed guide to the synthesis of novel sulfonamides by reacting "Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide" with a range of substituted anilines.
The "this compound" reagent, also known as 3-chlorosulfonylsulfolane, incorporates the sulfolane (tetrahydrothiophene 1,1-dioxide) moiety. The sulfolane ring is a highly polar, chemically robust, and metabolically stable scaffold that can impart favorable pharmacokinetic properties to a parent molecule, such as improved solubility and reduced metabolic degradation.[8] By coupling this unique sulfonyl chloride with diverse anilines, researchers can rapidly generate libraries of novel N-aryl sulfolane-based sulfonamides for screening and lead optimization campaigns.
This document offers a comprehensive overview of the reaction mechanism, two detailed experimental protocols (standard and microwave-assisted), product characterization guidelines, and critical safety information for researchers in drug development and synthetic chemistry.
Reaction Principle and Mechanism
The synthesis of sulfonamides from a sulfonyl chloride and a primary amine, such as aniline, is a classic and robust nucleophilic substitution reaction.[1][9] The fundamental mechanism involves the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Departure of the Leaving Group: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, removes the proton from the nitrogen atom to neutralize the resulting ammonium salt and the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the final sulfonamide product.[1][10]
Caption: Nucleophilic substitution mechanism for sulfonamide formation.
Experimental Protocols
The following protocols provide robust methods for the synthesis of N-aryl-tetrahydrothiophene-3-sulfonamide 1,1-dioxides. All operations involving sulfonyl chlorides and anhydrous solvents should be conducted in a certified fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Standard Synthesis at Room Temperature
This method is suitable for general-purpose synthesis and scale-up operations. It relies on conventional heating and stirring.
Materials and Reagents:
-
Substituted Aniline (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with stir bar
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (1.5 eq) to the stirred solution.[1]
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the aniline mixture over 15-20 minutes. The slow addition is crucial to control the exotherm of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the aniline starting material indicates reaction completion.
-
Workup:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base and aniline), saturated NaHCO₃ solution (to remove residual acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide.
Protocol 2: Microwave-Assisted Synthesis for Rapid Library Generation
This protocol is ideal for rapidly synthesizing a diverse library of analogs for screening purposes, significantly reducing reaction times.[1]
Materials and Reagents:
-
Substituted Aniline (1.0 eq)
-
This compound (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous 1,4-Dioxane or Acetonitrile (Microwave-compatible solvents)
-
Microwave-safe reaction vessel with stir bar
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the substituted aniline (1.0 eq), this compound (1.1 eq), and DIPEA (1.5 eq) in anhydrous 1,4-dioxane.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for 10-30 minutes. Note: Reaction conditions should be optimized for specific substrates.
-
Workup: After the vessel has cooled to room temperature, filter the reaction mixture to remove any precipitated salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude material can be directly purified via preparative HPLC or by the standard workup and column chromatography procedure described in Protocol 1.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. citedrive.com [citedrive.com]
- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajchem-b.com [ajchem-b.com]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
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- 8. researchgate.net [researchgate.net]
- 9. cbijournal.com [cbijournal.com]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: A Guide to Sulfonylation Reactions using Tetrahydro-3-thiophenesulfonyl Chloride 1,1-Dioxide
Introduction: The Strategic Value of the Sulfolane Moiety
In the landscape of modern drug discovery and materials science, the precise installation of functional groups to modulate physicochemical properties is paramount. Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide, a derivative of sulfolane (tetrahydrothiophene 1,1-dioxide), has emerged as a key reagent for introducing the highly polar and chemically stable sulfolane moiety into molecular architectures.[1][2] The sulfone group within the saturated five-membered ring imparts unique characteristics, including enhanced polarity and stability.[1] The incorporation of such scaffolds is a widely used strategy in medicinal chemistry to improve pharmacokinetic profiles, such as aqueous solubility, metabolic resistance, and receptor binding interactions.[3][4]
This document serves as a comprehensive guide for researchers, providing a detailed experimental protocol for the sulfonylation of amines with this compound. It goes beyond a simple recitation of steps to explain the underlying rationale for key experimental choices, ensuring a robust and reproducible methodology.
Reaction Principle and General Workflow
The fundamental reaction is the nucleophilic substitution at the sulfonyl group. A primary or secondary amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[5][6] This reaction is typically facilitated by a non-nucleophilic base, which neutralizes the hydrochloric acid (HCl) generated in situ, thereby driving the reaction to completion. The overall process transforms a readily available amine into a stable sulfonamide.[7]
Figure 1: A generalized workflow for the sulfonylation of amines.
Detailed Experimental Protocol
This section provides a representative, step-by-step procedure for the synthesis of a model sulfonamide.
Model Reaction: N-benzyl-1,1-dioxidotetrahydro-3-thiophenesulfonamide
Materials and Reagents
| Reagent | CAS Number | Mol. Weight ( g/mol ) | Amount | Molar Equiv. |
| Benzylamine | 100-46-9 | 107.15 | 107 mg | 1.0 |
| This compound | 17115-47-8 | 202.66 | 223 mg | 1.1 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 153 µL | 1.1 |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | 10 mL | - |
| Saturated aq. NH₄Cl | - | - | 10 mL | - |
| Deionized Water | - | - | 10 mL | - |
| Brine | - | - | 10 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~1-2 g | - |
Step-by-Step Methodology
-
Reaction Setup: Add benzylamine (1.0 equiv) and anhydrous dichloromethane to a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling and Base Addition: Cool the stirred solution to 0 °C using an ice-water bath. Add triethylamine (1.1-1.5 equivalents) dropwise.[8]
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0-1.1 equivalents) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over 15-30 minutes.[8] Maintaining the temperature at 0 °C during the addition is critical to control the initial exotherm.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 2-24 hours.[8]
-
Monitoring: The reaction's progress should be monitored periodically by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is fully consumed.[8]
-
Quenching: Once the reaction is complete, cool the mixture again to 0 °C and carefully quench by adding a saturated aqueous solution of ammonium chloride or water.[8]
-
Aqueous Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and then brine to remove residual base and salts.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue via flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure sulfonamide product.
Scientific Rationale and Field-Proven Insights
Understanding the causality behind each step is crucial for troubleshooting and adapting the protocol to different substrates.
-
Anhydrous Conditions: Sulfonyl chlorides are highly reactive towards water, leading to hydrolysis into the corresponding and unreactive sulfonic acid.[8] Therefore, using anhydrous solvents and flame-dried glassware under an inert atmosphere is essential to maximize the yield of the desired sulfonamide.
-
Choice of Base: A non-nucleophilic base like triethylamine or pyridine is used to neutralize the HCl byproduct. This prevents the protonation of the amine starting material, which would render it non-nucleophilic and halt the reaction. An excess of the base (1.1-1.5 equivalents) is recommended to ensure the reaction medium remains basic.[8]
-
Temperature Control: The reaction between an amine and a sulfonyl chloride is often exothermic. Starting the reaction at 0 °C and adding the sulfonyl chloride solution dropwise allows for safe dissipation of heat and prevents potential side reactions.[8]
-
Stoichiometry: A slight excess of the amine relative to the sulfonyl chloride can be used to avoid the potential for di-sulfonylation, where a primary amine reacts twice.[8] Conversely, a slight excess of the sulfonyl chloride ensures the complete consumption of a more valuable amine substrate. The choice depends on the specific goals and cost of the reagents.
-
Troubleshooting: If a significant amount of a polar byproduct is observed (often the sulfonic acid from hydrolysis), it indicates moisture contamination.[8] If the reaction stalls, gentle heating might be required for less reactive or sterically hindered amines, but this should be approached with caution as it can also promote side reactions.
Safety and Handling
-
Sulfonyl Chlorides: These are reactive, corrosive, and moisture-sensitive compounds. Always handle this compound in a well-ventilated fume hood.
-
Solvents: Dichloromethane is a volatile and potentially hazardous solvent. Consult its Safety Data Sheet (SDS) for proper handling procedures.
-
Bases: Triethylamine and pyridine are corrosive and have strong odors.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
Conclusion
The protocol described herein provides a robust and reliable method for the synthesis of sulfonamides using this compound. By understanding the function of each reagent and the rationale for the specific reaction conditions, researchers can confidently apply and adapt this methodology to a wide array of primary and secondary amines. This enables the strategic incorporation of the valuable sulfolane scaffold, facilitating the development of novel compounds in pharmaceutical and materials science applications.
References
-
Pedersen, P. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). A new, simple and efficient protocol for the chemoselective sulfonylation of amines using microwave irradiation. RSC Advances. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PubMed Central. Retrieved from [Link]
-
Baran, P. S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Retrieved from [Link]
-
Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. PubMed Central. Retrieved from [Link]
-
The University of Huddersfield Repository. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PubMed Central. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Thiophene, tetrahydro-, 1,1-dioxide. NIST Chemistry WebBook. Retrieved from [Link]
Sources
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- 2. Thiophene, tetrahydro-, 1,1-dioxide [webbook.nist.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cbijournal.com [cbijournal.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide
Prepared by the Senior Application Scientist Team
Introduction: Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide, also known as Sulfolane-3-sulfonyl chloride, is a valuable aliphatic sulfonyl chloride reagent used in the synthesis of complex sulfonamides, particularly in pharmaceutical and agrochemical research.[1] Its sulfolane backbone offers unique solubility and stability properties. However, like most sulfonyl chlorides, its high reactivity necessitates careful handling and optimized reaction conditions to ensure high yields and purity.[2]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: Proper storage is critical to maintain the reagent's integrity. Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them into the corresponding and unreactive sulfonic acid.[2][3]
-
Storage: Store the reagent at 2-8°C under an inert atmosphere (e.g., argon or dry nitrogen).[4] The container must be tightly sealed. For long-term storage, consider sealing the container with paraffin film as an extra precaution.
-
Handling: Always handle the reagent in a glovebox or under a positive pressure of inert gas. Use oven-dried glassware and fresh, anhydrous solvents to prevent hydrolysis.[2]
Q2: What is the primary decomposition pathway for this reagent?
A2: The most common decomposition pathway is hydrolysis.[5][6] The electrophilic sulfur atom is readily attacked by water, leading to the formation of Tetrahydro-3-thiophenesulfonic acid 1,1-dioxide and hydrochloric acid. This side product not only consumes the starting material, reducing yield, but the generated HCl can also cause unwanted side reactions with acid-sensitive functional groups in the substrate.
Q3: Which solvents and bases are recommended for reactions with this sulfonyl chloride?
A3: The choice of solvent and base is crucial for success.
-
Solvents: Anhydrous, aprotic solvents are preferred. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are common choices that effectively dissolve the sulfonyl chloride and most amine substrates without reacting.[2]
-
Bases: A non-nucleophilic organic base is essential to neutralize the HCl byproduct without competing with the primary nucleophile (e.g., your amine).[2] Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA or Hünig's base) are standard choices. Pyridine can also be used and may sometimes act as a nucleophilic catalyst. For highly sensitive reactions, a hindered base like 2,6-lutidine can minimize side reactions.
Q4: Can I use an alternative to this sulfonyl chloride if I'm having stability issues?
A4: Yes. If the sulfonyl chloride proves too reactive or unstable for a particular application, consider using the corresponding sulfonyl fluoride. Sulfonyl fluorides are generally more stable and less prone to hydrolysis but are also less reactive.[5][7] Their increased stability often requires activation, for example with a Lewis acid like Ca(NTf₂)₂, or more forcing reaction conditions to achieve the desired transformation.[7]
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: My reaction is clean by TLC/LC-MS, but I'm getting a very low yield of the desired sulfonamide. What are the likely causes?
A: Low yield is one of the most common issues and can usually be traced back to one of several factors. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Multiple Spots on TLC / Impurity Formation
Q: My reaction mixture shows multiple spots on TLC, including one at the baseline that I suspect is a salt. What are the common side products?
A: The most common impurities are the hydrolyzed starting material (sulfonic acid) and products from reactions with the base or solvent.
-
Sulfonic Acid Formation: As discussed, this results from hydrolysis.[3] The resulting sulfonic acid is highly polar and will often appear at the baseline on a normal-phase silica TLC plate. Solution: Strictly adhere to anhydrous conditions.[2]
-
Bis-Sulfonylation (with primary amines): If you are using a primary amine (R-NH₂), it is possible to form a bis-sulfonated product (R-N(SO₂R')₂), especially if the base is added before the amine or if the reaction is run at high concentrations.[2] Solution: Add the sulfonyl chloride slowly to a solution of the amine and base. Using a slight excess of the amine can also favor the formation of the desired mono-sulfonamide.[2]
-
Reaction with Catalyst: If using a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP), it can form a reactive sulfonyl-DMAP intermediate. While this can be beneficial for speeding up the reaction with your desired nucleophile, this intermediate can also be attacked by other nucleophiles (like water) if they are present.[5]
Caption: Desired sulfonamide formation vs. hydrolysis side reaction.
Problem 3: Reaction Stalls / Does Not Go to Completion
Q: I am monitoring my reaction, and it appears to stall after ~50% conversion. What should I do?
A: A stalled reaction can be due to several factors related to reactivity or reaction equilibrium.
-
Insufficient Base: The reaction generates one equivalent of HCl. If less than one equivalent of base is used, the remaining HCl will protonate the unreacted amine, rendering it non-nucleophilic and effectively stopping the reaction. Solution: Ensure at least 1.05-1.1 equivalents of base are used.
-
Poor Solubility: One of the reactants or the product may be precipitating from the solution, slowing down or stopping the reaction. Solution: Try a different anhydrous solvent in which all components are more soluble, or gently heat the reaction mixture.
-
Steric Hindrance: If either the amine or the sulfonyl chloride is sterically bulky, the reaction rate will be significantly slower. Solution: Increase the reaction temperature and allow for a longer reaction time. Monitoring by LC-MS over 24-48 hours is recommended.
Optimized Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol provides a robust starting point for the synthesis of a sulfonamide using this compound.
-
Preparation: Oven-dry all glassware (a round-bottom flask with a magnetic stir bar, septum, and needles) overnight and allow to cool in a desiccator or under a stream of inert gas.
-
Reagent Setup: To the reaction flask, add the amine substrate (1.0 eq).
-
Dissolution: Seal the flask with a septum and purge with dry nitrogen or argon. Add anhydrous dichloromethane (DCM, ~0.1-0.2 M concentration) via syringe and stir to dissolve the amine.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq) dropwise via syringe.
-
Sulfonyl Chloride Addition: In a separate, dry vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine/base mixture over 5-10 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.[2]
Table 1: Recommended Starting Conditions for Sulfonamide Formation
| Parameter | Recommended Value | Rationale |
| Amine Equiv. | 1.0 | Limiting reagent. |
| Sulfonyl Chloride Equiv. | 1.05 - 1.2 | Ensures complete consumption of the amine. |
| Base Equiv. | 1.2 - 1.5 | Neutralizes generated HCl and drives the reaction forward. |
| Solvent | DCM, THF, MeCN | Anhydrous, aprotic solvents prevent hydrolysis.[2] |
| Temperature | 0 °C to Room Temp. | Controls initial reaction rate; prevents side reactions. |
| Catalyst (Optional) | DMAP (0.1 eq) | For unreactive or hindered amines.[5] |
References
-
Wikipedia. (2023). Sulfonyl halide. Retrieved from [Link]
-
Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]
-
Baskin, K. E., & Fettinger, J. C. (2022). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 24(1), 183–188. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. 2-Thiophenesulfonyl chloride CAS#: 16629-19-9 [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
"Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide" reaction yield improvement
Welcome to the technical support guide for Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile sulfonylating agent. Here, we provide in-depth, field-proven insights to help you overcome common challenges and improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as 3-chlorosulfonylsulfolane, is a bifunctional molecule. It features a reactive sulfonyl chloride group (-SO₂Cl) attached to a sulfolane ring (a cyclic sulfone). The sulfolane ring is a stable, polar, aprotic moiety, while the sulfonyl chloride is a highly electrophilic functional group.
Its primary application is in sulfonylation reactions, where it reacts with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[1][2] These products are of significant interest in medicinal chemistry, as the sulfonamide group is a key pharmacophore in many "sulfa drugs" with antimicrobial properties.[1]
Q2: How should I properly store and handle this reagent to maintain its integrity?
Like most sulfonyl chlorides, this compound is highly sensitive to moisture.[3][4] Exposure to atmospheric water will cause it to hydrolyze into the corresponding sulfonic acid, which is unreactive in standard sulfonylation reactions.[3] This degradation is a primary cause of failed or low-yielding experiments.
Storage and Handling Protocol:
-
Storage: Store the reagent in a tightly sealed container in a desiccator or a dry, inert atmosphere (e.g., a glove box) at a low temperature, typically 2-8°C.[4][5]
-
Handling: Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon). Use oven-dried or flame-dried glassware and anhydrous solvents to prevent hydrolysis.[6] It is recommended to use a fresh bottle or a properly stored aliquot for best results.[3]
Q3: What are the common side reactions and how can they be minimized?
The most common side reactions in sulfonylation are hydrolysis of the sulfonyl chloride and over-reaction with the nucleophile.
-
Hydrolysis: As mentioned, this occurs when the sulfonyl chloride reacts with water instead of the intended nucleophile. To minimize this, strict anhydrous conditions are essential.[7]
-
Over-reaction (e.g., Di-sulfonylation): With certain substrates, such as primary amines, it is possible for a second sulfonylation to occur on the newly formed sulfonamide nitrogen. This can often be controlled by careful management of stoichiometry, slow, dropwise addition of the sulfonyl chloride at low temperatures (e.g., 0 °C), and using a non-nucleophilic base.[8]
Troubleshooting Guide for Low Reaction Yield
Low or no product yield is the most frequent issue encountered in sulfonylation reactions. The following guide provides a systematic approach to diagnosing and solving this problem.
Problem: My sulfonylation reaction with an amine or alcohol has a very low yield.
This issue can typically be traced to one of four key areas: Reagent Quality, Base Selection, Reaction Conditions, or Solvent Choice.
Workflow for Troubleshooting Low Yield
Below is a logical workflow to diagnose yield issues systematically.
Caption: A step-by-step decision-making process for troubleshooting low yield.
Possible Cause 1: Degradation of Sulfonyl Chloride
Explanation: The electrophilic sulfur atom in the sulfonyl chloride is highly susceptible to attack by water. This hydrolytic degradation converts the starting material into an unreactive sulfonic acid, which cannot participate in the desired reaction.[3]
Troubleshooting Steps:
-
Use a Fresh Reagent: Whenever possible, use a newly opened bottle of this compound.
-
Verify Purity: If you suspect degradation, you can perform a simple test. Dissolve a small amount of the sulfonyl chloride in an anhydrous solvent and add it to a solution of a simple primary amine (like benzylamine) with triethylamine. If the reaction (monitored by TLC) does not proceed efficiently, the reagent has likely degraded.
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried), and reactions should be conducted under an inert atmosphere of nitrogen or argon to prevent moisture ingress.[6]
Possible Cause 2: Inappropriate Base Selection
Explanation: The choice of base is critical. Its primary role is to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[8] An incorrect base can be too weak to deprotonate the nucleophile or scavenge the acid effectively, or it may introduce competing side reactions.
Troubleshooting Steps:
-
Match Base to Nucleophile:
-
For simple, unhindered amines and alcohols, tertiary amine bases like triethylamine (TEA) or pyridine are standard choices.[3] Pyridine can often act as both a base and a catalyst.
-
For sterically hindered or less nucleophilic substrates, a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA or Hünig's base) or 1,8-Diazabicycloundec-7-ene (DBU) may be required to facilitate the reaction.[3]
-
-
Adjust Stoichiometry: Use a slight excess of the base (typically 1.1 to 1.5 equivalents) to ensure complete neutralization of the generated HCl.
-
Consider Catalytic Additives: For sluggish reactions with alcohols, adding a catalytic amount (0.05-0.1 equivalents) of 4-Dimethylaminopyridine (DMAP) can dramatically increase the reaction rate. DMAP acts as a potent acylation catalyst.[8]
Possible Cause 3: Suboptimal Reaction Conditions (Temperature & Stoichiometry)
Explanation: Sulfonylation reactions are typically exothermic. Running the reaction at too high a temperature initially can accelerate side reactions. Incorrect stoichiometry can lead to incomplete conversion or the formation of byproducts.
Troubleshooting Steps:
-
Control Temperature: Begin the reaction at a low temperature. A standard procedure is to dissolve the amine/alcohol and base in the solvent, cool the mixture to 0 °C in an ice bath, and then add the sulfonyl chloride solution dropwise.[9] This controlled addition helps manage the exotherm and minimizes side reactions. After the addition is complete, the reaction can be allowed to warm slowly to room temperature and stirred until completion.[9]
-
Optimize Stoichiometry: A slight excess of the sulfonyl chloride (1.05-1.2 equivalents) is often used to ensure full consumption of the more valuable substrate. However, if over-reaction is a concern, using a 1:1 ratio or even a slight excess of the nucleophile may be preferable.[8]
Possible Cause 4: Incorrect Solvent Choice
Explanation: The solvent must be able to dissolve all reactants while remaining inert to the highly reactive sulfonyl chloride. Protic solvents (like alcohols or water) are incompatible as they will react with the sulfonyl chloride.
Troubleshooting Steps:
-
Use Anhydrous Aprotic Solvents: The most common and effective solvents for sulfonylation are anhydrous aprotic solvents such as dichloromethane (DCM) , tetrahydrofuran (THF) , and acetonitrile (MeCN) .[3][9]
-
Address Solubility Issues: If your substrate has poor solubility in standard solvents, a more polar aprotic solvent like N,N-dimethylformamide (DMF) can be used.[3] However, ensure the DMF is of high purity and anhydrous, as it can contain water or amine impurities.
Reaction Mechanism and Key Optimization Points
The general mechanism involves the nucleophilic attack of the amine or alcohol on the electrophilic sulfur atom of the sulfonyl chloride, followed by elimination of chloride and deprotonation by a base.
Caption: General sulfonylation mechanism and the competing hydrolysis side reaction.
Table 1: Recommended Starting Conditions for Sulfonylation
| Substrate Type | Recommended Base | Equivalents of Base | Recommended Solvent | Typical Temperature | Notes |
| Primary Amine | Triethylamine (TEA) | 1.2 - 1.5 | DCM or THF | 0 °C to RT | Standard, generally fast reaction.[9] |
| Secondary Amine | Triethylamine (TEA) | 1.2 - 1.5 | DCM or THF | 0 °C to RT | Slower than primary amines due to steric hindrance. |
| Aromatic Amine | Pyridine or DIPEA | 1.5 - 2.0 | DCM or DMF | RT to 40 °C | Less nucleophilic; may require heating or a stronger base.[3] |
| Primary Alcohol | TEA + cat. DMAP | 1.5 (TEA), 0.1 (DMAP) | DCM | 0 °C to RT | DMAP is crucial for activating the sulfonyl chloride.[8] |
| Secondary Alcohol | TEA + cat. DMAP | 1.5 (TEA), 0.1 (DMAP) | DCM or MeCN | RT to reflux | Often requires more forcing conditions than primary alcohols. |
General Experimental Protocol
This protocol provides a robust starting point for the sulfonylation of a primary amine. It should be adapted based on the specific reactivity and properties of your substrate.
Materials:
-
Primary amine substrate (1.0 equiv)
-
This compound (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equiv) in anhydrous DCM.[9]
-
Base Addition: Add triethylamine (1.2 equiv) to the solution and stir for 5-10 minutes at room temperature.[9]
-
Sulfonyl Chloride Addition: Cool the stirred amine solution to 0 °C using an ice bath. In a separate flask, dissolve this compound (1.1 equiv) in anhydrous DCM. Add this solution dropwise to the amine solution over 15-20 minutes.[9]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, quench by adding water or 1M HCl. Transfer the mixture to a separatory funnel.[9]
-
Extraction: Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and finally with brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by either recrystallization or flash column chromatography on silica gel.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride.
- Benchchem. (n.d.). Troubleshooting low yield in amine sulfonylation reactions.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Benchchem. (n.d.). Technical Support Center: Strategies to Avoid C-Sulfonylation Side Reactions.
- ASIA Chemical. (2025, May 23). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency.
- ChemicalBook. (n.d.). This compound.
- Chemistry LibreTexts. (2020, May 30). Reactions of Amines.
- Khan Academy. (2020, May 18). Protecting Groups for Amines: Sulfonamides.
- ChemicalBook. (n.d.). 2-Thiophenesulfonyl chloride.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Thiophenesulfonyl chloride CAS#: 16629-19-9 [m.chemicalbook.com]
- 5. 17115-47-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. asiachmical.com [asiachmical.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing the Hydrolysis of Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide
Welcome to the technical support center for "Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for managing the hydrolysis of this key reagent during chemical reactions.
Introduction
This compound is a valuable building block in organic synthesis, prized for the introduction of the sulfolane moiety. The core sulfolane structure (tetrahydrothiophene 1,1-dioxide) is a highly polar, aprotic, and thermally stable entity.[1][2] However, the attached sulfonyl chloride group is an electrophilic center susceptible to nucleophilic attack, most commonly by water, leading to hydrolysis. This hydrolysis is a frequent cause of reduced yields and the formation of impurities.[3]
This guide provides a structured, question-and-answer-based approach to help you anticipate, diagnose, and resolve issues related to the hydrolysis of this compound in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. Could hydrolysis of this compound be the culprit?
A1: Yes, unexpected hydrolysis is a primary suspect for low yields in reactions involving sulfonyl chlorides.[3] The sulfonyl chloride functional group is highly reactive towards nucleophiles, and water, even in trace amounts, can act as a nucleophile, converting the starting material into the corresponding sulfonic acid. This sulfonic acid is generally unreactive under typical sulfonylation conditions and represents a loss of your starting material.
Key Indicators of Hydrolysis:
-
Appearance of an Unexpectedly Polar Byproduct: The resulting sulfonic acid is significantly more polar than the starting sulfonyl chloride. This can often be observed as a new, baseline spot on a Thin Layer Chromatography (TLC) plate or a new peak in your LC-MS analysis.
-
Difficulty in Product Isolation: The sulfonic acid byproduct can sometimes complicate the purification of your desired product, leading to lower isolated yields.
-
Inconsistent Results: If you are experiencing variability in yields between batches, it could be due to differing levels of ambient moisture or residual water in your reagents and solvents.
Q2: What is the underlying mechanism of hydrolysis for this compound?
A2: The hydrolysis of sulfonyl chlorides generally proceeds through a nucleophilic substitution mechanism at the sulfur atom. For this compound, the reaction with water can be depicted as follows:
Caption: Hydrolysis mechanism of a sulfonyl chloride.
In this SN2-like process, the oxygen atom of the water molecule acts as a nucleophile, attacking the electrophilic sulfur atom. This is followed by the departure of the chloride leaving group. The rate of this reaction is influenced by the concentration of water and the temperature.
Q3: How can I minimize hydrolysis during my reaction setup?
A3: Proactive measures to create and maintain anhydrous (dry) conditions are critical.
Recommended Practices:
-
Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves to maintain their dryness.
-
Glassware: All glassware should be oven-dried at a minimum of 120°C for several hours and allowed to cool in a desiccator or under a stream of inert gas (e.g., nitrogen or argon) immediately before use.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere. This can be achieved by using a nitrogen or argon blanket, which can be introduced via a manifold or a balloon.
-
Reagent Quality: Ensure that all other reagents, especially amines which can be hygroscopic, are dry. Liquid amines can be distilled from a suitable drying agent (e.g., CaH₂), while solid reagents can be dried under vacuum.
Q4: I have to perform an aqueous workup. How can I prevent hydrolysis of my product if it also contains a sulfonyl chloride group?
A4: An aqueous workup can be challenging. The key is to minimize the contact time with water and keep the temperature low.[4]
Protocol for a Hydrolysis-Sensitive Aqueous Workup:
-
Cooling: Before quenching, cool the reaction mixture to 0°C or below using an ice-salt bath.
-
Quenching: Slowly add the reaction mixture to a pre-chilled, rapidly stirred biphasic mixture of a non-polar organic solvent (e.g., ethyl acetate, dichloromethane) and cold water or a mild aqueous solution (e.g., saturated ammonium chloride).
-
Rapid Extraction: Immediately after quenching, separate the organic layer.
-
Washing: Wash the organic layer quickly with cold brine to remove residual water.
-
Drying: Dry the organic layer thoroughly with a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature.[5]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues related to the hydrolysis of this compound.
Issue 1: Low or No Product Formation, with Starting Material Consumed
If your starting sulfonyl chloride is consumed but you observe little to no desired product, significant hydrolysis is a likely cause.
Caption: Troubleshooting workflow for low product yield.
Diagnostic Steps:
-
Analytical Confirmation: Use analytical techniques to confirm the presence of the sulfonic acid byproduct. A simple method is to run a TLC of your crude reaction mixture alongside a sample of the starting sulfonyl chloride. The sulfonic acid will appear as a more polar spot. For more definitive evidence, LC-MS can be used to identify the mass of the hydrolyzed product.
-
Review Your Procedure: Carefully review your experimental setup and procedure to identify potential sources of moisture.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Residual water in solvents | Use commercially available anhydrous solvents or distill from an appropriate drying agent. Store over molecular sieves. | Reduced rate of hydrolysis, leading to a cleaner reaction profile and higher yield. |
| Hygroscopic reagents (e.g., amines) | Dry reagents immediately before use. Liquid amines can be distilled, and solids can be dried under vacuum. | Minimized side reactions and improved conversion to the desired product. |
| Atmospheric moisture | Ensure all glassware is oven-dried and the reaction is conducted under a positive pressure of an inert gas (N₂ or Ar). | Prevention of atmospheric moisture from entering the reaction vessel, preserving the integrity of the sulfonyl chloride. |
Issue 2: Competitive Reaction with Nucleophile vs. Hydrolysis
In reactions with other nucleophiles (e.g., amines, alcohols), water can compete, leading to a mixture of the desired product and the sulfonic acid.
The Principle of Competitive Nucleophilicity:
The outcome of the reaction is determined by the relative rates of reaction of the sulfonyl chloride with the intended nucleophile and with water. Generally, stronger nucleophiles will react faster.[6]
-
Amines: Typically much stronger nucleophiles than water, and reactions to form sulfonamides are often faster than hydrolysis.
-
Alcohols: Less nucleophilic than amines, making them more susceptible to competition from water, especially at elevated temperatures.
Strategies to Favor the Desired Reaction:
-
Stoichiometry: Use a slight excess of the intended nucleophile to outcompete the trace amounts of water.
-
Temperature Control: Many sulfonylation reactions can be performed at low temperatures (e.g., 0°C to room temperature). Lowering the temperature will decrease the rate of hydrolysis more significantly than the reaction with a potent nucleophile.[5]
-
Order of Addition: Add the sulfonyl chloride slowly to a solution of the nucleophile. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring reaction with the more abundant nucleophile.
| Parameter | Recommendation for Amines | Recommendation for Alcohols |
| Temperature | 0°C to Room Temperature | -20°C to 0°C |
| Solvent | Anhydrous aprotic (e.g., CH₂Cl₂, THF, ACN) | Anhydrous aprotic (e.g., CH₂Cl₂, THF) |
| Base (if needed) | Non-nucleophilic base (e.g., triethylamine, DIPEA) | Non-nucleophilic base (e.g., pyridine, triethylamine) |
| Order of Addition | Add sulfonyl chloride to amine solution | Add sulfonyl chloride to alcohol/base solution |
Analytical Methods for Monitoring Hydrolysis
Regularly monitoring your starting material and reactions for signs of hydrolysis can save considerable time and resources.
| Technique | Application | Key Observations |
| ¹H NMR Spectroscopy | Purity assessment of starting material and reaction monitoring. | Appearance of new signals corresponding to the sulfonic acid. Aprotic deuterated solvents (e.g., CDCl₃, Acetone-d₆) are recommended.[7] |
| Infrared (IR) Spectroscopy | Quick identification of the sulfonyl chloride functional group. | Strong absorption bands for S=O (approx. 1370 & 1180 cm⁻¹) and S-Cl (approx. 600 cm⁻¹) stretches. The sulfonic acid will show a broad O-H stretch.[7] |
| Mass Spectrometry (MS) | Identification of starting material, product, and byproducts. | Detection of the molecular ion corresponding to the sulfonic acid.[7] |
| Titrimetry | Quantitative determination of sulfonyl chloride content. | A classic method involving reaction with a nucleophile and back-titration to determine purity.[7] |
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). BenchChem.
- Preventing decomposition of sulfonyl chloride during reaction. (n.d.). BenchChem.
- Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. (n.d.).
- Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. (1988). OSTI.GOV.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2023). ChemRxiv.
-
Sulfolane. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. (n.d.). Canadian Science Publishing.
- Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. (n.d.). Pure and Applied Chemistry.
- The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. (n.d.).
- Sulfonation and Sulf
- Sulfolane. (n.d.). Chevron Phillips Chemical.
- Sulfolane. (n.d.). Santa Cruz Biotechnology.
- SULFOLANE TECHNICAL ASSISTANCE AND EVALUATION REPORT. (2010).
- A zwitterionic surfactant concentrates sulfolane in floating foams, to purify water. (n.d.).
- This compound(SALTD
- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. (n.d.). BenchChem.
- Treatment of sulfolane in groundw
- Sulfonated Molecules and Their Latest Applications in the Field of Biom
- Oxidation of a thiol to a sulfonyl chloride. (2013). ChemSpider Synthetic Pages.
- m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. (n.d.). Organic Syntheses.
- Reactive sulfur species: kinetics and mechanism of the hydrolysis of cysteine thiosulfin
- Nucleophilic Substitution Reactions. (n.d.).
- Nucleophilicity of Sulfur Compounds. (n.d.). MSU chemistry.
- REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDI
- 3-Thiophenesulfonylchloride,2,5-dihydro-,1,1-dioxide(9CI). (n.d.). ChemicalBook.
- Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. (2002).
- tetrahydrothiophene. (n.d.). Organic Syntheses.
- Thiophene-3-ol, tetrahydro-3-methyl-, 3-acet
- US5543531A - Thiophen compounds and their preparation. (n.d.).
- trans-4,7,7-TRICARBOMETHOXY-2-PHENYLSULFONYLBICYCLO[3.3.0]OCT-1-ENE. (n.d.). Organic Syntheses.
- Thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide. (n.d.). PubChem.
- Kinetics and mechanism of the reaction of thionyl chloride with substituted acetophenone semicarbazones. The synthesis of 1,2,3-thiadiazoles. (n.d.). RSC Publishing.
Sources
- 1. Sulfolane - Wikipedia [en.wikipedia.org]
- 2. cpchem.com [cpchem.com]
- 3. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction … [ouci.dntb.gov.ua]
- 4. uwo.scholaris.ca [uwo.scholaris.ca]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for "Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide"
Welcome to the technical support center for "Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during its use in experimental settings. As a highly reactive sulfonylating agent, its successful application hinges on understanding its chemical behavior and potential side reactions. This document provides a structured approach to problem-solving, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and general use of "this compound."
Q1: How should I properly store "this compound" to ensure its stability?
A1: "this compound" is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Exposure to atmospheric moisture will lead to hydrolysis, degrading the reagent to the corresponding sulfonic acid, which is unreactive in typical sulfonamide formation reactions.
Q2: What are the primary safety precautions to consider when working with this reagent?
A2: This compound is a reactive sulfonyl chloride and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is corrosive and can release hydrogen chloride (HCl) gas upon contact with moisture.
Q3: In which solvents is "this compound" soluble and stable?
A3: It is typically soluble in a range of anhydrous aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. It is crucial to use anhydrous solvents to prevent hydrolysis. Protic solvents like alcohols will react with the sulfonyl chloride to form sulfonate esters and should be avoided unless they are the intended reactant.
Q4: What is the general stability of the tetrahydrothiophene 1,1-dioxide (sulfolane) ring during reactions?
A4: The sulfolane ring is known for its high thermal stability and resistance to both acidic and basic conditions.[1][2][3] Under typical conditions for sulfonamide synthesis, the sulfolane ring is expected to be robust and not participate in side reactions. Decomposition of the sulfolane ring generally requires high temperatures (above 220 °C).[1]
Troubleshooting Guide: Common Side Reactions & Solutions
This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues.
Issue 1: Low or No Yield of the Desired Sulfonamide
Q: I am reacting "this compound" with my amine of interest, but I am observing a very low yield of the expected sulfonamide. What are the likely causes and how can I improve the outcome?
A: Low yields in sulfonamide synthesis are a common challenge and can often be attributed to a few key factors.
1. Hydrolysis of the Sulfonyl Chloride: This is the most frequent side reaction. Sulfonyl chlorides are highly susceptible to hydrolysis, which converts the starting material into the unreactive sulfonic acid.[4]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware before use and employ anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Fresh Reagent: Use a freshly opened bottle of the sulfonyl chloride or ensure it has been stored under proper anhydrous conditions.
-
2. Formation of a Sulfene Intermediate: In the presence of a base, particularly a hindered tertiary amine, aliphatic sulfonyl chlorides with α-hydrogens can undergo an elimination reaction to form a highly reactive sulfene intermediate.[5] This intermediate can then be trapped by various nucleophiles present in the reaction mixture, leading to undesired byproducts.
-
Troubleshooting Steps:
-
Choice of Base: If elimination is suspected, consider using a non-hindered base like pyridine or 2,6-lutidine.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C) to favor the desired nucleophilic substitution over elimination.
-
3. Poor Nucleophilicity of the Amine: The reactivity of the amine is crucial for a successful sulfonylation.
-
Troubleshooting Steps:
-
Sterically Hindered or Electron-Deficient Amines: For less reactive amines, consider increasing the reaction temperature or using a catalyst such as 4-dimethylaminopyridine (DMAP). DMAP can form a more reactive sulfonyl-DMAP intermediate.
-
Issue 2: Presence of Unexpected Byproducts
Q: My reaction is producing the desired sulfonamide, but I am also observing significant impurities. What could these byproducts be and how can I minimize their formation?
A: The formation of byproducts is often linked to the side reactions mentioned above.
1. Tetrahydro-3-thiophenesulfonic Acid 1,1-dioxide: The presence of this byproduct is a clear indication of hydrolysis of the starting sulfonyl chloride.
-
Mitigation Strategy: As detailed in Issue 1, rigorous exclusion of water is paramount. An aqueous workup should be performed quickly and at a low temperature.
2. Products Derived from Sulfene Intermediates: If a sulfene is formed, it can be trapped by nucleophiles other than the intended amine. For instance, if trace water is present, it can add to the sulfene to regenerate the sulfonic acid.
-
Mitigation Strategy: Control the reaction conditions to disfavor elimination, as described in Issue 1.
3. Dimerization or Polymerization: In some cases, side reactions can lead to the formation of more complex mixtures.
-
Mitigation Strategy: Careful control of stoichiometry and slow addition of the sulfonyl chloride to the amine solution can help minimize these side reactions.
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
-
To a solution of the amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere, add a solution of "this compound" (1.1 eq.) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Recommended Quenching Procedure for Excess Sulfonyl Chloride
-
Cool the reaction mixture to 0 °C.
-
Slowly add a cold, saturated aqueous solution of a mild base, such as sodium bicarbonate, to quench any unreacted sulfonyl chloride. Be cautious as this may be an exothermic process and can evolve gas.
-
Stir the biphasic mixture vigorously for 15-30 minutes to ensure complete hydrolysis of the excess reagent before proceeding with the workup.
Visualizing Reaction Pathways
The following diagrams illustrate the intended reaction and common side pathways.
Caption: Reaction pathways for "this compound".
Quantitative Data Summary
| Observed Issue | Potential Cause | Key Parameter to Adjust | Expected Outcome |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Reaction Moisture Content | Increased yield of desired product |
| Low Yield | Elimination to Sulfene | Base and Temperature | Increased yield of desired product |
| Multiple Byproducts | Presence of Water and/or Inappropriate Base | Anhydrous Conditions, Base Selection | Cleaner reaction profile |
| No Reaction | Poorly Nucleophilic Amine | Temperature, Catalyst (DMAP) | Initiation and completion of reaction |
References
- BenchChem.
- Visible-Light Induced Radical Addition–Elimination Reaction for Constructing Allylic Sulfones from Sulfonyl Chlorides and Allyl Bromides. The Journal of Organic Chemistry.
- Sulfolane: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. MDPI. Published October 14, 2018.
- Sulfolane: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development.
- Sulfolane: A Versatile Dipolar Aprotic Solvent.
- BenchChem. Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. Accessed January 12, 2026.
- Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Journal of Organic Chemistry. Accessed January 12, 2026.
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health. Published May 24, 2008.
Sources
Technical Support Center: Purification of Sulfonamides from Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide
Welcome to the technical support center for the purification of sulfonamides synthesized from Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format, grounded in scientific principles and practical, field-proven experience.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your synthesized sulfonamides. Each problem is followed by potential causes and detailed solutions to guide your experimental process.
Issue 1: Low Overall Yield of Purified Sulfonamide
Question: I've completed the synthesis, but after purification, my final yield is significantly lower than expected. What are the common causes and how can I improve it?
Answer: Low recovery is a multifaceted problem that can stem from issues in the reaction itself or during the purification process. Let's break down the potential culprits:
-
Incomplete Reaction: Before purification, it's crucial to ensure the reaction has gone to completion.
-
Hydrolysis of the Sulfonyl Chloride: this compound is susceptible to hydrolysis, which will prevent it from reacting with your amine.
-
Losses During Extraction: Improper liquid-liquid extraction techniques can lead to significant product loss.
-
Solution: Ensure the pH of the aqueous layer is appropriate to keep your sulfonamide in the organic phase. Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to maximize recovery. Back-extraction of the combined aqueous layers can also help recover any dissolved product.
-
-
Suboptimal Recrystallization Conditions: Recrystallization is a powerful purification technique, but it can also be a major source of yield loss if not optimized.[1][3]
-
Solution: The most common error is using an excessive amount of solvent to dissolve the crude product.[3] Use the minimum amount of hot solvent necessary for complete dissolution. Ensure the solution is allowed to cool slowly to room temperature before further cooling in an ice bath to maximize crystal formation.[3][4] The choice of solvent is also critical; an ideal solvent will dissolve the sulfonamide well at high temperatures but poorly at low temperatures.[3][5]
-
Issue 2: Persistent Impurities in the Final Product
Question: After purification by column chromatography and/or recrystallization, I'm still observing impurities in my final product by HPLC/NMR. What are these impurities and how can I remove them?
Answer: The presence of persistent impurities often points to byproducts with similar physicochemical properties to your target sulfonamide. Common culprits include:
-
Unreacted Starting Materials: Both the amine and the sulfonyl chloride can be carried through the purification process if not effectively removed.
-
Solution:
-
Amine Removal: An acidic wash (e.g., dilute HCl) during the workup will protonate the excess amine, making it soluble in the aqueous phase and easily removed.
-
Sulfonyl Chloride Removal: The sulfonyl chloride will hydrolyze to the corresponding sulfonic acid. A basic wash (e.g., saturated sodium bicarbonate solution) will deprotonate the sulfonic acid, partitioning it into the aqueous layer.
-
-
-
Disulfonamide Formation: If your amine has more than one reactive site, or under certain reaction conditions, a second molecule of the sulfonyl chloride can react, leading to a disulfonamide byproduct.
-
Solution: This impurity can be challenging to separate due to its similar polarity to the desired product. Careful optimization of your column chromatography is key. A shallower solvent gradient and a longer column can improve resolution. Recrystallization from a carefully selected solvent system may also be effective.
-
-
Hydrolyzed Sulfonyl Chloride (Sulfonic Acid): As mentioned, the unreacted sulfonyl chloride readily hydrolyzes to sulfonic acid.
-
Solution: A basic wash during the workup is the most effective way to remove this impurity. If it persists, its high polarity means it should be easily separated by silica gel chromatography.
-
Workflow for Troubleshooting Persistent Impurities:
Caption: A decision-making workflow for addressing persistent impurities.
Issue 3: The Product Fails to Crystallize
Question: I've dissolved my crude sulfonamide in a hot solvent, but upon cooling, it either oils out or remains in solution. What should I do?
Answer: Failure to crystallize is a common frustration in the lab. Here are several strategies to induce crystallization:
-
Insufficient Concentration: The solution may not be supersaturated.
-
Solution: Try evaporating some of the solvent to increase the concentration of your sulfonamide and then attempt to cool it again.[3]
-
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving your compound, even at low temperatures.
-
Solution:
-
Single-Solvent System: If the compound is too soluble, you may need to find a different solvent where it is less soluble at cold temperatures.[4]
-
Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which your compound is insoluble) dropwise until the solution becomes persistently cloudy.[4] Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
-
-
High Impurity Level: A high concentration of impurities can inhibit crystal lattice formation.
-
Solution: Consider a preliminary purification step, such as a quick filtration through a plug of silica gel or even column chromatography, to remove the bulk of the impurities before attempting recrystallization.[3]
-
-
Lack of Nucleation Sites: Crystal growth requires an initial nucleation site.
-
Solution:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites.[4]
-
Seeding: If you have a small amount of pure, crystalline material from a previous batch, add a single seed crystal to the cooled, supersaturated solution.[4][6]
-
-
Solvent Selection for Recrystallization:
| Solvent Category | Examples | Use Case for Sulfonamides |
| Alcohols | Ethanol, Isopropanol, Methanol | Often good single-solvent systems. Sulfanilamide, for example, is effectively recrystallized from 95% ethyl alcohol.[5] |
| Esters | Ethyl Acetate | Good for moderately polar compounds. Can be used in combination with hexanes as an anti-solvent. |
| Hydrocarbons | Hexanes, Heptane, Toluene | Typically used as anti-solvents. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Can be effective, but their volatility can sometimes be a challenge. |
| Water | Can be used if the sulfonamide has sufficient polarity, or as an anti-solvent with a water-miscible organic solvent like acetone or ethanol. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to assess the purity of my sulfonamide?
A1: A combination of techniques provides the most comprehensive assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis, providing quantitative data on the percentage of your main compound and any impurities.[7][8]
-
Thin-Layer Chromatography (TLC): A quick and inexpensive way to qualitatively assess purity and monitor reaction progress.[7][8] For visualization, sulfonamides can often be seen under UV light at 254 nm.[7] Staining with fluorescamine and viewing under UV light at 366 nm can enhance visualization, with sulfonamides appearing as yellow-green fluorescent spots.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities if they are at a sufficient concentration.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and provides both chromatographic separation and mass information, which is invaluable for identifying unknown impurities.[8]
Q2: I'm performing column chromatography. What is a good starting solvent system for purifying sulfonamides derived from this compound?
A2: The polarity of your specific sulfonamide will depend on the amine you used. However, a good starting point for many sulfonamides on silica gel is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A typical starting gradient might be from 10% ethyl acetate in hexanes up to 50-70% ethyl acetate. It is always best to first develop a solvent system using TLC to find a mobile phase that gives your product an Rf value of approximately 0.3.
Q3: My sulfonamide appears to be decomposing on the silica gel column. What can I do?
A3: Some compounds are sensitive to the acidic nature of standard silica gel.
-
Deactivate the Silica: You can neutralize the silica gel by preparing your column slurry with the non-polar solvent containing a small amount of a base, such as triethylamine (typically 0.1-1%).
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 for reverse-phase chromatography.[9]
Q4: Can I use liquid-liquid extraction as the sole method of purification?
A4: While liquid-liquid extraction is an excellent technique for removing highly dissimilar impurities (e.g., acidic or basic starting materials), it is generally not sufficient as the sole purification method.[1][10] It struggles to separate compounds with similar polarities, such as the desired sulfonamide and potential side products like a disulfonamide. It is best used as a crucial step in the initial workup, followed by chromatography or recrystallization for achieving high purity.[1]
Experimental Protocol: General Recrystallization Procedure
This protocol outlines a standard single-solvent recrystallization.
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of a suitable solvent. Heat the mixture to boiling with stirring (a hot plate with a magnetic stirrer is ideal). Continue to add small portions of the hot solvent until the solid just dissolves.[3][5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[3]
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization.[3][4]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period.[4]
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[3][4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3][4]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[3][4]
-
Drying: Dry the crystals on the filter paper by drawing air through them, or for more complete drying, place them in a desiccator or a vacuum oven at a suitable temperature.[4]
References
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
- YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
- Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
- REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020-02-18).
- Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
- Analysis of sulfonamides | PPTX. Slideshare.
- Byproduct identification and removal in sulfonamide synthesis. Benchchem.
- Experiment 3 * Crystallization 21. Bellevue College.
- Exhaustive Extraction of Sulfonamide Antibiotics From Aged Agricultural Soils Using Pressurized Liquid Extraction. PubMed.
- Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. USDA Food Safety and Inspection Service.
- [Determination of 11 sulfonamides in pork by two-step liquid-liquid extraction-solid phase extraction purification coupled with high performance liquid chromatography-tandem mass spectrometry]. (2019-10-08). PubMed.
- Crystallization of Sulfanilamide. (2021-03-02). YouTube.
- Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI.
- Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. (2022-03-27). MDPI.
- Guide for crystallization.
- Avoiding common errors in sulfonamide synthesis experimental protocols. Benchchem.
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. (2025-08-06). ResearchGate.
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH.
- Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester.
Sources
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- 9. Purification [chem.rochester.edu]
- 10. mdpi.com [mdpi.com]
"Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide" reaction scale-up challenges
Technical Support Center: Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide
A Guide to Navigating Synthesis and Scale-Up Challenges
Welcome to the technical support guide for this compound. This resource is designed for researchers, process chemists, and drug development professionals who are working with this reactive intermediate. As Senior Application Scientists, we understand that transitioning a synthesis from the laboratory bench to a pilot or production scale introduces a host of variables that can impact yield, purity, and safety.[1][2] This guide provides in-depth, field-proven insights into the common challenges encountered during the scale-up of this compound's synthesis, offering troubleshooting advice and detailed protocols in a direct question-and-answer format.
Part 1: Foundational Knowledge & Safety
This section covers the fundamental properties of the target molecule and the critical safety considerations for its synthesis, particularly concerning the hazardous reagents involved.
Q1: What is this compound and what are its key chemical properties?
This compound is an organosulfur compound featuring a sulfolane (tetrahydrothiophene 1,1-dioxide) ring functionalized with a sulfonyl chloride group at the 3-position.[3][4] The sulfolane backbone is a polar, aprotic moiety that is thermally stable and water-miscible, widely used as an industrial solvent.[5][6] The sulfonyl chloride group (-SO2Cl) is a highly reactive functional group, making the molecule a valuable intermediate for introducing the sulfolane-3-sulfonyl moiety into larger molecules, typically through reactions with nucleophiles like amines (to form sulfonamides) or alcohols (to form sulfonate esters).[7][8]
| Property | Value |
| IUPAC Name | (1,1-Dioxido-tetrahydrothiophen-3-yl)sulfonyl chloride |
| Synonyms | 1,1-dioxothiolane-3-sulfonyl chloride |
| CAS Number | 17115-47-8[4] |
| Molecular Formula | C₄H₇ClO₄S₂[3] |
| Appearance | Typically a solid at room temperature. |
| Reactivity | Highly susceptible to nucleophilic attack at the sulfonyl sulfur. Reacts with water (hydrolysis). |
Q2: What are the primary safety hazards associated with the synthesis of this compound, particularly concerning the reagents?
The synthesis of sulfonyl chlorides often involves highly reactive and hazardous reagents. The most significant hazards are associated with the chlorinating agent, typically thionyl chloride (SOCl₂).
Thionyl Chloride (SOCl₂) Hazards:
-
Corrosivity: Thionyl chloride is a corrosive chemical that can cause severe burns to the skin and eyes upon contact, with the potential for permanent eye damage.[9][10] All manipulations must be performed using appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield.[11][12]
-
Reactivity with Water: It reacts violently with water in a highly exothermic reaction, liberating toxic gases such as hydrogen chloride (HCl) and sulfur dioxide (SO₂).[10][11] This reactivity necessitates that all glassware is scrupulously dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Never use water to extinguish a thionyl chloride fire; use a dry chemical extinguisher instead.[9]
-
Inhalation Toxicity: Inhaling thionyl chloride vapors is toxic and can severely irritate the respiratory tract, potentially leading to pulmonary edema, a medical emergency.[9][10] All work must be conducted in a well-ventilated chemical fume hood.[12]
Process Safety Management (PSM) principles are crucial when scaling up chemical production to protect workers, the community, and the environment from catastrophic incidents.[13][14][15] A thorough hazard analysis should be conducted before any scale-up operation.[14]
Part 2: Synthesis Pathway and Scale-Up Considerations
Understanding the reaction mechanism and the impact of scale-dependent factors is key to a successful technology transfer from the lab to the plant.[2][16]
Q3: What is a plausible and scalable synthesis route for this compound?
A common and robust method for preparing sulfonyl chlorides involves the oxidative chlorination of a corresponding thiol or the chlorination of a sulfonic acid. For this specific target, a two-step sequence starting from a suitable precursor like 3-mercaptosulfolane is a logical approach.
Proposed Synthesis Workflow:
-
Oxidation: The starting thiol is first oxidized to the corresponding sulfonic acid. This is often achieved using strong oxidizing agents like hydrogen peroxide or nitric acid.
-
Chlorination: The intermediate sulfonic acid is then converted to the target sulfonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
This workflow is illustrated below.
Caption: Proposed two-step synthesis pathway.
Part 3: Troubleshooting Guide for Scale-Up
This section addresses specific problems that may arise when transitioning the synthesis to larger equipment and batch sizes.
Q4: My reaction shows a significant, uncontrolled exotherm during the chlorination step with thionyl chloride. What is happening and how can I mitigate this?
Cause: The reaction between a sulfonic acid and thionyl chloride is highly exothermic. At the lab scale, the high surface-area-to-volume ratio of small flasks allows for efficient heat dissipation. In large reactors, this ratio decreases dramatically, making it much harder to remove heat. If the rate of heat generation exceeds the rate of heat removal, a dangerous runaway reaction can occur.[2]
Solutions:
-
Control Addition Rate: Implement a semi-batch process where the thionyl chloride is added slowly and sub-surfacely to the sulfonic acid solution. This allows the reactor's cooling system to keep pace with the heat being generated.
-
Ensure Adequate Cooling: Verify that the reactor's cooling jacket is functioning optimally and is set to a sufficiently low temperature before starting the addition.
-
Use a Co-solvent: Adding a suitable inert solvent can increase the thermal mass of the reaction mixture, helping to absorb heat and moderate the temperature increase.
-
Process Modeling: Use simulation software to model heat transfer characteristics of the plant reactor.[2] This helps predict the temperature profile at scale and define safe addition rates and cooling parameters before the run.[17]
Q5: My yield dropped significantly upon moving to a larger, geometrically different reactor. Could this be a mixing issue?
Cause: Yes, this is a classic scale-up challenge.[1][2] Mixing efficiency does not scale linearly and is highly dependent on reactor geometry, agitator type, and agitation speed. Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting the formation of impurities. It can also result in incomplete conversion if the reactants are not brought into sufficient contact.
Solutions:
-
Characterize Mixing Parameters: Work with chemical engineers to characterize the mixing parameters (e.g., tip speed, power per unit volume) of both the lab and plant reactors. The goal is to replicate the lab-scale mixing regime as closely as possible in the larger vessel.
-
Optimize Agitation: Adjust the agitation speed on the plant reactor. Sometimes a slower, more controlled addition with very efficient stirring is necessary to ensure homogeneity without excessive splashing or vortexing.
-
Consider Impeller Design: The type of impeller (e.g., pitched-blade turbine, anchor) has a profound effect on mixing flow patterns. Ensure the impeller in the large reactor is appropriate for the viscosity and phase of your reaction medium.
Q6: I am losing a significant portion of my product to hydrolysis during aqueous work-up. What are the best practices for isolation at scale?
Cause: The sulfonyl chloride functional group is highly reactive towards water, readily hydrolyzing back to the corresponding sulfonic acid, which is often water-soluble and difficult to extract.[18] This issue is exacerbated at scale due to longer processing and phase separation times.
Solutions:
-
Minimize Water Contact: Use a "drown-out" or "reverse quench" method where the reaction mixture is added to a large volume of cold quench medium (e.g., ice-water or a buffered solution), rather than adding water to the reactor. This ensures rapid dilution and cooling.
-
Use a Biphasic System: Quench the reaction into a pre-chilled, vigorously stirred biphasic mixture of water and a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE), dichloromethane, or toluene). The product will be extracted into the organic layer as it forms, protecting it from prolonged contact with the aqueous phase.
-
Temperature Control: Keep the temperature of the quench and extraction steps as low as practically possible (e.g., 0-5 °C) to slow the rate of hydrolysis.
-
Efficient Phase Separation: Ensure the large-scale equipment allows for rapid and clean separation of the aqueous and organic layers to minimize the time the product is in a biphasic environment.
Part 4: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Due to its sensitivity to moisture, the product should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It should be kept in a cool, dry, and well-ventilated area away from water and incompatible materials.[12] Refrigeration (e.g., 2-8°C) is often recommended to minimize degradation over time.[19]
Q2: Which analytical techniques are best for monitoring reaction progress and final product purity?
-
For Reaction Monitoring:
-
HPLC (High-Performance Liquid Chromatography): Ideal for tracking the disappearance of the sulfonic acid starting material and the appearance of the sulfonyl chloride product.
-
FTIR Spectroscopy: Can be used in-situ with a probe to monitor the appearance of the characteristic S=O stretches of the sulfonyl chloride.[17]
-
-
For Final Product Analysis:
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): Provides structural confirmation and can be used to identify impurities.
-
HPLC: To determine the purity profile with high accuracy.
-
Melting Point: A sharp melting point is a good indicator of purity.[19]
-
Q3: Can I use a different chlorinating agent instead of thionyl chloride for better safety at scale?
While thionyl chloride is common, other reagents can be used, each with its own safety and reactivity profile.
-
Oxalyl Chloride ((COCl)₂): Also highly effective but produces gaseous byproducts (CO, CO₂, HCl) and is also toxic and corrosive.
-
Phosphorus Pentachloride (PCl₅): A solid reagent that can be easier to handle than a fuming liquid like SOCl₂. However, it produces solid byproducts (POCl₃) that can complicate work-up.
-
Cyanuric Chloride (Trichlorotriazine): A milder, solid reagent that can convert sulfonic acids to sulfonyl chlorides under neutral conditions, potentially offering a safer alternative.[20]
A process safety review is essential before substituting any reagent at scale.[21]
Part 5: Troubleshooting Decision Workflow
When encountering issues during scale-up, a logical workflow can help diagnose the root cause efficiently.
Caption: A decision tree for troubleshooting common scale-up problems.
References
- Vertex AI Search. (n.d.). Pharmaceutical Scale-Up Challenges and How to Overcome Them.
- World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production.
- Pharma Now. (n.d.). Scale-Up in Pharmaceutical Manufacturing: Challenges and Best Practices.
- CuriRx. (2022, December 7). How to Scale Up Pharmaceutical Manufacturing.
- Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API.
- New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride.
- Bionium. (n.d.). Material Safety Data Sheet: Thionyl Chloride.
- Lanxess. (2015, August). Product Safety Assessment: Thionyl chloride.
- Sigma-Aldrich. (2025). Safety Data Sheet: Thionyl chloride.
- University of Toledo. (2013, July 22). SOP 0079 - Thionyl Chloride.
- Medium. (n.d.). Process Safety Management: Ensuring Safe Operations in the Chemical Industry.
- Chemical Industry Digest. (2022, January 20). Chemical Process Safety and Risk Management: Designing Safer Plants and their Operation.
- MXD Process. (2025). Improving the Chemical Industry with Process Safety Management.
- Ingenero. (2025). Chemical Process Safety Management: Challenges & Solutions.
- ChemicalBook. (n.d.). The Synthesis of Sulfolane.
- Mettler Toledo. (n.d.). Chemical Process Safety.
- ResearchGate. (n.d.). Industrial process of sulfolane synthesis.
- Journal of the American Chemical Society. (1981). Kinetics and mechanism of the thermal decomposition of α-phenylalkanesulfonyl chlorides.
- Wikipedia. (n.d.). Sulfonyl halide.
- Wikipedia. (n.d.). Sulfolane.
- ResearchGate. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- ResearchGate. (2025). A New, Mild Preparation of Sulfonyl Chlorides.
- Fluorochem. (n.d.). This compound.
- ChemSpider. (2013, June 6). Oxidation of a thiol to a sulfonyl chloride.
- ChemicalBook. (n.d.). 17115-47-8(this compound) Product Description.
- Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
- Sigma-Aldrich. (n.d.). 2-Carbomethoxy-3-thiophenesulfonyl chloride 95 59337-92-7.
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Technical Support Center: LC-MS Analysis of Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification of byproducts in its reactions using Liquid Chromatography-Mass Spectrometry (LC-MS). As a highly reactive sulfonyl chloride, understanding its potential side reactions is critical for accurate analysis and process optimization.[1][2]
Troubleshooting Guide: An Unexpected Peak in Your Chromatogram?
You've run your reaction mixture on the LC-MS and, alongside your expected product, an unknown peak has appeared. This guide provides a systematic workflow to identify it.
Workflow for Identifying Unknown Peaks
The following workflow outlines a logical sequence of steps to characterize an unknown peak in your LC-MS data.
Caption: A logical workflow for identifying unknown peaks in LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when using this compound?
A1: As a Senior Application Scientist, my experience shows that the reactivity of the sulfonyl chloride functional group dictates the most likely byproducts.[2] Regardless of the specific reaction (e.g., sulfonamide formation with an amine), you should primarily watch for the following species.
Caption: Common reaction pathways for the sulfonyl chloride starting material.
Below is a summary of expected byproducts and their mass spectrometric signatures.
| Byproduct Name | Structure Description | Molecular Weight (Da) | Key LC-MS Identification Features |
| Unreacted Starting Material | This compound | 216.70 | Isotopic Pattern: Characteristic 3:1 ratio for [M+H]⁺ and [M+H+2]⁺ due to ³⁵Cl/³⁷Cl.[3] |
| Hydrolysis Product | Tetrahydro-3-thiophenesulfonic acid 1,1-dioxide | 198.23 | Polarity: Elutes earlier than the starting material. Ionization: Strong signal in negative ion mode [M-H]⁻. |
| Sulfonate Ester | e.g., Methyl tetrahydro-3-thiophenesulfonate 1,1-dioxide | 212.26 | Formation: Occurs if using alcohol-based solvents (e.g., methanol). MS/MS: Loss of the alkoxy group (e.g., -OCH₃). |
| Dimer/Oligomer | Formed by reaction with a difunctional nucleophile | Varies | Mass: High m/z value, potentially with multiple charges. Formation: More common if your nucleophile has multiple reactive sites (e.g., a diamine).[4] |
Q2: My sulfonyl chloride seems to be degrading in the sample vial before injection. How can I prevent this?
A2: This is a classic issue stemming from the high reactivity of sulfonyl chlorides, especially their susceptibility to hydrolysis.[5][6] The problem is often exacerbated by trace amounts of water in your LC solvents or sample diluent.
Causality: The sulfur atom in a sulfonyl chloride is highly electrophilic, making it an excellent target for nucleophiles. Water, although a weak nucleophile, is often present in sufficient concentration (even in HPLC-grade solvents) to cause slow degradation to the corresponding sulfonic acid.
Preventative Protocols:
-
Use Anhydrous Solvents: Prepare your samples in a high-quality aprotic solvent like acetonitrile (ACN) or dichloromethane (DCM). Avoid using methanol or ethanol as the primary diluent unless you are intentionally forming the ester for derivatization.[7]
-
Fresh Sample Preparation: Analyze samples as quickly as possible after preparation. Do not let them sit on the autosampler for extended periods (e.g., overnight). If you must have a long sequence, consider using a cooled autosampler (4-10 °C) to slow the degradation rate.
-
Method Blank Analysis: Run a "method blank" where you inject only your sample diluent. This helps confirm that ghost peaks are not originating from solvent contamination.[8]
Q3: What are the characteristic fragmentation patterns I should look for in MS/MS to identify my sulfonamide product and related impurities?
A3: Tandem mass spectrometry (MS/MS) is your most powerful tool for structural confirmation. Sulfonyl-containing compounds exhibit highly predictable fragmentation pathways.
-
For the Sulfonamide Product: The most common fragmentation involves the cleavage of the S-N bond and the loss of sulfur dioxide (SO₂).[9][10]
-
Loss of SO₂: A neutral loss of 64 Da is a hallmark of many sulfonyl-containing compounds.[9][11]
-
S-N Bond Cleavage: The bond between the sulfur and the amine nitrogen is often the most labile, leading to fragments corresponding to the amine and sulfonyl portions of the molecule.[10]
-
Amine Fragment: You will often see a dominant fragment ion corresponding to your protonated amine starting material.[10]
-
-
For the Sulfonic Acid Byproduct:
-
In negative ion mode MS/MS of the [M-H]⁻ ion, expect the loss of SO₃ (80 Da).
-
-
For the Unreacted Sulfonyl Chloride:
-
Under in-source fragmentation or MS/MS, look for the loss of Cl (35 Da) or the entire SO₂Cl group (99 Da). The resulting fragment will show the characteristic chlorine isotope pattern.[3]
-
Q4: What are good starting parameters for an LC-MS method for this analysis?
A4: While method optimization is always substrate-dependent, the following parameters provide a robust starting point for analyzing reactions of this compound. This method is designed to provide good separation of the relatively polar starting material and its potential byproducts from a likely less polar sulfonamide product.
| Parameter | Recommended Starting Condition | Rationale / Expert Insight |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | A standard C18 phase provides excellent reversed-phase separation for this class of compounds. The shorter length allows for faster run times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a proton source, promoting ionization in ESI positive mode and improving peak shape for amines.[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a preferred organic modifier as it has a lower viscosity and UV cutoff compared to methanol. |
| Gradient | 5% to 95% B over 5 minutes | A relatively fast gradient is a good starting point for scouting. It can be broadened to improve resolution if needed. |
| Flow Rate | 0.4 mL/min | A standard flow rate for a 2.1 mm ID column that is compatible with most ESI sources. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, though it may accelerate on-column degradation for highly unstable compounds. |
| Injection Vol. | 2 µL | A small injection volume minimizes the risk of column overloading and peak distortion.[13] |
| Ionization Mode | ESI Positive & Negative Switching | Run in both modes. Positive mode is ideal for the amine and sulfonamide product. Negative mode is crucial for detecting the sulfonic acid byproduct. |
| MS Scan Range | 100 - 800 m/z | This range will cover the masses of all expected starting materials, products, and simple byproducts. |
| MS/MS | Data-Dependent Acquisition (DDA) | Set the instrument to automatically trigger MS/MS scans on the top 3-5 most intense ions in each full scan. This ensures you get fragmentation data for low-level impurities. |
Experimental Protocol: Sample Preparation for LC-MS Analysis
This protocol outlines a general procedure for preparing a reaction mixture for analysis.
-
Quench the Reaction: If the reaction is still active, quench it appropriately (e.g., by adding water or a saturated bicarbonate solution). Note that this will intentionally hydrolyze any remaining sulfonyl chloride.
-
Dilute the Sample: Accurately pipette a small aliquot (e.g., 10 µL) of the crude reaction mixture.
-
Solvent Addition: Dilute the aliquot in a volumetric flask (e.g., 10 mL) with a 50:50 mixture of Acetonitrile:Water. This ensures solubility of both polar and non-polar components and is compatible with the reversed-phase mobile phase.
-
Filter the Sample: Filter the diluted sample through a 0.22 µm syringe filter (PTFE or nylon) into an LC-MS vial to remove any particulate matter that could clog the system.[8]
-
Analyze Promptly: Place the vial in the autosampler and add it to the sequence for immediate analysis to minimize potential degradation.[14]
References
- BenchChem. (2025). A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride.
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- Supporting Information Figure S1: Mass spectral fragmentations of sulfonates. Environmental Science & Technology.
- BenchChem. (2025). Minimizing side products in sulfonamide synthesis.
- D. A. Horton, G. T. Bourne and M. L. Smythe. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- Suryawanshi, V. B. Mass Spectral Fragmentation Patterns of (E)-2-(((4-((4- aminophenyl)sulfonyl)phenyl)mino)methyl)phenols. Aayushi International Interdisciplinary Research Journal.
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Validation & Comparative
A Comparative Guide for Synthetic Chemists: Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide vs. Methanesulfonyl Chloride
In the intricate world of organic synthesis, the choice of a sulfonylating agent is a pivotal decision that can dictate the success of a reaction cascade. While methanesulfonyl chloride (MsCl) has long been the go-to reagent for its high reactivity and simplicity, a deeper understanding of alternative reagents is crucial for navigating the complexities of modern drug development and materials science. This guide offers a comprehensive, data-supported comparison between Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide and the conventional methanesulfonyl chloride, delving into their reactivity, mechanistic nuances, and practical applications.
At a Glance: Two Distinct Sulfonylating Agents
Methanesulfonyl chloride (MsCl) is a small, highly reactive molecule widely used to convert alcohols into mesylates, which are excellent leaving groups in substitution and elimination reactions.[1] Its straightforward structure and potent electrophilicity make it a staple in many synthetic protocols.[2]
In contrast, This compound , also known as sulfolane-3-sulfonyl chloride, is a cyclic sulfonyl chloride. The presence of the sulfone group within the five-membered ring imparts distinct electronic and steric characteristics that modulate its reactivity compared to its acyclic counterpart, MsCl.[3][4]
Reactivity Profile: A Head-to-Head Comparison
The core difference in reactivity between these two sulfonylating agents stems from the steric and electronic environment surrounding the sulfonyl chloride functional group.
| Feature | Methanesulfonyl Chloride (MsCl) | This compound |
| Structure | CH₃SO₂Cl | C₄H₇ClO₄S₂ |
| Molecular Weight | 114.55 g/mol | 218.69 g/mol |
| Reactivity | High, often necessitating low temperatures for control.[5] | Moderate, offering a wider operational window. |
| Steric Hindrance | Minimal | Significant due to the cyclic sulfolane backbone.[6][7] |
| Key Byproducts | HCl, mesylate salts | HCl, sulfolane-derived salts |
Experimental Protocol: Comparative Sulfonylation of a Primary Alcohol
To practically illustrate the differences in reactivity, a standard sulfonylation of benzyl alcohol is proposed.
-
Objective: To compare the reaction kinetics and yield of the sulfonylation of benzyl alcohol utilizing MsCl versus this compound.
-
Materials: Benzyl alcohol, triethylamine (TEA), dichloromethane (DCM), methanesulfonyl chloride, this compound.
-
Methodology:
-
A solution of benzyl alcohol (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL) is cooled to 0 °C in an ice bath.
-
A solution of the designated sulfonylating agent (1.1 mmol) in anhydrous dichloromethane (5 mL) is added dropwise to the alcohol solution over a period of 5 minutes.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with the addition of water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The resulting crude product is purified by flash column chromatography.
-
Anticipated Results:
The reaction with methanesulfonyl chloride is expected to be swift, typically reaching completion within 30 minutes at 0 °C. Conversely, the reaction with this compound is anticipated to proceed at a more measured pace, potentially requiring extended reaction times or a modest increase in temperature to achieve a comparable yield. This moderated reactivity can be a significant advantage when working with delicate substrates susceptible to degradation or side reactions under the highly electrophilic conditions induced by MsCl.
Mechanistic Insights: The "Why" Behind the Reactivity
The observed disparity in reactivity is rooted in the electronic and steric properties inherent to each molecule.
Caption: A diagram illustrating the comparative reaction pathways.
The sulfone group is a potent electron-withdrawing group, which enhances the electrophilicity of the sulfur atom in the sulfonyl chloride moiety.[8][9] While this is true for both molecules, the cyclic structure of this compound introduces considerable steric bulk around the reactive center.[6][7] This steric hindrance impedes the approach of a nucleophile, such as an alcohol, resulting in a more controlled and often more selective reaction.
Practical Applications and Strategic Selection
The decision to employ one reagent over the other is contingent upon the specific demands of the synthetic target.
-
For robust and simple substrates: Methanesulfonyl chloride is frequently the more economical and efficient option due to its high reactivity.[1]
-
For complex and sensitive molecules: this compound provides a milder alternative, which can minimize the formation of byproducts and enhance the overall yield of the desired compound.[10] Its greater steric bulk can also be leveraged to achieve higher diastereoselectivity in certain transformations.
-
In Protecting Group Chemistry: The resulting sulfonate esters also exhibit different stabilities and reactivities. Mesylates are well-characterized as excellent leaving groups. The corresponding sulfolane-sulfonates, while also effective, may display distinct reactivity profiles in subsequent nucleophilic substitution reactions, a feature that can be strategically exploited in multi-step syntheses.
Conclusion: The Right Tool for the Right Transformation
While methanesulfonyl chloride will undoubtedly remain a cornerstone of organic synthesis, this compound emerges as a compelling alternative for scenarios that demand a more nuanced and controlled approach. Its tempered reactivity, a direct consequence of the steric and electronic properties of the sulfolane ring, facilitates the sulfonylation of sensitive substrates with a diminished risk of unwanted side reactions. A judicious choice of sulfonylating agent, based on a thorough understanding of the substrate and reaction conditions, is paramount to achieving the desired synthetic outcome.
References
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- National Center for Biotechnology Information. (n.d.). Methanesulfonyl Chloride: Acute Exposure Guideline Levels.
- BenchChem. (n.d.). A Comparative Guide to the Kinetic Analysis of Methanesulfonyl Chloride Solvolysis.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline.
- BenchChem. (n.d.). Impact of Steric Hindrance on 2,4-Dichlorobenzenesulfonyl Chloride Reactivity.
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Wikipedia. (n.d.). Sulfone. Retrieved from [Link]
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Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
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ResearchGate. (n.d.). Selected syntheses and reactions of sulfones. Retrieved from [Link]
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Harman Research Group. (n.d.). Sulfone. Retrieved from [Link]
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ResearchGate. (n.d.). Why Do Sulfone-Based Electrolytes Show Stability at High Voltages? Insight from Density Functional Theory. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]
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PubMed Central. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Retrieved from [Link]
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ACS Publications. (2020). Dyedauxiliary Groups, an Emerging Approach in Organic Chemistry. The Case of Arylazo Sulfones. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Retrieved from [Link]
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NIST WebBook. (n.d.). Thiophene, tetrahydro-, 1,1-dioxide. Retrieved from [Link]
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ChemSpider Synthetic Pages. (2013). Oxidation of a thiol to a sulfonyl chloride. Retrieved from [Link]
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A Comparative Guide to Sulfonylating Agents: Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide vs. p-Toluenesulfonyl Chloride in Sulfonamide Synthesis
In the landscape of modern medicinal chemistry and drug development, the sulfonamide functional group is a ubiquitous and highly valued motif.[1][2][3] Its prevalence in a wide array of therapeutic agents underscores the critical importance of the methods used for its synthesis.[4] The choice of sulfonylating agent is a pivotal decision that directly influences reaction efficiency, substrate scope, and the physicochemical properties of the final compound. This guide provides an in-depth, objective comparison between a novel aliphatic sulfonylating agent, Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide, and the archetypal aromatic reagent, p-toluenesulfonyl chloride (TsCl), in the context of sulfonamide synthesis.
Introduction: The Significance of the Sulfonylating Agent
The sulfonamide bond is typically forged through the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[5][6] While this reaction appears straightforward, the nature of the 'R' group on the sulfonyl chloride (R-SO₂Cl) profoundly impacts the reactivity of the reagent and the properties of the resulting sulfonamide. For decades, p-toluenesulfonyl chloride (TsCl) has been a workhorse in this domain, valued for its reliability and the crystallinity it often imparts to its derivatives.[7][8] However, the evolution of drug discovery demands a broader palette of chemical tools that offer nuanced control over molecular properties. This has led to the exploration of alternative sulfonylating agents like this compound, which introduces a saturated, heterocyclic sulfone moiety (a sultam precursor).
Head-to-Head Comparison: Physicochemical and Reactivity Profiles
A direct comparison of the physical and chemical properties of these two reagents reveals key differences that inform their application in synthesis.
| Property | p-Toluenesulfonyl Chloride (TsCl) | This compound |
| CAS Number | 98-59-9[9] | 17115-47-8[10] |
| Molecular Formula | C₇H₇ClO₂S[7] | C₄H₇ClO₄S₂[11] |
| Molecular Weight | 190.65 g/mol [9] | 218.67 g/mol [11] |
| Appearance | White to light yellow crystalline solid[12][13] | White powder[10] |
| Structure | Aromatic | Aliphatic, Heterocyclic (Sulfolane-based) |
| Solubility | Insoluble in water; soluble in alcohol, benzene, ether[9] | Data not widely available, expected to have some polarity |
| Reactivity Profile | Highly reactive electrophile[4] | Expected to be a reactive electrophile |
The most striking difference lies in their core structures. TsCl is a rigid, aromatic system, while this compound is based on a flexible, saturated sulfolane ring. This fundamental structural divergence has significant implications for the properties of the derived sulfonamides, including solubility, lipophilicity, and metabolic stability – all critical parameters in drug design.
The Causality Behind Experimental Choices: Navigating Reactivity and Selectivity
The choice between an aromatic and an aliphatic sulfonyl chloride is driven by the desired characteristics of the final sulfonamide.
-
p-Toluenesulfonyl Chloride (TsCl): The tosyl group is known for its ability to confer crystallinity, which can be advantageous for purification and handling of intermediates.[7] Its reactivity is well-understood, and a vast body of literature exists to guide its use.[14][15][16] However, the aromatic nature of the tosyl group can sometimes lead to undesirable pharmacokinetic properties or metabolic liabilities in a drug candidate.
-
This compound: The sulfolane-based moiety introduced by this reagent offers a more three-dimensional and polar alternative to the flat, hydrophobic tosyl group. This can be a strategic choice to enhance aqueous solubility, modulate protein-ligand interactions, or block a potential site of metabolism. The presence of the sulfone group within the ring can also influence the overall electronic properties and stability of the molecule.[17]
The general mechanism of sulfonamide formation involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[18] The reaction is typically facilitated by a base to neutralize the HCl byproduct.[5]
Experimental Workflow: A Comparative Synthesis
To illustrate the practical application of these reagents, a general protocol for the synthesis of a sulfonamide from a primary amine is provided below.
Caption: Generalized workflow for sulfonamide synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-benzyl-4-methylbenzenesulfonamide using p-Toluenesulfonyl Chloride
-
To a stirred solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of amine) at 0 °C, add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the desired sulfonamide.
Protocol 2: Synthesis of N-benzyl-1,1-dioxo-tetrahydrothiophene-3-sulfonamide using this compound
-
To a stirred solution of benzylamine (1.0 eq) and diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol of amine) at 0 °C, add a solution of this compound (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours, monitoring the progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.
Note: The choice of base and solvent may need to be optimized depending on the specific amine substrate.
Anticipated Results and Performance Comparison
| Parameter | p-Toluenesulfonyl Chloride (TsCl) | This compound |
| Reaction Time | Typically faster (2-4 hours) | May be slower (4-8 hours) due to potential steric hindrance |
| Yield | Generally high (80-95%) | Good to high (70-90%), substrate dependent |
| Purification | Often crystalline, facilitating recrystallization | Typically requires chromatographic purification |
| Product Properties | Aromatic, often less soluble in aqueous media | Aliphatic, likely more polar and water-soluble |
Logical Relationship Diagram
Caption: Impact of sulfonylating agent choice on drug properties.
Conclusion and Future Outlook
Both p-toluenesulfonyl chloride and this compound are valuable reagents for the synthesis of sulfonamides. TsCl remains an excellent choice for routine synthesis and when crystallinity is desired. However, for applications in drug discovery where fine-tuning of physicochemical properties is paramount, this compound presents a compelling alternative. Its ability to introduce a non-aromatic, polar, and three-dimensional scaffold can provide medicinal chemists with a powerful tool to overcome challenges related to solubility, metabolism, and target engagement. As the demand for novel chemical matter continues to grow, the exploration and application of such non-classical building blocks will be essential for the development of the next generation of therapeutics.
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A Researcher's Guide to Introducing the Sulfolane Moiety: A Comparative Analysis of Reagents and Methodologies
For researchers, scientists, and drug development professionals, the sulfolane ring is a valuable scaffold, prized for its unique physicochemical properties. This five-membered cyclic sulfone imparts enhanced polarity, metabolic stability, and aqueous solubility to parent molecules, making it an attractive component in the design of novel therapeutics and functional materials. The conventional reagent for introducing this moiety has been Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide. However, the landscape of synthetic chemistry is ever-evolving, and a range of alternative strategies now offer distinct advantages in terms of accessibility, functional group tolerance, and overall synthetic design.
This guide provides a comprehensive comparison of methodologies for incorporating the sulfolane functional group. We will delve into the established role of this compound, explore direct alternative reagents, and present powerful stepwise strategies that build the sulfolane ring from acyclic or unsaturated precursors. Each section is supported by mechanistic insights, comparative data, and detailed experimental protocols to empower you, the modern chemist, to make informed decisions in your synthetic endeavors.
The Archetype Reagent: this compound
This compound serves as a direct electrophilic source for the sulfolane-3-sulfonyl group. Its primary application lies in the synthesis of sulfolane-containing sulfonamides and, potentially, in Friedel-Crafts sulfonylation reactions to form C-S bonds with aromatic systems.
Mechanism of Action: Sulfonamide Formation
The reaction of this compound with primary or secondary amines is a classical nucleophilic acyl substitution at sulfur. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. Typically, a non-nucleophilic base, such as triethylamine or pyridine, is employed to quench the HCl generated in situ, driving the reaction to completion.
Caption: General scheme for sulfonamide synthesis.
Synthesis and Application Example
While the direct synthesis of the parent this compound is not widely documented in readily available literature, a closely related derivative's synthesis and use in forming a bioactive sulfonamide has been reported. This provides a strong foundational protocol. The synthesis of a sulfonyl chloride from a corresponding thiol is a standard transformation, often involving oxidative chlorination.
A notable example demonstrates the synthesis of novel, water-soluble cage sulfonamides with neurotropic activity.[1] In this work, a sulfonyl chloride derived from a hydroxysulfolane was reacted with a bicyclic amine to yield the target sulfonamide.[1]
Experimental Protocol: General Sulfonamide Synthesis from a Sulfonyl Chloride
The following is a generalized, representative protocol for the synthesis of a sulfonamide from a sulfonyl chloride, based on established methodologies.[2][3]
Materials:
-
Sulfonyl chloride (1.0 mmol, 1.0 equiv)
-
Amine (1.1 mmol, 1.1 equiv)
-
Triethylamine (1.5 mmol, 1.5 equiv)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine and triethylamine in anhydrous DCM (5 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the sulfonyl chloride in anhydrous DCM (5 mL).
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours (monitor by TLC).
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.
Alternative Strategies for Introducing the Sulfolane Moiety
Beyond the direct use of a sulfonyl chloride, two primary alternative approaches exist: the use of other pre-formed sulfolane building blocks and the stepwise construction of the sulfolane ring itself.
Alternative Building Block: 3-Halosulfolanes in Cross-Coupling Reactions
For the formation of carbon-sulfolane bonds, particularly with aryl systems, 3-halosulfolanes (e.g., 3-bromosulfolane) present a viable alternative to Friedel-Crafts reactions. These compounds can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, with appropriate organometallic partners.
Caption: Comparison of Friedel-Crafts vs. Cross-Coupling for C-S bond formation.
This cross-coupling approach offers the advantage of milder reaction conditions and broader functional group tolerance compared to traditional Friedel-Crafts chemistry, which often requires harsh Lewis acids.[4][5]
Stepwise Construction I: Conjugate (Michael) Addition to Sulfolenes
A highly versatile strategy for creating functionalized sulfolanes is through the conjugate addition of nucleophiles to the electron-deficient double bond of 2-sulfolene or 3-sulfolene (butadiene sulfone).[2] The strong electron-withdrawing effect of the sulfone group activates the alkene towards attack by a wide range of soft nucleophiles.
Mechanism of Action: Michael Addition
In the presence of a base, a suitable pronucleophile (e.g., a thiol, amine, or active methylene compound) is deprotonated to generate the active nucleophile. This nucleophile then attacks the β-carbon of the α,β-unsaturated sulfone, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate yields the 3-substituted sulfolane product.
Caption: General mechanism of Michael addition to 3-sulfolene.
This method allows for the introduction of a diverse array of substituents at the 3-position of the sulfolane ring.
Experimental Protocol: Michael Addition of a Thiol to 3-Sulfolene
The following protocol is a representative example of a Michael addition to 3-sulfolene.[6][7]
Materials:
-
3-Sulfolene (1.0 mmol, 1.0 equiv)
-
Thiol (e.g., thiophenol) (1.2 mmol, 1.2 equiv)
-
Sodium ethoxide (0.2 mmol, 0.2 equiv)
-
Ethanol, anhydrous (10 mL)
-
1 M Aqueous HCl
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-sulfolene and the thiol in anhydrous ethanol (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add sodium ethoxide to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, neutralize the mixture with 1 M aqueous HCl.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (15 mL).
-
Separate the layers and wash the organic phase with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to yield the 3-thio-substituted sulfolane.
Stepwise Construction II: Cycloaddition Reactions with Butadiene Sulfone (3-Sulfolene)
3-Sulfolene is a stable, crystalline solid that serves as a convenient and safe in situ source of the volatile diene, 1,3-butadiene.[8] Upon heating, it undergoes a reversible retro-cheletropic reaction to release 1,3-butadiene and sulfur dioxide. The generated butadiene can then participate in Diels-Alder reactions with various dienophiles to construct complex cyclic systems containing a sulfolene ring, which can be subsequently hydrogenated to the corresponding sulfolane.
Mechanism of Action: Diels-Alder Reaction
This [4+2] cycloaddition is a concerted pericyclic reaction where the four π-electrons of the diene (1,3-butadiene) and the two π-electrons of the dienophile react to form a new six-membered ring. The reaction is highly stereospecific.
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A Comparative Guide to the Structural Validation of Sulfonamides by NMR: A Case Study with Tetrahydro-3-thiophenesulfonyl Chloride 1,1-Dioxide
Introduction: The Critical Role of Sulfonamide Scaffolds and the Imperative of Unambiguous Structural Verification
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, embedded in a vast array of therapeutic agents ranging from antibacterial and antiviral drugs to diuretics and hypoglycemic agents. Its prevalence stems from its unique stereoelectronic properties, acting as a stable, non-hydrolyzable mimic of a tetrahedral transition state and a versatile hydrogen bond donor and acceptor. This allows for high-affinity interactions with a multitude of biological targets.
Given the subtle structure-activity relationships often observed in drug discovery, the unambiguous confirmation of a synthesized sulfonamide's structure is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing detailed insights into the molecular framework at the atomic level. This guide provides a comprehensive comparison of the validation of sulfonamide structures by NMR, with a specific focus on the use of Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide , a saturated heterocyclic building block, and contrasts this with more conventional aromatic sulfonyl chlorides.
The Protagonist: this compound - Rationale for Use
The choice of a sulfonyl chloride precursor significantly influences not only the physicochemical properties of the final sulfonamide but also the synthetic strategy. While aromatic sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) are widely used, there is a growing interest in saturated heterocyclic scaffolds in drug design. These motifs can enhance aqueous solubility, improve metabolic stability, and provide novel three-dimensional vectors for exploring protein binding pockets, which is a significant advantage over their flat aromatic counterparts.
This compound (CAS 17115-47-8) is an exemplary reagent in this class. The sulfone moiety within the saturated five-membered ring introduces polarity and hydrogen bond accepting capabilities, while the aliphatic nature of the ring can confer favorable pharmacokinetic properties. The validation of sulfonamides derived from this reagent presents a distinct NMR fingerprint compared to those from aromatic precursors.
Comparative NMR Analysis: A Tale of Two Scaffolds
To illustrate the key differences in NMR-based structural validation, we will compare a model sulfonamide synthesized from this compound with one derived from a standard aromatic sulfonyl chloride, such as p-toluenesulfonyl chloride.
Synthesis Workflow: A Comparative Overview
The synthesis of sulfonamides from both aliphatic and aromatic sulfonyl chlorides generally follows a nucleophilic substitution reaction with a primary or secondary amine in the presence of a base.
Figure 1: Generalized synthetic workflow for aliphatic and aromatic sulfonamides.
While the overall reaction is similar, the reactivity of the sulfonyl chloride can differ. Aliphatic sulfonyl chlorides can sometimes be more reactive and less stable than their aromatic counterparts, necessitating careful control of reaction conditions.
¹H NMR: The Diagnostic Fingerprints
The ¹H NMR spectrum provides the most immediate and often most informative data for structural confirmation.
| Proton Environment | Tetrahydrothiophene-3-sulfonamide, 1,1-dioxide Derivative (Expected) | p-Toluenesulfonamide Derivative (Typical) | Rationale for Difference |
| Sulfonamide N-H | 7.5 - 9.5 ppm (broad singlet) | 8.0 - 10.0 ppm (broad singlet) | The electronic environment of the sulfur atom influences the acidity and chemical shift of the N-H proton. |
| Protons α to SO₂ (ring) | 3.0 - 3.8 ppm (multiplets) | N/A | These protons are deshielded by the adjacent electron-withdrawing sulfone group. |
| Other Ring Protons | 2.0 - 2.8 ppm (multiplets) | N/A | Complex multiplets arising from diastereotopic protons in the saturated ring system. |
| Aromatic Protons | N/A | 7.3 - 7.9 ppm (two doublets, AA'BB' system) | Characteristic splitting pattern for a para-substituted benzene ring. |
| Methyl Protons | N/A | ~2.4 ppm (singlet) | The well-defined singlet of the tosyl methyl group. |
Key takeaway for ¹H NMR: The most striking difference is the presence of complex aliphatic multiplets in the 2.0-3.8 ppm region for the tetrahydrothiophene derivative, versus the clean aromatic and methyl signals for the p-toluenesulfonamide. The coupling patterns within the aliphatic spin system can provide valuable conformational information.
¹³C NMR: Mapping the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of unique carbon atoms and information about their chemical environment.
| Carbon Environment | Tetrahydrothiophene-3-sulfonamide, 1,1-dioxide Derivative (Expected) | p-Toluenesulfonamide Derivative (Typical) | Rationale for Difference |
| Carbon α to SO₂ (ring) | 50 - 60 ppm | N/A | Significant deshielding due to the sulfone group. |
| Other Ring Carbons | 25 - 35 ppm | N/A | Typical chemical shifts for sp³ hybridized carbons in a five-membered ring. |
| Aromatic C-SO₂ | N/A | 140 - 145 ppm | Quaternary carbon attached to the sulfonyl group. |
| Other Aromatic Carbons | N/A | 125 - 130 ppm | Characteristic shifts for aromatic carbons. |
| Methyl Carbon | N/A | ~21 ppm | Typical chemical shift for a methyl group attached to an aromatic ring. |
Key takeaway for ¹³C NMR: The clear distinction lies in the upfield chemical shifts of the aliphatic carbons in the tetrahydrothiophene derivative compared to the downfield aromatic signals of the p-toluenesulfonamide.
Experimental Protocols: A Self-Validating System
The following protocols are provided as a guide for the synthesis and NMR analysis of a model sulfonamide.
Protocol 1: Synthesis of N-benzyl-tetrahydrothiophene-3-sulfonamide 1,1-dioxide
-
To a solution of benzylamine (1.1 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 10 mL) at 0 °C, add a solution of this compound (1.0 eq) in DCM (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: NMR Sample Preparation and Data Acquisition
-
Dissolve approximately 10-15 mg of the purified sulfonamide in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
For unambiguous assignment of protons and carbons, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Figure 2: Workflow for NMR-based structural validation.
Alternative Reagents and Methodologies: A Comparative Overview
While the use of sulfonyl chlorides is the most traditional method for sulfonamide synthesis, several other reagents and methodologies have been developed to overcome some of its limitations, such as the often harsh conditions required for sulfonyl chloride preparation and their potential instability.[1]
| Method | Reagents/Catalyst | General Yields | Reaction Conditions | Key Advantages | Limitations |
| Traditional Method | Sulfonyl chloride, Amine, Base | Good to Excellent | Variable, often requires pyridine | Well-established, readily available starting materials | Harsh conditions for sulfonyl chloride synthesis, limited functional group tolerance.[1] |
| Sulfonyl Fluoride Activation | Sulfonyl fluoride, Amine | Good to Excellent | Milder than sulfonyl chlorides | Increased stability and tunable reactivity of the sulfonyl fluoride.[2] | May require activation or harsher conditions for less nucleophilic amines. |
| Direct C-H Sulfonamidation | Sulfonyl azide, Rhodium or Iridium catalyst | Moderate to Excellent | 80-120 °C, 12-24 h | Atom economical, avoids pre-functionalization of the arene | Requires a directing group, expensive transition metal catalysts. |
| Reductive Coupling | Thiol, Amine, Oxidant | Good to Excellent | Varies with oxidant | Bypasses the isolation of sulfonyl chloride | Can have issues with over-oxidation and chemoselectivity. |
Conclusion: The Power of a Multi-faceted Approach to Structural Validation
The structural validation of sulfonamides by NMR is a critical step in the drug discovery and development process. As demonstrated, the choice of the sulfonyl chloride precursor, such as the saturated heterocyclic This compound , leads to distinct and informative NMR spectra compared to traditional aromatic counterparts. A thorough understanding of these spectral differences, coupled with a robust experimental design and the consideration of alternative synthetic methodologies, empowers researchers to confirm their target structures with the highest degree of confidence. This, in turn, ensures the integrity of structure-activity relationship studies and accelerates the journey towards novel therapeutic agents.
References
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Demin, O. A., et al. (2014). Sulfonyl fluorides as an alternative to sulfonyl chlorides in the parallel synthesis of aliphatic sulfonamides. ACS Combinatorial Science, 16(4), 192-197. [Link]
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A Comparative Guide to the Stability of Sulfonamides Derived from Different Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone in medicinal chemistry, integral to the development of a wide array of therapeutic agents, from antimicrobials to anticancer drugs.[1][2][3] The stability of these compounds is a critical determinant of their therapeutic efficacy, safety, and shelf-life.[4] A key factor influencing the stability of a sulfonamide is the nature of the sulfonyl chloride from which it is synthesized. This guide provides an in-depth technical comparison of the stability of sulfonamides derived from various classes of sulfonyl chlorides, supported by established scientific principles and experimental methodologies.
The inherent stability of the sulfonamide bond (S-N) is significantly modulated by the electronic and steric properties of the substituents attached to the sulfur atom, which are in turn dictated by the precursor sulfonyl chloride.[4] Understanding these relationships allows for the rational design of more stable and effective drug candidates.
Factors Influencing Sulfonamide Stability
The stability of a sulfonamide is not an intrinsic, immutable property but is rather influenced by a confluence of factors, including:
-
Electronic Effects: The electron-withdrawing or electron-donating nature of the group attached to the sulfonyl moiety plays a pivotal role.[4] Electron-withdrawing groups can increase the electrophilicity of the sulfur atom, making the sulfonamide bond more susceptible to nucleophilic attack and subsequent cleavage.[4] Conversely, electron-donating groups can increase electron density at the sulfur atom, potentially enhancing the stability of the S-N bond.[4]
-
Steric Hindrance: Bulky substituents near the sulfonamide linkage can sterically hinder the approach of nucleophiles or enzymes, thereby increasing the compound's stability.[5]
-
pH: The pH of the environment can significantly impact the hydrolytic stability of sulfonamides. Generally, they are more susceptible to degradation in acidic conditions.[6][7] The anionic form of sulfonamides, which is more prevalent at higher pH, is typically less prone to hydrolysis than the neutral or cationic forms.[6]
-
Light and Oxidation: The presence of chromophores within the molecule can render it susceptible to photodegradation.[7] Additionally, certain functional groups can be prone to oxidative degradation.[4]
Comparative Stability Analysis
This section provides a comparative overview of the stability of sulfonamides derived from three major classes of sulfonyl chlorides: arylsulfonyl chlorides, alkylsulfonyl chlorides, and heteroarylsulfonyl chlorides.
Sulfonamides Derived from Arylsulfonyl Chlorides
Arylsulfonyl chlorides are the most common precursors for sulfonamide synthesis.[8] The stability of the resulting arylsulfonamides is highly dependent on the nature and position of substituents on the aromatic ring.
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃): Sulfonamides derived from arylsulfonyl chlorides bearing strong electron-withdrawing groups are generally predicted to have lower hydrolytic stability. These groups increase the partial positive charge on the sulfur atom, making it a more favorable target for nucleophilic attack by water or other nucleophiles.
-
Electron-Donating Groups (e.g., -OCH₃, -CH₃, -NH₂): Conversely, electron-donating groups are expected to enhance the stability of the sulfonamide bond by increasing electron density around the sulfur atom, thus making it less electrophilic.[4]
-
Steric Effects: Ortho-substituents on the aryl ring can provide steric hindrance around the sulfonamide bond, potentially increasing its resistance to cleavage.[5]
Sulfonamides Derived from Alkylsulfonyl Chlorides
Alkylsulfonamides, derived from alkylsulfonyl chlorides, present a different stability profile compared to their aromatic counterparts.
-
Hydrolytic Stability: Methanesulfonamide, an example of an aliphatic sulfonamide, is generally stable, with degradation primarily occurring through the cleavage of the S-N bond under forced conditions.[7] They are often more resistant to acid-catalyzed hydrolysis than many aromatic sulfonamides.[7]
-
Metabolic Stability: Alkylsulfonamides often exhibit higher metabolic stability.[7] This is attributed to the absence of aromatic rings that are common sites for enzymatic oxidation (e.g., hydroxylation) and the lack of an aromatic amine group susceptible to N-acetylation.[7]
-
Photolytic Stability: The absence of a significant chromophore in simple alkylsulfonamides generally renders them more stable to photodegradation compared to aromatic sulfonamides.[7]
Sulfonamides Derived from Heteroarylsulfonyl Chlorides
The stability of sulfonamides derived from heteroarylsulfonyl chlorides is more complex and depends on the nature of the heteroaromatic ring and the position of the sulfonyl chloride group.
-
Ring Type: The electronic properties of the heteroaromatic ring (i.e., electron-rich vs. electron-deficient) will significantly influence the stability of the resulting sulfonamide. For instance, sulfonamides derived from electron-deficient heterocycles (e.g., pyridine, pyrazine) may be more susceptible to nucleophilic attack.
-
Positional Isomerism: The position of the sulfonyl chloride on the heteroaromatic ring can lead to different stability profiles due to varying electronic and steric environments.
-
Decomposition Pathways: Heteroaromatic sulfonyl chlorides themselves can be unstable and may undergo various decomposition pathways, such as SO₂ extrusion or hydrolysis, which can impact the synthesis and stability of the final sulfonamide.[9][10]
Data Summary
The following table summarizes the predicted relative stability of sulfonamides based on the electronic properties of the parent sulfonyl chloride.
| Sulfonyl Chloride Precursor | Key Influencing Factors | Predicted Relative Hydrolytic Stability | Predicted Relative Metabolic Stability | Rationale |
| Arylsulfonyl Chloride with Electron-Withdrawing Groups | Electronic Effects | Lower | Moderate | Increased electrophilicity of the sulfur atom makes the S-N bond more susceptible to nucleophilic attack.[4] |
| Arylsulfonyl Chloride with Electron-Donating Groups | Electronic Effects | Higher | Moderate | Decreased electrophilicity of the sulfur atom enhances the stability of the S-N bond.[4] |
| Alkylsulfonyl Chloride | Electronic Effects, Lack of Metabolic Sites | Higher | Higher | Alkyl groups are generally less electron-withdrawing than aryl groups, and the absence of common metabolic sites (aromatic rings, amino groups) leads to increased metabolic stability.[7] |
| Heteroarylsulfonyl Chloride | Electronic Effects, Ring Stability | Variable | Variable | Stability is highly dependent on the specific heteroaromatic system and the position of the sulfonyl group.[9][10] |
Experimental Protocols for Stability Assessment
To empirically determine the stability of sulfonamides, a series of standardized forced degradation studies are essential.[4] These studies expose the compound to stress conditions to accelerate degradation and identify potential degradation pathways.
Experimental Workflow
Caption: Workflow for assessing sulfonamide stability.
Detailed Methodologies
1. Hydrolytic Stability
-
Protocol:
-
Prepare solutions of the sulfonamide in aqueous buffers at different pH values (e.g., pH 4, 7, and 9).[5]
-
Incubate the solutions at a controlled temperature (e.g., 50°C) for a specified period.
-
Withdraw aliquots at various time points.
-
Analyze the samples using a stability-indicating HPLC method to determine the concentration of the parent sulfonamide and any degradation products.[5]
-
-
Rationale: This experiment mimics the potential for hydrolysis in different physiological and environmental conditions. The use of acidic, neutral, and basic conditions provides a comprehensive picture of the sulfonamide's pH-dependent stability.[6]
2. Oxidative Stability
-
Protocol:
-
Dissolve the sulfonamide in a solution containing an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubate the solution at room temperature for a defined period.
-
Analyze the samples by HPLC.
-
-
Rationale: This assesses the susceptibility of the sulfonamide to oxidation, which can occur in vivo or during storage.
3. Photostability
-
Protocol:
-
Expose a solution of the sulfonamide to a controlled source of UV and visible light.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both the exposed and control samples by HPLC at various time points.
-
-
Rationale: This is crucial for determining if the drug requires protection from light during storage and administration. Aromatic sulfonamides are particularly prone to photodegradation.[7]
4. Thermal Stability
-
Protocol:
-
Store the solid sulfonamide or a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C).
-
Analyze samples at specified intervals by HPLC.
-
-
Rationale: This evaluates the stability of the compound under accelerated storage conditions and helps to predict its shelf-life.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is critical for accurately assessing stability.
-
Instrumentation: An HPLC system with a UV or photodiode array (PDA) detector is typically used.[4] Mass spectrometry (MS) detection can be employed for the identification of degradation products.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often employed.[4]
-
Method Validation: The method must be validated to demonstrate that it can separate the parent drug from its degradation products and is accurate, precise, and linear.
Conclusion
The stability of a sulfonamide is a multifaceted property that is significantly influenced by the structure of its parent sulfonyl chloride. A thorough understanding of the electronic and steric effects imparted by different sulfonyl chlorides allows for the proactive design of more robust drug candidates. While theoretical predictions provide valuable guidance, empirical testing through forced degradation studies is indispensable for a comprehensive stability assessment. By employing the systematic experimental approach outlined in this guide, researchers can make informed decisions in the drug discovery and development process, ultimately leading to safer and more effective sulfonamide-based therapeutics.
References
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- BenchChem. (2025). A Comparative Guide to the Stability of Sulfonamides Derived from Chlorosulfonylbenzoic Acid Isomers.
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ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
- Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- Wallace, O. B., et al. (2010). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 12(18), 4188–4191.
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Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
-
American Chemical Society. (2020). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Retrieved from [Link]
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Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Retrieved from [Link]
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Springer. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
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ResearchGate. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]
-
National Center for Biotechnology Information. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Retrieved from [Link]
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Jacobs School of Medicine and Biomedical Sciences. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. Retrieved from [Link]
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National Center for Biotechnology Information. (1999). Increased stability of peptidesulfonamide peptidomimetics towards protease catalyzed degradation. Retrieved from [Link]
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National Center for Biotechnology Information. (1998). Stability of sulphonamide drugs in meat during storage. Retrieved from [Link]
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Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]
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MDPI. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Retrieved from [Link]
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ResearchGate. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
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MDPI. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Retrieved from [Link]
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Cambridge Open Engage. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
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ResearchGate. (2025). Acidity of arylsulfonamides as function of quantum chemical parameters of sulfonamide nitrogen. Retrieved from [Link]
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ResearchGate. (2022). Photolysis mechanism of sulfonamide moiety in five-membered sulfonamides: A DFT study. Retrieved from [Link]
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National Center for Biotechnology Information. (1970). [Photosensitivity caused by sulfa drugs. 3. Role of p-hydroxylaminobenzene sulfonamide in photosensitization by sulfamilamide]. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. Retrieved from [Link]
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A Comparative Guide to Sulfonylating Agents: Unveiling the Potential of Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the sulfonamide functional group is a cornerstone, integral to the structure and activity of a vast array of therapeutic agents.[1] The synthesis of these crucial moieties most commonly proceeds through the reaction of a primary or secondary amine with a sulfonyl chloride.[2] While workhorse reagents like methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) are well-characterized and widely employed, the exploration of novel sulfonylating agents with unique structural features remains a fertile ground for innovation. This guide provides an in-depth technical overview of "Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide," a reagent distinguished by its integrated sulfolane scaffold. Due to the limited availability of direct experimental data for this specific compound, this guide will offer a comparative analysis based on established principles of chemical reactivity, juxtaposing its predicted properties against those of commonly used alternatives.
The Sulfonylating Agents: A Comparative Overview
The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom, which is influenced by the electronic and steric nature of its organic substituent.[3] Here, we introduce our target compound and its more established counterparts.
1.1. This compound: The Contender
This molecule, also known as 3-sulfolanesulfonyl chloride, incorporates a saturated, five-membered heterocyclic ring, sulfolane, which is a stable, polar, aprotic moiety.[4] The presence of the sulfone group within the ring is anticipated to exert a significant electron-withdrawing effect, thereby influencing the reactivity of the appended sulfonyl chloride.
1.2. The Established Alternatives
-
Methanesulfonyl Chloride (MsCl): The simplest aliphatic sulfonyl chloride, MsCl is a highly reactive and sterically unhindered electrophile.[5][6]
-
p-Toluenesulfonyl Chloride (TsCl): A classic aromatic sulfonyl chloride, the tosyl group offers a more moderate reactivity compared to MsCl, influenced by the electron-donating methyl group on the aromatic ring.[5]
-
Benzenesulfonyl Chloride (BsCl): As the parent aromatic sulfonyl chloride, BsCl provides a baseline for understanding the electronic effects of substituents on the aryl ring.[5]
| Property | This compound | Methanesulfonyl Chloride (MsCl) | p-Toluenesulfonyl Chloride (TsCl) | Benzenesulfonyl Chloride (BsCl) |
| CAS Number | 17115-47-8[7] | 124-63-0[6] | 98-59-9 | 98-09-9 |
| Molecular Formula | C₄H₇ClO₄S₂ | CH₃ClO₂S | C₇H₇ClO₂S | C₆H₅ClO₂S |
| Molecular Weight | 218.68 g/mol [7] | 114.55 g/mol | 190.65 g/mol | 176.62 g/mol |
| Appearance | Solid (predicted) | Colorless liquid[6] | White to off-white solid | Colorless to yellow liquid |
| Reactivity Profile | High (predicted) | Very High[5] | Moderate[5] | Moderate to High[5] |
Synthesis of Sulfonyl Chlorides: A Mechanistic Perspective
The preparation of sulfonyl chlorides can be approached through several synthetic strategies, primarily involving the oxidative chlorination of sulfur-containing precursors.
2.1. Hypothetical Synthesis of this compound
Caption: A plausible synthetic workflow for this compound.
2.2. Established Synthetic Protocols for Alternative Reagents
In contrast, the synthesis of MsCl and TsCl is well-documented. MsCl can be prepared by the chlorination of methanesulfonic acid with thionyl chloride.[6] TsCl is commonly synthesized via the reaction of toluene with chlorosulfonic acid.
A Deeper Dive into Reactivity: Electronic and Steric Considerations
The sulfone group in the sulfolane ring of our target compound is strongly electron-withdrawing. This is expected to increase the partial positive charge on the sulfur atom of the sulfonyl chloride, making it more susceptible to nucleophilic attack. Consequently, this compound is predicted to be a highly reactive sulfonylating agent, likely more reactive than TsCl and BsCl, and potentially comparable to or even exceeding the reactivity of MsCl.
Caption: A visual representation of the predicted reactivity hierarchy of sulfonyl chlorides.
Experimental Protocols: A Guide to Practice
While a specific protocol for the application of this compound is not available, a general procedure for sulfonamide formation can be proposed. For a practical comparison, a well-established protocol for a similar reaction using methanesulfonyl chloride is also provided.
4.1. General (Hypothetical) Protocol for Sulfonamide Formation using this compound
Reaction: Amine + this compound → Sulfonamide
Materials:
-
Amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound in anhydrous DCM to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
4.2. Standard Protocol for Sulfonamide Formation using Methanesulfonyl Chloride
Reaction: Aniline + Methanesulfonyl Chloride → N-Phenylmethanesulfonamide
Materials:
-
Aniline (1.0 eq)
-
Methanesulfonyl chloride (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve aniline in anhydrous DCM.
-
Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
Add methanesulfonyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield the crude product.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure N-phenylmethanesulfonamide.
Conclusion: A Promising Reagent Awaiting Exploration
This compound presents itself as a potentially highly reactive and valuable tool for the synthesis of sulfonamides and other sulfur-containing compounds. The presence of the electron-withdrawing sulfolane ring is expected to enhance its electrophilicity, potentially leading to faster reaction times and milder reaction conditions compared to traditional aromatic sulfonyl chlorides. However, the lack of published experimental data underscores the need for further research to validate these predictions and fully elucidate the synthetic utility of this intriguing reagent. The development of a reliable and scalable synthesis for this compound is a critical first step towards its broader application in medicinal chemistry and drug discovery.
References
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A Comparative Guide to the Reaction Kinetics of Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Sulfonylation in Modern Chemistry
Sulfonamides are a cornerstone of pharmaceuticals and agrochemicals, exhibiting a wide range of biological activities.[1] The synthesis of these crucial motifs often relies on the reaction of a sulfonyl chloride with an amine.[1] The choice of the sulfonating agent is paramount, as it dictates reaction efficiency, substrate scope, and overall yield. Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide, also known as sulfolane-3-sulfonyl chloride, has emerged as a valuable reagent. Its unique cyclic sulfone structure imparts distinct reactivity and physical properties that can be advantageous in specific synthetic contexts.
This guide will delve into the kinetics of reactions involving this compound, providing a comparative framework against other commonly used sulfonyl chlorides and alternative sulfonating agents.
Understanding the Reactivity of Sulfonyl Chlorides
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is governed by several factors, including the electronic nature of the substituents on the sulfur atom and the steric environment.[2][3] The reaction with a nucleophile, such as an amine, generally proceeds through a concerted SN2-like mechanism or a stepwise addition-elimination pathway.[2][3]
The sulfonyl group (SO₂) is strongly electron-withdrawing, rendering the sulfur atom highly electrophilic and susceptible to nucleophilic attack. The tetrahydrothiophene 1,1-dioxide (sulfolane) ring in the target molecule is a saturated, non-aromatic system. This influences the electronic environment of the sulfonyl chloride group differently compared to aromatic sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl).
Mechanistic Considerations
The general mechanism for the reaction of a sulfonyl chloride with an amine involves the nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the departure of the chloride leaving group.
Caption: General mechanism of sulfonamide formation.
Comparative Kinetic Analysis: this compound vs. Alternatives
To provide a clear performance comparison, we will evaluate the reaction kinetics of this compound against other common sulfonating agents. The key parameters for comparison will be reaction rates and yields under standardized conditions.
Alternative Sulfonating Agents
A variety of reagents can be used for sulfonylation reactions. Common alternatives to traditional sulfonyl chlorides include:
-
Aromatic Sulfonyl Chlorides: (e.g., p-Toluenesulfonyl chloride (TsCl), Benzenesulfonyl chloride)
-
Aliphatic Sulfonyl Chlorides: (e.g., Methanesulfonyl chloride (MsCl))
-
Sulfonyl Fluorides: These are often more stable and exhibit different reactivity profiles compared to their chloride counterparts.[4][5]
-
Sulfur(VI) Fluoride Exchange (SuFEx) Reagents: A newer class of reagents with unique reactivity.[5]
-
In situ generated sulfonyl chlorides: These methods often involve the oxidation of thiols or disulfides.[1][6][7]
Experimental Data Comparison
The following table summarizes hypothetical kinetic data for the reaction of different sulfonating agents with a model primary amine (e.g., benzylamine) under standardized conditions (e.g., in a suitable solvent like dichloromethane with a non-nucleophilic base like triethylamine at room temperature).
| Sulfonating Agent | Relative Rate Constant (krel) | Typical Yield (%) | Key Considerations |
| This compound | 1.0 | 85-95 | Good balance of reactivity and stability. The sulfolane moiety can enhance solubility. |
| p-Toluenesulfonyl chloride (TsCl) | 1.2 | 90-98 | Highly reactive, widely used. Can be prone to side reactions with sensitive substrates. |
| Methanesulfonyl chloride (MsCl) | 1.5 | 80-95 | Very reactive, can be difficult to handle. Often used for protection of alcohols. |
| Benzenesulfonyl fluoride | 0.7 | 75-90 | More stable than the corresponding chloride, requiring more forcing conditions.[4] |
| DABSO (DABCO bis(sulfur dioxide) adduct) | Variable | 70-90 | A solid SO₂ surrogate, useful for in situ generation of sulfonyl intermediates.[5] |
Note: The relative rate constants are for illustrative purposes to highlight general reactivity trends. Actual values will depend on the specific substrates and reaction conditions.
Experimental Protocols: A Guide to Kinetic Studies
To ensure the reliability of kinetic data, a well-designed experimental protocol is essential. Here, we outline a general procedure for a comparative kinetic study of sulfonylation reactions.
General Workflow for Kinetic Analysis
Caption: A typical workflow for a kinetic study of a sulfonylation reaction.
Detailed Step-by-Step Protocol
Objective: To determine the second-order rate constant for the reaction of this compound with benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Internal Standard (e.g., dodecane)
-
HPLC-grade solvents for analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of this compound in anhydrous DCM.
-
Prepare a 0.1 M solution of benzylamine in anhydrous DCM.
-
Prepare a 0.1 M solution of triethylamine in anhydrous DCM.
-
Prepare a stock solution of the internal standard in DCM.
-
-
Reaction Setup:
-
In a jacketed reaction vessel maintained at a constant temperature (e.g., 25 °C), combine the benzylamine solution, triethylamine solution, and the internal standard solution.
-
Stir the solution magnetically.
-
-
Reaction Initiation and Sampling:
-
At time t=0, add the this compound solution to the reaction mixture.
-
Immediately withdraw the first aliquot (t=0 sample).
-
Withdraw subsequent aliquots at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes).
-
-
Quenching:
-
Immediately quench each aliquot by adding it to a vial containing a quenching agent (e.g., a solution of a highly reactive amine like piperidine or water) to stop the reaction.
-
-
Analysis:
-
Analyze the quenched samples by a suitable analytical technique (e.g., HPLC or GC) to determine the concentration of the product and the remaining starting materials relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the product versus time.
-
From the initial slope of the curve, determine the initial reaction rate.
-
Calculate the second-order rate constant using the appropriate rate law.
-
Causality Behind Experimental Choices
-
Choice of Solvent: Dichloromethane is a common choice as it is relatively inert and dissolves a wide range of organic compounds.
-
Use of a Base: Triethylamine is used to neutralize the HCl generated during the reaction, preventing it from protonating the amine starting material and rendering it non-nucleophilic.
-
Internal Standard: An internal standard is crucial for accurate quantification by correcting for variations in sample injection volume and detector response.
-
Quenching: Rapidly stopping the reaction at specific time points is essential for obtaining accurate kinetic data.
Conclusion: A Versatile Reagent with Favorable Kinetics
This compound presents itself as a valuable tool in the synthetic chemist's arsenal. While it may not always be the most reactive sulfonating agent available, it offers a favorable balance of reactivity, stability, and unique solubility properties conferred by the sulfolane moiety. Its reaction kinetics are generally predictable and allow for controlled sulfonylation reactions.
The choice of a sulfonating agent should always be guided by the specific requirements of the synthesis, including the nature of the substrate, desired reaction conditions, and potential for side reactions. This guide provides a framework for understanding and evaluating the kinetic performance of this compound in comparison to its alternatives, enabling more rational and efficient synthetic design.
References
- Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides.
- Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2.
- Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. Thesis.
- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI.
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. American Chemical Society.
- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. OUCI.
- Aromatic Sulfonylation. I. Kinetics and Kinetic Isotope Effects in the Sulfonylation. Bulletin of the Chemical Society of Japan.
- Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulf
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
- Sulfonation process & kinetics of sulfon
- The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells.
- The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. RSC Publishing.
- Kinetic study of naphthalene sulfonation reaction. American Chemical Society.
- Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society.
- Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones.
- Oxidation of a thiol to a sulfonyl chloride. ChemSpider Synthetic Pages.
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A Senior Application Scientist's Guide to Sulfonamide Synthesis: A Cost-Benefit Analysis of Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide
For researchers, scientists, and drug development professionals, the strategic incorporation of unique chemical moieties is a cornerstone of modern medicinal chemistry. The sulfonamide functional group remains a critical pharmacophore, yet the choice of sulfonylating agent can profoundly impact not only reaction outcomes but also the physicochemical properties of the final compound.[1] This guide provides an in-depth cost-benefit analysis of a specialized reagent, Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide (also known as Sulfolane-3-sulfonyl chloride), comparing it with conventional and contemporary alternatives.
Our analysis moves beyond simple yield comparisons to explore the nuanced interplay between reagent cost, reactivity, safety, and the intrinsic value added by the sulfolane moiety to a target molecule.
The Reagent in Focus: this compound
This compound is a bifunctional reagent. The sulfonyl chloride group provides the reactive handle for sulfonamide bond formation, while the saturated, five-membered sulfone ring (sulfolane) offers a unique structural and physicochemical profile.[2]
The sulfolane core is a polar, aprotic structure, known for its high chemical and thermal stability and its ability to engage in strong dipole-dipole interactions and act as a hydrogen bond acceptor.[3][4] These characteristics are often desirable in drug candidates to enhance solubility, modulate lipophilicity, and improve metabolic stability.
Caption: Structure of this compound.
Comparative Analysis with Alternative Sulfonylating Agents
The decision to use a specialized reagent like Sulfolane-3-sulfonyl chloride must be weighed against the performance and cost of more common alternatives. The classical synthesis of sulfonamides involves reacting a sulfonyl chloride with an amine, but the choice of the R-group on the R-SO₂Cl is critical.[5][6]
| Feature | This compound | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) | DABSO (DABCO bis(sulfur dioxide)) |
| Reactivity | Moderate. The sulfone group is electron-withdrawing, enhancing the electrophilicity of the sulfur atom. | Moderate. A standard for arylsulfonyl chlorides. | High. Alkanesulfonyl chlorides are generally more reactive than arylsulfonyl chlorides.[7] | Used as an SO₂ surrogate; reactivity is part of a multi-component reaction.[8][9] |
| Properties Imparted | High polarity, metabolic stability, potential for improved aqueous solubility from the sulfolane moiety.[3] | Aromatic, relatively lipophilic. Often used as a protecting group. | Small, polar, non-aromatic. | Introduces an unsubstituted -SO₂- group. |
| Substrate Scope | Good. Reacts readily with primary and secondary amines under standard conditions. | Broad. Well-established reactivity profile with a vast range of nucleophiles. | Broad, but high reactivity can sometimes lead to lower selectivity and side reactions. | Used in transition-metal-catalyzed reactions with aryl halides, boronic acids, or for C-H functionalization.[8][9] |
| Handling & Stability | Typically a solid, stable under standard storage conditions.[10] Moisture sensitive. | Crystalline solid, stable, but moisture sensitive. | Fuming, corrosive liquid. Highly reactive with water and nucleophiles.[11] | Stable, air-resistant crystalline solid, offering a safer alternative to gaseous SO₂.[8] |
| Relative Cost | High. More complex multi-step synthesis drives up the cost compared to bulk commodity reagents. | Low. Widely available and inexpensive. | Very Low. A common, inexpensive laboratory reagent. | Moderate to High. A specialized reagent, but offers significant safety and synthetic advantages. |
| Key Advantage | Introduces a desirable pharmacokinetic moiety (sulfolane) in a single step. | Low cost, extensive literature precedent. | High reactivity, low cost, small size. | Safe, solid SO₂ source for novel sulfonamide synthesis without pre-formed sulfonyl chlorides.[9] |
| Key Disadvantage | High cost. | Can be challenging to remove from non-polar products. | High reactivity and hazardous handling properties (corrosive, fuming liquid). | Requires specific catalytic systems and reaction development.[8] |
Cost-Benefit Evaluation: When to Choose the Premium Reagent
The "cost" of a reagent extends beyond its purchase price. It encompasses the time spent on synthesis, the expense of failed reactions, and the ultimate value of the final compound.
Monetary Cost vs. Value Proposition:
While reagents like TsCl and MsCl are orders of magnitude cheaper, they do not provide the unique structural benefits of Sulfolane-3-sulfonyl chloride. The decision hinges on the project's goal:
-
For routine synthesis or protecting group strategies: The cost of Sulfolane-3-sulfonyl chloride is prohibitive and unnecessary. TsCl or MsCl are the logical choices.
-
For lead optimization in drug discovery: The cost is justified if the sulfolane moiety is hypothesized to solve a specific problem, such as poor solubility, rapid metabolic clearance, or low cell permeability. In this context, the higher upfront cost of the reagent can save significant time and resources by avoiding the need to synthesize and test a multi-step alternative route to introduce a similar polar, stable group.[12][13]
Caption: Decision-making workflow for selecting a sulfonylating agent.
Experimental Protocol: Synthesis of a Sulfonamide
This protocol provides a representative, self-validating method for the synthesis of a sulfonamide using this compound and a primary amine. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize N-benzyl-tetrahydrothiophene-3-sulfonamide 1,1-dioxide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Causality: An inert atmosphere and anhydrous solvent are critical as sulfonyl chlorides readily hydrolyze in the presence of water, which would quench the reagent.[11]
-
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Causality: The reaction is exothermic. Cooling helps to control the reaction rate, prevent potential side reactions, and ensure selective formation of the desired sulfonamide.
-
-
Addition of Base and Amine: In a separate flask, pre-mix the benzylamine (1.05 eq) and TEA (1.5 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring solution of the sulfonyl chloride over 10-15 minutes.
-
Causality: The base (TEA) is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[5] Adding the amine-base mixture slowly prevents a rapid temperature increase. A slight excess of the amine ensures the complete consumption of the limiting sulfonyl chloride.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Aqueous Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and TEA), saturated NaHCO₃ (to remove any remaining acidic species), and brine (to reduce the solubility of organic material in the aqueous layer).
-
Causality: This series of washes systematically removes byproducts and unreacted starting materials, simplifying the final purification step.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
Caption: A typical experimental workflow for sulfonamide synthesis.
Conclusion
This compound is a specialized, high-value reagent. Its primary benefit lies not in its function as a mere sulfonylating agent, but in its ability to efficiently introduce the chemically robust and pharmaceutically relevant sulfolane moiety. While its high monetary cost precludes its use in routine applications where simple reagents like TsCl or MsCl suffice, its value proposition becomes compelling in the context of drug discovery and lead optimization. For projects where enhancing properties like solubility and metabolic stability is a key objective, the upfront investment in this reagent can accelerate the development of drug candidates with improved pharmacokinetic profiles, representing a strategic and ultimately cost-effective choice.
References
- A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents and Methodologies - Benchchem. (n.d.).
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook. (n.d.).
- Sulfolane - Wikipedia. (n.d.).
- Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. (2024).
- Sulfolane: A Versatile Dipolar Aprotic Solvent | Organic Process Research & Development. (n.d.).
- SULFURYL CHLORIDE - CAMEO Chemicals - NOAA. (n.d.).
- Better Synthesis of Sulfonyl Chloride Mimics - ChemistryViews. (2018).
- This compound(SALTDATA: FREE). (n.d.).
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.).
- SULPHURYL CHLORIDE - SD Fine-Chem. (n.d.).
- Sulfolane | C4H8O2S | CID 31347 - PubChem - NIH. (n.d.).
- Hazardous Substance Fact Sheet - New Jersey Department of Health. (n.d.).
- Cost-effectiveness analysis of metformin+dipeptidyl peptidase-4 inhibitors compared to metformin+sulfonylureas for treatment of type 2 diabetes - PubMed. (2018).
- Chemical and physical properties of sulfolane and selected alkanolamines (51) - ResearchGate. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2008).
- Chemical and physical properties of sulfolane. | Download Table - ResearchGate. (n.d.).
- A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI. (2019).
- Synthetic approaches to biologically active sulfonates and sulfonamides - UCL Discovery. (n.d.).
- A Comparative Guide to Sulfonylating Agents: 2,4-Dichlorobenzenesulfonyl Chloride in Focus - Benchchem. (n.d.).
- Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (2018).
- Preparation of sulfonamides from N-silylamines - PMC - NIH. (n.d.).
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. (2025).
- The Synthesis of Functionalised Sulfonamides - The world's largest collection of open access research papers. (n.d.).
- Pyridine-3-sulfonyl chloride Safety Data Sheet Jubilant Ingrevia Limited. (2024).
- Sulfolane - Santa Cruz Biotechnology. (n.d.).
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem. (n.d.).
- A cost comparison of amikacin therapy with bedaquiline, for drug-resistant tuberculosis in the UK - PubMed. (n.d.).
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Safety Operating Guide
A Practical Guide to the Safe Disposal of Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide
This guide provides a detailed, safety-first protocol for the proper disposal of Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide. As a reactive sulfonyl chloride, this compound demands meticulous handling to mitigate risks associated with its high reactivity, particularly with nucleophiles such as water. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure that waste is rendered non-hazardous safely and in compliance with regulatory standards.
Core Principles: Understanding the Hazard
This compound is a member of the sulfonyl chloride class of compounds. The primary hazard associated with this chemical is its vigorous and exothermic reaction with water and other protic solvents.[1] This hydrolysis reaction produces corrosive byproducts: hydrochloric acid (HCl) and the corresponding sulfonic acid.
The fundamental principle for the safe disposal of this compound is controlled neutralization . The objective is to slowly and carefully "quench" the reactive sulfonyl chloride, converting it into a stable and less hazardous sulfonic acid salt before it is collected as aqueous hazardous waste. Uncontrolled addition to water or base can cause a violent reaction, splashing, and the rapid release of toxic HCl gas.[2][3]
Mandatory Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure all appropriate personal protective equipment is worn. Handling should occur within a certified chemical fume hood to prevent inhalation of vapors.[4][5]
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields and a full-face shield.[4] | Protects against splashes of the corrosive reagent and the basic quenching solution. |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene or Nitrile Rubber).[4] | Prevents severe skin burns upon contact. Gloves must be inspected for integrity before use. |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron. | Protects against spills and prevents contamination of personal clothing. |
| Respiratory Protection | All handling and quenching operations must be performed in a chemical fume hood. | Prevents inhalation of corrosive vapors, particularly hydrogen chloride gas, which is evolved during hydrolysis.[6] |
| Emergency Equipment | An eyewash station and safety shower must be immediately accessible. | Essential for immediate decontamination in case of accidental exposure. |
Step-by-Step Neutralization Protocol for Laboratory Quantities
This protocol details the quenching of small quantities (typically <100 g) of this compound waste or residual material.
Required Equipment and Reagents
-
Glass beaker or flask of appropriate size (at least 5x the volume of the quenching solution)
-
Stir bar and magnetic stir plate
-
Ice bath (e.g., a plastic bucket or large crystallizing dish filled with ice and water)
-
Addition funnel or pipette for slow, controlled addition
-
pH indicator strips or a calibrated pH meter
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a dilute (5-10%) sodium hydroxide (NaOH) solution
-
Designated hazardous waste container (e.g., a high-density polyethylene carboy)
Detailed Quenching Procedure
-
Prepare the Quenching Solution: In the beaker or flask, place a volume of saturated sodium bicarbonate solution that is sufficient to neutralize the sulfonyl chloride. A general rule is to use at least a 10-fold molar excess of base.
-
Cool the System: Place the beaker containing the basic solution into the ice bath and begin vigorous stirring. Allow the solution to cool to approximately 0-5 °C.[7] This is a critical step to absorb the heat generated during the exothermic hydrolysis reaction.
-
Slow Addition of Sulfonyl Chloride: Very slowly, add the this compound waste to the cold, stirring basic solution.[7] Addition should be dropwise or in very small portions.
-
Causality: A slow rate of addition is paramount to control the reaction's exotherm. Adding the reagent too quickly can overwhelm the cooling capacity of the ice bath, leading to a runaway reaction, boiling, and the release of an aerosol of corrosive materials.
-
-
Monitor the Reaction: Observe the reaction closely. You will likely see gas evolution (carbon dioxide if using bicarbonate) and a potential temperature increase. Maintain vigorous stirring throughout the addition to ensure efficient mixing and heat dissipation.
-
Ensure Complete Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes.[7] This ensures that all of the sulfonyl chloride has been hydrolyzed and neutralized.
-
Verify Neutralization: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the aqueous solution using pH paper or a meter. The final pH should be in the neutral range (approximately 5.5 to 9.0). If the solution is still acidic, slowly add more base until neutrality is achieved.[8]
Waste Management and Final Disposal
Once the this compound has been successfully neutralized, the resulting aqueous solution must be managed as hazardous waste.
-
Containerization: Carefully transfer the neutralized solution into a properly designated and compatible hazardous waste container. Reusing empty reagent bottles is permissible only if they are compatible, and all original labels have been completely removed or defaced.
-
Labeling: The container must be sealed and labeled with a "Hazardous Waste" tag. The label must clearly state the contents, for example: "Aqueous waste: neutralized this compound (contains sodium chloride and sodium tetrahydrothiophene-3-sulfonate 1,1-dioxide)."[9]
-
Storage: Store the waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials (e.g., strong acids).[9] Follow all institutional and national regulations for hazardous waste storage, such as those outlined by the EPA's Resource Conservation and Recovery Act (RCRA).[10][11]
-
Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12]
Emergency Procedures for Spills
In the event of a spill of un-neutralized this compound:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, keeping the chemical fume hood running.
-
Contain: For minor spills, contain the liquid using an inert absorbent material like sand, earth, or vermiculite. DO NOT USE WATER or combustible materials.
-
Collect: Carefully sweep the absorbed material into a sealable, compatible container.
-
Decontaminate and Dispose: The collected spill residue must be treated as reactive hazardous waste. If feasible and safe, slowly add the collected material to a cold basic solution as described in the neutralization protocol. Otherwise, label it clearly as "Spill Debris: Reactive this compound" and contact EHS for disposal.
Workflow Visualization
The following diagram illustrates the logical flow of the safe disposal process.
Caption: Disposal workflow for this compound.
References
- Benchchem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- Pennsylvania Department of Environmental Protection. (n.d.). Hazardous Waste Program.
- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- Benchchem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from Environmental Health and Safety website.
- Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride Safety Data Sheet.
- SD Fine-Chem Limited. (n.d.). SULPHURYL CHLORIDE Safety Data Sheet.
- Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
-
Moodie, R. B. (2004). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 8(5), 725–729. [Link]
-
Gemoets, H., et al. (2018). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. Chemistry – A European Journal, 24(49), 12994-12999. [Link]
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Sulfuryl chloride.
-
Wang, Z. (2019). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Journal of Organic Chemistry, 39(11), 3025-3043. [Link]
- International Programme on Chemical Safety. (1998, March). ICSC 0198 - SULPHURYL CHLORIDE.
- Royal Society of Chemistry. (n.d.). Nature of sulfonyl deactivation/activation by metal catalysts.
- ResearchGate. (n.d.). Reduction of sulfonyl chlorides.
- Reddit. (2020, July 22). Any tips on cleaning up SO2Cl2 chlorination reactions?
- University of Alabama in Huntsville. (2013, July 22). SOP 0079 - Thionyl Chloride.
- Wordpress. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides.
- Thermo Fisher Scientific. (n.d.). 3-Thiophenesulfonyl chloride - SAFETY DATA SHEET.
- The University of Oklahoma Health Sciences Center. (n.d.). EHSO Manual 2025-2026 - Hazardous Waste.
- ChemSpider. (2013, June 6). Oxidation of a thiol to a sulfonyl chloride.
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
- Unknown Source.
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- Sterlitech Corporation. (n.d.). Chemical Compatibility Chart.
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- National Institute of Standards and Technology. (n.d.). Thiophene, tetrahydro-, 1,1-dioxide.
- National Center for Biotechnology Information. (n.d.). Thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide
This guide provides essential safety protocols and operational plans for handling Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide. As a sulfonyl chloride, this compound is anticipated to be highly reactive, corrosive, and moisture-sensitive. The following procedures are designed to ensure the safety of all laboratory personnel through a comprehensive understanding of the hazards and the correct implementation of personal protective equipment (PPE). This document is intended to supplement, not replace, the official Safety Data Sheet (SDS) for this specific chemical, which must be consulted before any work begins.
Hazard Assessment: Understanding the Reactivity of Sulfonyl Chlorides
This compound belongs to the sulfonyl chloride family, a class of organosulfur compounds known for their reactivity. The primary hazards associated with sulfonyl chlorides, and therefore anticipated for this compound, are:
-
Corrosivity: Sulfonyl chlorides are corrosive and can cause severe burns to the skin and eyes upon contact.[1] Liquid or spray mist can cause tissue damage, particularly on mucous membranes.[1]
-
Toxicity: These compounds are often toxic or harmful if inhaled, swallowed, or in contact with skin.[1][2][3] Severe over-exposure can be fatal.[1]
-
Water Reactivity: A critical and immediate hazard is their violent reaction with water, including moisture in the air or on the skin. This hydrolysis reaction produces hydrochloric acid (HCl) and the corresponding sulfonic acid, both of which are corrosive and contribute to the compound's hazardous nature.[4][5]
-
Respiratory Irritation: Inhalation of vapors or mists can cause severe irritation to the respiratory tract, characterized by coughing, choking, or shortness of breath.[1] Many sulfonyl chlorides are also lachrymators, meaning they irritate the eyes and cause tearing.[6][7]
Given these properties, a multi-layered PPE approach is not merely recommended; it is mandatory for the safe handling of this chemical.
Core PPE Requirements: A Multi-Layered Defense
All handling of this compound must be conducted within a certified chemical fume hood to control vapor exposure.[2] The following PPE is required for all personnel involved in the handling, transfer, or disposal of this compound.
Table 1: PPE Recommendations by Task
| Task | Hand Protection | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Weighing/Transfer (Small Quantities) | Double-gloving with nitrile or neoprene gloves. | Chemical splash goggles and a full-face shield. | Flame-resistant lab coat, closed-toe shoes. | Not required if performed in a certified fume hood. |
| Active Reaction/Work-up | Heavy-duty butyl or neoprene gloves over nitrile gloves. | Chemical splash goggles and a full-face shield. | Chemically resistant apron over a lab coat, closed-toe shoes. | Not required if performed in a certified fume hood. |
| Spill Cleanup | Heavy-duty butyl or neoprene gloves. | Chemical splash goggles and a full-face shield. | Impervious gown or full-body suit. | NIOSH-approved respirator with appropriate acid gas/organic vapor cartridges. |
| Waste Disposal (Quenching) | Heavy-duty butyl or neoprene gloves over nitrile gloves. | Chemical splash goggles and a full-face shield. | Chemically resistant apron over a lab coat. | Not required if performed in a certified fume hood. |
Detailed PPE Specifications
-
Hand Protection: The choice of glove material is critical. Nitrile gloves offer good initial protection but may have limited breakthrough times with reactive chemicals.[8] For prolonged contact or spill cleanup, heavy-duty gloves made of Butyl or Neoprene rubber are recommended due to their high resistance to corrosive acids and organic compounds.[8] Always inspect gloves for any defects before use and wash hands thoroughly after removal.[9] It is best practice to double-glove, allowing for the safe removal of the outer glove if contamination occurs.
-
Eye and Face Protection: Due to the severe corrosive nature and potential for splashing, standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[5] A full-face shield must be worn over the goggles to protect the entire face from splashes during transfers or quenching procedures.[1][10]
-
Protective Clothing: A standard lab coat should be supplemented with a chemically resistant apron.[9] All clothing should be flame-resistant. In the event of a large spill or significant exposure risk, a full-body impervious suit may be necessary.[11] Contaminated clothing must be removed immediately and laundered by personnel trained in handling hazardous materials before reuse.[12][13]
-
Respiratory Protection: All work should be performed in a chemical fume hood to minimize inhalation risk.[1][13] If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved air-purifying respirator with cartridges effective against organic vapors and acid gases is required.[14]
Operational and Disposal Plans
Safe Handling Protocol
-
Preparation: Before starting, ensure an eyewash station and safety shower are accessible and unobstructed.[12][14] Have a spill kit containing an inert absorbent material (e.g., sand, vermiculite) and a neutralizing agent (e.g., sodium bicarbonate) readily available. Do not use combustible absorbents like sawdust.[2]
-
Donning PPE: Don all required PPE as outlined in Table 1 before entering the designated work area.
-
Inert Atmosphere: When possible, handle the chemical under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with ambient moisture.
-
Transfers: Use glass or compatible plastic syringes and cannulas for liquid transfers. Avoid pouring, which can cause splashing. Ground all equipment to prevent static discharge.[1]
-
Reaction Quenching: Reactions should be quenched carefully. The unreacted sulfonyl chloride must be neutralized before work-up.
Emergency Procedures
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][13] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the victim to fresh air immediately.[1] If breathing is difficult, administer oxygen. If the victim is not breathing, perform artificial respiration, but avoid mouth-to-mouth resuscitation if the material is toxic.[1] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[1]
-
Spill Response: Evacuate all non-essential personnel from the area.[12] Wearing the appropriate PPE (see Table 1), contain the spill. Cover the spill with a dry, inert absorbent material such as sand, earth, or vermiculite.[2][12] Do NOT use water.[12] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area after cleanup is complete.[12]
Waste Disposal Plan
Unreacted this compound is a reactive hazardous waste and must be neutralized before disposal.
-
Prepare a Quenching Solution: In a flask appropriately sized for the quantity of waste, prepare a basic solution such as sodium hydroxide or sodium bicarbonate in water. Place this container in an ice bath to manage the exothermic reaction.[2]
-
Slow Addition: While stirring vigorously in a chemical fume hood, slowly and carefully add the sulfonyl chloride waste to the basic solution.[2] The reaction is exothermic and will release corrosive fumes. Never add the base to the sulfonyl chloride .[2]
-
Neutralization: Monitor the pH to ensure the solution remains basic throughout the addition. Allow the mixture to stir until the reaction is complete.
-
Final Disposal: Once fully neutralized, the solution can be disposed of in accordance with local, state, and federal regulations.[2] Contaminated materials (gloves, absorbent) must be placed in a sealed container and disposed of as hazardous waste.[2][6]
Safety Workflow and Logic
The following diagram illustrates the decision-making process for safely handling sulfonyl chlorides, from preparation to emergency response.
Caption: PPE Selection and Emergency Response Workflow.
References
-
Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. Benchchem. 2
-
Methane sulphonyl chloride MSDS. Actylis Lab Solutions. 1
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. 12
-
Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook. 10
-
Benzene Sulphonyl Chloride CAS No 98-09-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. 6
-
SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride. Sigma-Aldrich.
-
Common Name: ETHANESULFONYL CHLORIDE, 2-CHLORO- HAZARD SUMMARY. NJ.gov. 13
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Material Safety Data Sheet. Cole-Parmer. 14
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SAFETY DATA SHEET. Sigma-Aldrich.
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Thiophene Safety Data Sheet. Santa Cruz Biotechnology. 9
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PERSONAL PROTECTIVE EQUIPMENT. ASHP Publications. 11
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SAFETY DATA SHEET. Sigma-Aldrich.
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Sulfuryl chloride. Sciencemadness Wiki. 4
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SAFETY DATA SHEET - ethanesulphonyl chloride. Sigma-Aldrich. 7
-
SAFETY DATA SHEET - Thiophene. Sigma-Aldrich. 15
-
SAFETY DATA SHEET - Isobutanesulfonyl chloride. Sigma-Aldrich. 16
-
3-Thiophenesulfonyl chloride - SAFETY DATA SHEET. Fisher Scientific. 5
-
p-TOLUENESULFINYL CHLORIDE. Organic Syntheses Procedure. 17
-
SAFETY DATA SHEET - 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid Hydrate. TCI Chemicals. 3
-
Safety Data Sheet. Biosynth. 18
-
OSHA Glove Selection Chart. Environmental Health and Safety. 8
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
